molecular formula C7H14O5 B1588676 Methyl beta-L-Fucopyranoside CAS No. 24332-98-7

Methyl beta-L-Fucopyranoside

Número de catálogo: B1588676
Número CAS: 24332-98-7
Peso molecular: 178.18 g/mol
Clave InChI: OHWCAVRRXKJCRB-XUVCUMPTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl beta-L-Fucopyranoside is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl beta-L-Fucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl beta-L-Fucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-XUVCUMPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-98-7
Record name Methyl beta-L-fucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl beta-L-fucopyranoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL .BETA.-L-FUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl beta-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Glycosyl Building Block

Methyl beta-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, represents a cornerstone in contemporary glycobiology and drug discovery. Its unique structural attributes and chemical versatility have positioned it as an invaluable tool for researchers and scientists. This guide provides a comprehensive exploration of its physicochemical properties, offering not only a compilation of known data but also a practical framework for its empirical determination and application. The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.

Chemical Identity and Structural Elucidation

Methyl beta-L-fucopyranoside is systematically named (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol[1]. Its identity is unequivocally established through a combination of its unique identifiers and structural descriptors.

IdentifierValueSource
CAS Number 24332-98-7[2]
Molecular Formula C₇H₁₄O₅[2][3]
Molecular Weight 178.18 g/mol [2][3]
PubChem CID 7167925[1]
IUPAC Name (2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol[1]
InChI InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1[3]
InChIKey OHWCAVRRXKJCRB-XUVCUMPTSA-N[3]
SMILES C[C@H]1OC)O)O">C@HO[3]

The structural integrity of Methyl beta-L-fucopyranoside is paramount to its function. The pyranose ring in a chair conformation, with the methyl group at the anomeric C1 position in a beta configuration, dictates its interaction with biological systems.

G A Excess Solute in Solvent B Equilibration (Constant T, Agitation) A->B C Centrifugation B->C D Collect Supernatant C->D E Solvent Evaporation D->E F Weigh Residue & Calculate Solubility E->F

Caption: Workflow for Quantitative Solubility Determination.

Optical Activity

The chirality of Methyl beta-L-fucopyranoside results in its optical activity, a key parameter for confirming its stereochemical integrity.

This protocol details the measurement of specific rotation using a polarimeter.

  • Solution Preparation:

    • Accurately weigh a sample of Methyl beta-L-fucopyranoside (e.g., 200 mg).

    • Dissolve it in a precise volume of a suitable solvent, typically water, in a volumetric flask (e.g., 10 mL).

  • Polarimeter Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).

  • Calculation of Specific Rotation:

    • Use the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural verification and purity assessment of Methyl beta-L-fucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum in D₂O is expected to show distinct signals for the anomeric proton (H1), the methyl protons of the methoxy group, the methyl protons at C6, and the ring protons (H2-H5). The coupling constants between adjacent protons will be indicative of their dihedral angles, confirming the stereochemistry.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C1) will be characteristic of a glycoside.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Methyl beta-L-fucopyranoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals, respectively.

G cluster_1D 1D NMR cluster_2D 2D NMR (for complex structures) H1_NMR ¹H NMR Structure Structural Information H1_NMR->Structure C13_NMR ¹³C NMR C13_NMR->Structure COSY COSY (H-H Correlation) COSY->Structure HSQC HSQC (C-H Correlation) HSQC->Structure

Caption: NMR Techniques for Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Spectrum: The IR spectrum of Methyl beta-L-fucopyranoside will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the alcohols and the glycosidic bond will result in strong absorptions in the fingerprint region (1000-1200 cm⁻¹).

  • Sample Preparation:

    • Thoroughly grind a small amount of Methyl beta-L-fucopyranoside (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum: In a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum is expected to show a prominent peak corresponding to the molecular ion adducted with a cation, such as [M+Na]⁺ or [M+H]⁺. Fragmentation analysis can provide information about the glycosidic linkage and the sugar ring.

  • Sample and Matrix Preparation:

    • Prepare a solution of Methyl beta-L-fucopyranoside in a suitable solvent (e.g., water).

    • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% TFA).

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer.

Chemical Reactivity and Stability

The reactivity of Methyl beta-L-fucopyranoside is primarily governed by the glycosidic bond and the hydroxyl groups.

  • Hydrolysis: The methyl glycosidic bond is susceptible to hydrolysis under acidic conditions to yield L-fucose and methanol. It is generally stable to basic conditions.

  • Derivatization: The hydroxyl groups can undergo various chemical modifications, such as etherification and esterification, which are fundamental reactions in the synthesis of more complex glycoconjugates.

Stability: Methyl beta-L-fucopyranoside is a stable compound under standard storage conditions (0-8 °C, dry). Its stability in solution is dependent on the pH, with acidic conditions promoting hydrolysis.

Applications in Research and Development

Methyl beta-L-fucopyranoside is a versatile tool with numerous applications in scientific research and drug development.

  • Glycobiology: It serves as a crucial building block for the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying cell-cell recognition, cell adhesion, and immune responses.

  • Drug Development: This compound is utilized in the development of glycosylated drugs to enhance their stability, solubility, and bioavailability.

  • Lectin Interactions: Its specific structure allows for the investigation of lectin-carbohydrate interactions, which are pivotal in many biological processes.

References

  • PubChem. Methyl beta-L-fucopyranoside. [Link]

  • GSRS. METHYL .BETA.-L-FUCOPYRANOSIDE. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Methyl beta-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-fucose is a vital deoxyhexose sugar integral to a multitude of biological recognition and signaling events, including cell adhesion, immune responses, and host-microbe interactions. Its incorporation into glycoconjugates often dictates their function, making fucosylated structures and their derivatives objects of intense study in glycobiology and drug development. Methyl β-L-fucopyranoside is a fundamental building block in this research, serving as a synthetic precursor and a tool for investigating carbohydrate-protein interactions. This guide provides a comprehensive, technically-grounded narrative on the chemical synthesis, purification, and characterization of Methyl β-L-fucopyranoside, designed for researchers and drug development professionals. The discourse moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Approach to Synthesis

The synthesis of a specific glycoside like Methyl β-L-fucopyranoside from its parent sugar, L-fucose, is not a single-step process. The primary challenge lies in controlling the reactivity of the multiple hydroxyl groups and, crucially, in directing the stereochemical outcome at the anomeric carbon (C-1) to favor the desired β-anomer.

The most reliable chemical strategies involve a multi-step sequence:

  • Global Protection: The hydroxyl groups of L-fucose are "protected" to prevent unwanted side reactions. Acetyl groups are commonly employed for this purpose.

  • Anomeric Activation: The protected fucose is converted into a reactive "glycosyl donor" by introducing a good leaving group at the anomeric position.

  • Stereoselective Glycosylation: The glycosyl donor is reacted with methanol. The conditions are chosen to promote the formation of the desired β-glycosidic bond.

  • Deprotection: The protecting groups are removed to yield the final product.

This strategic workflow ensures high yields and, most importantly, high stereoselectivity, which is paramount in carbohydrate chemistry.

Synthesis_Workflow A L-Fucose B Per-O-acetylated L-Fucopyranose A->B Acetylation (Protection) C α-L-Fucopyranosyl Bromide B->C Bromination (Activation) D Methyl 2,3,4-tri-O-acetyl -β-L-fucopyranoside C->D Glycosylation (Methanolysis) E Methyl β-L-fucopyranoside D->E Deacetylation (Deprotection) Purification_Workflow A Crude Product (α/β anomers, byproducts) B Column Chromatography (Silica Gel) A->B Primary Separation C Isolated β-Anomer (Fractions) B->C Elution D Crystallization C->D Final Purification E High-Purity Crystalline Methyl β-L-fucopyranoside D->E Isolation

An In-Depth Technical Guide to Methyl β-L-Fucopyranoside: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl β-L-fucopyranoside, a crucial carbohydrate derivative for researchers and professionals in glycobiology and drug development. We will delve into its fundamental properties, detailed synthesis and purification protocols, analytical characterization, and its significant role in biological systems and therapeutic research.

Introduction: The Significance of a Deoxy Sugar

Methyl β-L-fucopyranoside is the methylated glycoside of L-fucose, a deoxyhexose sugar notable for its presence in a wide array of biologically important glycoconjugates, including glycoproteins and glycolipids.[1] Unlike its more common counterpart D-fucose, L-fucose is the naturally occurring stereoisomer in mammals. The "deoxy" nature of the C-6 position and the specific stereochemistry of L-fucose impart unique structural and recognition properties to the glycans in which it resides. These fucosylated glycans are pivotal in a multitude of cellular processes, such as cell-cell recognition, immune responses, and cell signaling.[1] Consequently, Methyl β-L-fucopyranoside serves as an invaluable building block and research tool for scientists striving to understand and manipulate these fundamental biological events.

Physicochemical Properties

A clear understanding of the fundamental properties of Methyl β-L-fucopyranoside is essential for its effective use in research and development.

PropertyValueSource
CAS Number 24332-98-7[1][2]
Molecular Formula C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 121 - 123 °C[1]
Optical Rotation [a]D20 = +12.5° to +14.0° (c=2 in H₂O)[1]

Synthesis and Purification: A Protocol Grounded in Classic Carbohydrate Chemistry

The synthesis of Methyl β-L-fucopyranoside is typically achieved through a glycosylation reaction, with the Koenigs-Knorr reaction being a foundational and reliable method.[3] This reaction involves the coupling of a glycosyl halide with an alcohol, in this case, methanol, facilitated by a promoter, often a silver or mercury salt.[3][4] The stereochemical outcome at the anomeric center is a critical consideration, and the choice of protecting groups on the glycosyl donor can influence the formation of the desired β-anomer.

Synthesis Workflow

The following diagram outlines the key stages in the synthesis and purification of Methyl β-L-fucopyranoside.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start L-Fucose Acetylation Per-O-acetylation (e.g., Ac₂O, Pyridine) Start->Acetylation Bromination Anomeric Bromination (e.g., HBr in Acetic Acid) Acetylation->Bromination Glycosylation Koenigs-Knorr Reaction (Methanol, Ag₂CO₃) Bromination->Glycosylation Deprotection Deacetylation (e.g., Zemplén conditions) Glycosylation->Deprotection Chromatography Silica Gel Column Chromatography Deprotection->Chromatography Final_Product Methyl β-L-Fucopyranoside (>99% Purity) Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of Methyl β-L-fucopyranoside.

Experimental Protocol: Synthesis via Koenigs-Knorr Reaction

This protocol is adapted from established methodologies for glycosylation.

Step 1: Preparation of 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl Bromide (Fucosyl Donor)

  • Acetylation: L-fucose is per-O-acetylated using acetic anhydride in pyridine to protect the hydroxyl groups. This step is crucial as the acetyl group at C-2 provides neighboring group participation, which directs the formation of the 1,2-trans product, leading to the desired β-glycoside.[3]

  • Bromination: The resulting tetra-O-acetyl-L-fucopyranose is then treated with a solution of hydrogen bromide in glacial acetic acid to generate the glycosyl bromide at the anomeric position. The reaction is carefully monitored to prevent degradation.

Step 2: Glycosylation with Methanol

  • The crude 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide is dissolved in anhydrous dichloromethane.

  • Anhydrous methanol (as the glycosyl acceptor) and silver carbonate (as the promoter) are added to the solution. The silver salt activates the anomeric bromide, facilitating the nucleophilic attack by methanol.

  • The reaction mixture is stirred in the dark at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 3: Deprotection (Zemplén Deacetylation)

  • The reaction mixture is filtered to remove silver salts, and the filtrate is concentrated.

  • The resulting syrup is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. This classic Zemplén deacetylation efficiently removes the acetyl protecting groups.

  • The reaction is monitored by TLC and neutralized with an acid resin once complete.

Experimental Protocol: Purification

Step 1: Column Chromatography

  • The crude product from the deprotection step is purified by silica gel column chromatography.

  • A solvent system of increasing polarity, typically a gradient of methanol in dichloromethane or ethyl acetate, is used to elute the product.[5] The polarity of Methyl β-L-fucopyranoside requires a relatively polar mobile phase for elution.

  • Fractions are collected and analyzed by TLC, often using a staining agent like potassium permanganate or anisaldehyde-sulfuric acid for visualization, as the compound is not UV-active.[5]

Step 2: Final Product Characterization

  • Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.

  • The resulting white solid is dried under high vacuum to yield pure Methyl β-L-fucopyranoside.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and anomeric configuration of the synthesized Methyl β-L-fucopyranoside.

Analytical Workflow

Analytical_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS QC_Pass Quality Control Passed (Identity, Purity, Anomeric Configuration Confirmed) NMR->QC_Pass HPLC->QC_Pass MS->QC_Pass ESelectin_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte ESelectin E-Selectin sLex sLex Ligand (Fucosylated) sLex->ESelectin Tethering & Rolling MAPK_Pathway MAPK Pathway (p38, ERK) sLex->MAPK_Pathway Binding & Clustering Integrin_Activation Integrin Activation (LFA-1) MAPK_Pathway->Integrin_Activation Inside-Out Signaling Adhesion Firm Adhesion & Transmigration Integrin_Activation->Adhesion

Sources

Methyl β-L-Fucopyranoside: A Technical Guide for Glycobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nuances of Fucosylation in Cellular Dialogue

In the intricate lexicon of cellular communication, the language of glycans—complex carbohydrates that adorn cell surfaces and secreted proteins—is paramount. Among the diverse monosaccharide units that comprise these "sweet" structures, L-fucose holds a special significance. Unlike the more common D-sugars, the L-configuration of fucose and the absence of a hydroxyl group at the C-6 position bestow upon it unique structural and functional properties.[1][2] The process of fucosylation, the enzymatic addition of fucose to glycoconjugates, is a critical post-translational modification that profoundly influences protein folding, cell adhesion, signaling, and immune recognition.[3][4] Dysregulation of fucosylation is a known hallmark of various pathologies, including cancer and inflammatory diseases, making the study of fucose-mediated interactions a fertile ground for therapeutic innovation.

This technical guide is intended for researchers, scientists, and drug development professionals who wish to delve into the functional roles of fucosylation. We will focus on a key tool in this endeavor: methyl β-L-fucopyranoside . This synthetic monosaccharide serves as a stable, cell-impermeable analog of L-fucose, making it an invaluable probe for dissecting the interactions between fucosylated glycans and their cognate binding partners, particularly the C-type lectin receptors (CLRs) that are central to immune surveillance.[5] Herein, we will explore the synthesis of methyl β-L-fucopyranoside, its application in biochemical and cellular assays, and its role in elucidating the signaling pathways governed by fucose-binding lectins.

I. The Molecular Toolkit: Synthesis and Properties of Methyl β-L-Fucopyranoside

Methyl β-L-fucopyranoside is a derivative of L-fucose where the anomeric hydroxyl group is replaced by a methoxy group, forming a stable glycosidic bond.[6] This modification prevents the molecule from being metabolized or incorporated into cellular glycans, ensuring that its effects in experimental systems are due to its direct interaction with fucose-binding proteins.

Chemical Synthesis: The Fischer Glycosylation Approach

The most common and straightforward method for the synthesis of methyl β-L-fucopyranoside is the Fischer glycosylation of L-fucose.[7][8] This acid-catalyzed reaction involves treating the unprotected L-fucose with methanol, which serves as both the solvent and the glycosyl donor. The reaction proceeds through a thermodynamic equilibrium, yielding a mixture of α and β anomers in both pyranose and furanose ring forms.[8] Longer reaction times and elevated temperatures favor the formation of the more thermodynamically stable pyranoside forms, with the α-anomer often being the major product due to the anomeric effect.[7]

Experimental Protocol: Synthesis of Methyl β-L-Fucopyranoside via Fischer Glycosylation

  • Materials:

    • L-Fucose

    • Anhydrous methanol

    • Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid-phase acid catalyst like Amberlite IR-120 H+ resin)

    • Sodium carbonate or other suitable base for neutralization

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures)

  • Procedure:

    • Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of the strong acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Neutralize the acid catalyst by adding a base (e.g., solid sodium carbonate) until the solution is neutral.

    • Filter the mixture to remove the catalyst and any salts.

    • Evaporate the methanol under reduced pressure to obtain a crude syrup.

    • Purify the crude product by silica gel column chromatography to separate the α and β anomers and any remaining starting material. The β-anomer is typically more polar than the α-anomer.

    • Combine the fractions containing the pure methyl β-L-fucopyranoside and evaporate the solvent.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Diagram of the Fischer Glycosylation Workflow

Fischer_Glycosylation Start L-Fucose in Anhydrous Methanol Acid Add Catalytic Strong Acid Start->Acid Reflux Reflux Reaction Acid->Reflux Neutralize Neutralize with Base Reflux->Neutralize Filter Filter Neutralize->Filter Evaporate Evaporate Methanol Filter->Evaporate Purify Silica Gel Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Product Methyl β-L-Fucopyranoside Characterize->Product

Caption: Workflow for the synthesis of methyl β-L-fucopyranoside.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₄O₅[9][10]
Molecular Weight178.18 g/mol [9][10]
AppearanceWhite to off-white powder
SolubilitySoluble in water[6]

II. Probing C-type Lectin Interactions: A Focus on DC-SIGN and Langerin

Methyl β-L-fucopyranoside is an excellent tool for studying the interactions of fucosylated ligands with C-type lectin receptors (CLRs), a large family of calcium-dependent carbohydrate-binding proteins crucial for innate immunity.[11] Among the CLRs, Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN; also known as CD209) and Langerin (CD207) are of particular interest due to their roles in pathogen recognition and immune modulation.[12][13]

DC-SIGN: A Gateway for Pathogens and a Modulator of Immune Responses

DC-SIGN, expressed on dendritic cells and macrophages, recognizes high-mannose and fucosylated glycans on a wide range of pathogens, including viruses (e.g., HIV-1), bacteria (e.g., Mycobacterium tuberculosis), and fungi.[12][14] This interaction can lead to pathogen internalization and the initiation of an immune response. However, some pathogens exploit DC-SIGN to evade the immune system.[15] Methyl β-L-fucopyranoside can be used as a competitive inhibitor to block the binding of fucosylated ligands to DC-SIGN, thereby helping to elucidate the functional consequences of this interaction.

Langerin: The Gatekeeper of Langerhans Cells

Langerin is a CLR exclusively expressed on Langerhans cells, the resident dendritic cells of the epidermis and mucosal tissues.[16] It plays a critical role in pathogen capture and is involved in the formation of Birbeck granules, unique rod-shaped organelles within Langerhans cells.[13] Langerin recognizes mannose, fucose, and N-acetylglucosamine residues on pathogens.[13] Notably, the interaction of HIV-1 with Langerin leads to viral degradation, in contrast to the infection-promoting interaction with DC-SIGN.[13] Methyl β-L-fucopyranoside can be used to compete for binding to Langerin and investigate its role in pathogen internalization and subsequent immune processing.

Quantitative Analysis of Binding Affinity

Experimental Protocol: Surface Plasmon Resonance (SPR) for Weak Affinity Interactions

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte in solution to a ligand immobilized on the chip. For weak interactions, a competition-based assay is often more reliable.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Recombinant soluble DC-SIGN or Langerin

    • A high-affinity fucosylated ligand (e.g., a fucosylated neoglycoprotein)

    • Methyl β-L-fucopyranoside

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the high-affinity fucosylated ligand onto the sensor chip surface.

    • Inject a constant concentration of the lectin (DC-SIGN or Langerin) over the chip surface to establish a baseline binding response.

    • In subsequent injections, pre-incubate the lectin with varying concentrations of methyl β-L-fucopyranoside before injecting the mixture over the chip.

    • The decrease in the binding response of the lectin to the immobilized ligand is proportional to the amount of lectin bound to methyl β-L-fucopyranoside in solution.

    • The inhibition data can be used to calculate the IC₅₀ value, which can then be used to determine the dissociation constant (Kd) of the methyl β-L-fucopyranoside-lectin interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[17]

  • Materials:

    • Isothermal titration calorimeter

    • Recombinant soluble DC-SIGN or Langerin

    • Methyl β-L-fucopyranoside

    • Dialysis buffer (e.g., Tris or HEPES buffer with CaCl₂)

  • Procedure:

    • Thoroughly dialyze both the lectin and methyl β-L-fucopyranoside against the same buffer to minimize buffer mismatch effects.

    • Load the lectin solution into the sample cell of the calorimeter.

    • Load a concentrated solution of methyl β-L-fucopyranoside into the injection syringe.

    • Perform a series of small injections of the methyl β-L-fucopyranoside solution into the lectin solution.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

III. Cellular Applications: Unraveling Functional Roles

Methyl β-L-fucopyranoside is a valuable tool in cell-based assays to investigate the functional consequences of lectin-fucose interactions.

DC-SIGN-Mediated Cell Adhesion Assay
  • Principle: This assay measures the ability of DC-SIGN-expressing cells to adhere to a surface coated with a fucosylated ligand. Methyl β-L-fucopyranoside can be used as an inhibitor to demonstrate the specificity of the interaction.

  • Protocol Outline:

    • Coat microplate wells with a fucosylated ligand (e.g., mannan or a fucosylated polymer).

    • Block non-specific binding sites.

    • Label DC-SIGN-expressing cells (e.g., transfected cell line or primary dendritic cells) with a fluorescent dye.

    • Pre-incubate the fluorescently labeled cells with varying concentrations of methyl β-L-fucopyranoside or a control sugar.

    • Add the cells to the coated wells and allow them to adhere.

    • Wash away non-adherent cells.

    • Quantify the number of adherent cells by measuring the fluorescence intensity in each well. A decrease in fluorescence in the presence of methyl β-L-fucopyranoside indicates inhibition of DC-SIGN-mediated adhesion.[18]

Langerin-Mediated Internalization Assay
  • Principle: This assay assesses the uptake of a fluorescently labeled fucosylated ligand by Langerin-expressing cells. Methyl β-L-fucopyranoside can be used as a competitor to demonstrate that the uptake is Langerin-dependent.

  • Protocol Outline:

    • Label a fucosylated ligand with a fluorescent probe.

    • Incubate Langerin-expressing cells (e.g., Langerhans cells or a Langerin-transfected cell line) with the fluorescent ligand in the presence or absence of an excess of unlabeled methyl β-L-fucopyranoside.

    • After incubation, wash the cells to remove unbound ligand.

    • Analyze the internalization of the fluorescent ligand by flow cytometry or fluorescence microscopy. A reduction in the intracellular fluorescence signal in the presence of methyl β-L-fucopyranoside indicates competition for Langerin-mediated uptake.[5]

IV. Elucidating Signaling Pathways

The binding of fucosylated ligands to DC-SIGN and Langerin initiates intracellular signaling cascades that modulate cellular function. Methyl β-L-fucopyranoside can be used to investigate the fucose-specificity of these signaling events.

DC-SIGN Signaling

Upon binding to fucosylated ligands, DC-SIGN can trigger a signaling pathway involving the serine/threonine kinase Raf-1.[14][19] This can lead to the modulation of Toll-like receptor (TLR)-induced signaling, ultimately altering the cytokine profile of the dendritic cell and influencing the subsequent T helper (Th) cell response.[20][21] For example, fucose-specific DC-SIGN signaling can promote a Th2-polarized immune response.[20]

Diagram of DC-SIGN Signaling Modulation

DC_SIGN_Signaling cluster_membrane Cell Membrane DC_SIGN DC-SIGN Raf1 Raf-1 Activation DC_SIGN->Raf1 TLR TLR NFkB NF-κB Modulation TLR->NFkB TLR signaling Fucosylated_Ligand Fucosylated Ligand Fucosylated_Ligand->DC_SIGN Methyl_Fuc Methyl β-L- Fucopyranoside Inhibition X Methyl_Fuc->Inhibition Inhibition->DC_SIGN Inhibits Raf1->NFkB Modulates Cytokines Altered Cytokine Profile (e.g., ↑IL-10) NFkB->Cytokines Th2 Th2 Polarization Cytokines->Th2

Caption: Fucose-specific DC-SIGN signaling pathway.

Langerin Signaling and Antigen Presentation

Langerin-mediated internalization routes antigens to early endosomes and Birbeck granules, which can enhance cross-presentation of antigens to CD8+ T cells.[22] This suggests that Langerin signaling plays a role in initiating cytotoxic T lymphocyte responses. While the precise signaling intermediates downstream of Langerin are less well-defined than those for DC-SIGN, it is clear that its function is critical for the specialized antigen processing capabilities of Langerhans cells.

V. Conclusion and Future Perspectives

Methyl β-L-fucopyranoside is a simple yet powerful tool for glycobiology research. Its stability and specificity make it an ideal reagent for investigating the roles of fucose-mediated interactions in a variety of biological contexts. From dissecting the binding kinetics of C-type lectins to elucidating their functional roles in cell adhesion, pathogen recognition, and immune signaling, this synthetic monosaccharide provides a means to probe the intricate world of fucosylation.

Future research will likely focus on the development of higher-affinity and more specific inhibitors of fucose-binding lectins, potentially using methyl β-L-fucopyranoside as a scaffold. Such molecules could have therapeutic potential in modulating immune responses in the context of infectious diseases, cancer, and autoimmune disorders. Furthermore, the use of methyl β-L-fucopyranoside in conjunction with advanced imaging and proteomic techniques will continue to unravel the complexities of glycan-mediated cellular communication.

VI. References

  • A Short Synthesis of L-Fucose and Analogs from D-Mannose. (URL not available)

  • Synthesis And Optimization Of L-Fucose And Its Derivatives. Globe Thesis. [Link][23]

  • Fucose-specific DC-SIGN signalling leads to Bcl3-dependent TH2... - ResearchGate. [Link]

  • Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - NIH. [Link][5]

  • Biological functions of fucose in mammals - PMC - NIH. [Link]

  • C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC. [Link]

  • DC-SIGN Family of Receptors - PMC - PubMed Central. [Link]

  • Mannose–fucose recognition by DC-SIGN - PMC - PubMed Central. [Link]

  • Mycobacteria target DC-SIGN to suppress dendritic cell function - PubMed. [Link][21]

  • CN102993241A - Preparation method of L-fucose analogues - Google Patents. [24]

  • Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC - NIH. [Link]

  • Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed. [Link][17]

  • Methanolysis of Fucoidan. I. Preparation of Methyl α-L-Fucoside and L-Fucose1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of the β-Methyl Glycoside of Lacto-N-Fucopentaose III | Scilit. [Link]

  • Langerin - Wikipedia. [Link][13]

  • Binding assay of lectins and glycoproteins by surface plasmon resonance - NCBI - NIH. [Link]

  • Fischer glycosidation - Wikipedia. [Link][7]

  • DEC-205lo Langerinlo neonatal Langerhans' cells preferentially utilize a wortmannin-sensitive, fluid-phase pathway to internalize exogenous antigen - PMC - PubMed Central. [Link]

  • Non-Carbohydrate Inhibitors of the Lectin DC-SIGN - PMC - NIH. [Link][12]

  • Fischer glycosylation | PPTX - Slideshare. [Link]

  • DC-SIGN mediates adhesion and rolling of dendritic cells on primary human umbilical vein endothelial cells through LewisY antigen expressed on ICAM-2 - PubMed. [Link]

  • Binding of the adhesion and pathogen receptor DC-SIGN by monocytes is regulated by the density of Lewis X molecules - Radboud Repository. [Link]

  • Mycobacteria Target DC-SIGN to Suppress Dendritic Cell Function - PMC - NIH. [Link][18]

  • Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PubMed. [Link]

  • Langerin-mediated internalization of a modified peptide routes antigens to early endosomes and enhances cross-presentation by human Langerhans cells - PubMed. [Link][22]

  • Disruption of the langerin/CD207 gene abolishes Birbeck granules without a marked loss of Langerhans cell function - PubMed. [Link]

  • Synthesis of Novel DC-SIGN Ligands with an α-Fucosylamide Anchor | Request PDF - ResearchGate. [Link]

  • (PDF) Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - ResearchGate. [Link]

  • METHYL .BETA.-L-FUCOPYRANOSIDE - gsrs. [Link][9]

  • (PDF) Disruption of the langerin/CD207 Gene Abolishes Birbeck Granules without a Marked Loss of Langerhans Cell Function - ResearchGate. [Link]

  • (PDF) Carbohydrate–Lectin Interactions Assayed by SPR - ResearchGate. [Link]

  • METHYL .BETA.-L-FUCOPYRANOSIDE - gsrs. [Link][10]

  • Fucose - Wikipedia. [Link][2]

  • Dendritic cell–specific intercellular adhesion molecule‐3‐ grabbing nonintegrin (DC‐SIGN) is a cellular receptor for del - Griffith Research Online. [Link]

  • Disruption of the langerin/CD207 Gene Abolishes Birbeck Granules without a Marked Loss of Langerhans Cell Function - PMC - NIH. [Link]

  • Methyl beta-D-fucopyranoside | C7H14O5 | CID 22967427 - PubChem - NIH. [Link]

  • Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Publishing. [Link]

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Fucosylated Methyl Glycosides: From Natural Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylated methyl glycosides represent a specialized class of carbohydrate derivatives characterized by the presence of a fucose sugar linked to a methyl glycoside core. This guide provides a comprehensive technical overview of their discovery, prevalence in nature, and the methodologies essential for their study. We will delve into their biosynthesis, the intricate protocols for their isolation and structural elucidation, and their burgeoning significance in biological processes and therapeutic development. This document is structured to serve as a foundational resource for professionals in glycobiology, natural product chemistry, and drug discovery, offering field-proven insights into the causality behind experimental choices and the validation of research protocols.

Introduction: The Significance of Fucosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is one of the most complex and ubiquitous post-translational modifications.[1] Among the various monosaccharides involved, L-fucose, a deoxyhexose, holds a unique position.[2] Unlike most other sugars in mammals, it exists in the L-configuration and is typically found at the terminal position of glycan chains.[2] This terminal positioning predisposes fucose to be a critical component in molecular recognition events, mediating interactions between cells and their environment.[2]

When fucose is attached to a methyl glycoside—a simple glycoside formed by the reaction of a sugar with methanol—it creates a fucosylated methyl glycoside. These structures serve as valuable tools and targets in research and medicine. Their study provides insights into the broader roles of fucosylation in health and disease, from immune response and embryogenesis to the progression of cancer.[2][3] Fucosylation is now recognized as a key player in cancer and inflammation, with fucosylated molecules like certain Lewis antigens being overexpressed in various epithelial cancers.[4][5] This guide will navigate the journey from their fundamental discovery in nature to their current status as promising therapeutic targets.

Natural Occurrence and Distribution

Fucosylated glycosides are not uniformly distributed in nature; their presence is a testament to the diverse biochemical machinery evolved across different kingdoms of life.

Marine Ecosystems: A Rich Reservoir

Marine organisms are an exceptionally rich source of complex, fucose-containing carbohydrates.[6][7] These molecules are crucial for the survival of organisms in harsh environments characterized by high salinity and pressure.[6]

  • Brown Algae (Phaeophyceae): Species like Fucus vesiculosus and Undaria pinnatifida are renowned for producing fucoidans, which are complex sulfated polysaccharides primarily composed of L-fucose.[8][9] Methanolysis of fucoidan is a direct method for preparing methyl α-L-fucoside.[10]

  • Echinoderms (e.g., Sea Cucumbers): These invertebrates produce fucosylated chondroitin sulfate (FCS), a unique glycosaminoglycan with significant biological activities.[6][7]

  • Marine Microorganisms: Certain marine bacteria, fungi, and microalgae secrete fucose-rich exopolysaccharides (EPS) to withstand environmental stress.[6]

Terrestrial Plants

In plants, fucose is a common constituent of cell wall glycans and glycoproteins, where it plays roles in growth, cell adhesion, and development.[1][11]

  • Cell Wall Polysaccharides: Fucose is integrated into complex structures like xyloglucans and the pectic polysaccharides rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II).[11] The latter is a highly complex structure metabolized by gut commensal bacteria using specialized enzymes, including methyl fucosidases.[12]

  • Resin Glycosides: Plants in the Convolvulaceae family produce resin glycosides where fucose can be one of the monosaccharide components.[13][14]

Microbial and Mammalian Systems
  • Bacteria: Specific fucosylated structures are found in the glycopeptidolipids (GPLs) of certain bacteria, such as those in the Mycobacterium avium complex, where they are involved in the formation of the cell envelope.[15]

  • Mammals: In humans, fucosylated glycans are integral to glycoproteins and glycolipids on cell surfaces.[2] They form the basis of the ABO and Lewis blood group antigens.[2][3] A notable early discovery was the isolation of a fucoganglioside with blood group H activity from human erythrocyte membranes.[16] Altered fucosylation is a hallmark of many cancers, leading to the expression of tumor-associated antigens like sialyl Lewis X.[4][17]

The following table summarizes the primary natural sources of fucosylated glycosides.

Source Kingdom Specific Organism/System Type of Fucosylated Glycoside Reference(s)
Marine Brown Algae (Fucus, Undaria)Fucoidan (Sulfated Polysaccharide)[8][9]
Sea Cucumbers (Isostichopus)Fucosylated Chondroitin Sulfate (FCS)[6][7]
Marine Bacteria & FungiFucose-rich Exopolysaccharides (EPS)[6]
Plant General (Cell Walls)Xyloglucans, Rhamnogalacturonan I & II[11]
Convolvulaceae FamilyResin Glycosides[13][14]
Microbial Mycobacterium avium ComplexFucosylated Glycopeptidolipids (GPLs)[15]
Mammalian Human Erythrocytes, EpitheliaLewis Antigens, Blood Group Antigens[2][3][16]
Cancer Tissues (e.g., Colorectal)Tumor-Associated Fucosylated Epitopes[4][5]

Biosynthesis: The Enzymatic Machinery of Fucosylation

The creation of fucosylated glycoconjugates is a highly regulated enzymatic process, not a template-driven one like protein synthesis.[18] It depends on the availability of an activated fucose donor and the specific activity of a class of enzymes called fucosyltransferases (FUTs).

The primary donor substrate for all fucosylation reactions is guanosine diphosphate-β-L-fucose (GDP-Fucose) .[11] Its biosynthesis occurs via two main pathways, with the de novo pathway being predominant (>90%).[18] This pathway involves two key enzymes that convert GDP-mannose into GDP-fucose:

  • GDP-mannose-4,6-dehydratase (GMDS)

  • GDP-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX)

Mutations in the genes for these enzymes can lead to a complete loss of cellular fucosylation, which has significant biological consequences and has been observed in certain cancer cell lines.[5]

GDP_Fucose_Biosynthesis Glucose Glucose / Mannose GDP_Mannose GDP-Mannose Glucose->GDP_Mannose Multiple Steps GMDS GMDS GDP_Mannose->GMDS Intermediate GDP-4-keto-6- deoxy-D-mannose FX FX Intermediate->FX GDP_Fucose GDP-Fucose FUT FUT GDP_Fucose->FUT Glycan Acceptor Glycan Glycan->FUT Fuc_Glycan Fucosylated Glycan GMDS->Intermediate FX->GDP_Fucose FUT->Fuc_Glycan

De novo biosynthesis pathway of GDP-Fucose.

Once synthesized, GDP-Fucose is transported into the Golgi apparatus, where FUTs catalyze the transfer of fucose to acceptor glycans on proteins and lipids.[1] The specific linkage (e.g., α1-2, α1-3, α1-6) is determined by the specific FUT enzyme involved, creating the vast diversity of fucosylated structures seen in nature.[2]

Isolation and Structural Elucidation: A Technical Workflow

The extraction and characterization of fucosylated glycosides from complex natural matrices is a multi-step process that requires a combination of chromatographic and spectroscopic techniques. The choice of methodology is dictated by the physicochemical properties of the target molecule, such as its size, charge, and polarity.

Experimental Protocol: Isolation of Fucosylated Gangliosides from a Biological Matrix

This protocol is a generalized workflow based on established methodologies for purifying complex fucosylated glycolipids.[17]

1. Sample Preparation & Lipid Extraction:

  • Rationale: To separate lipids (including gangliosides) from other cellular components like proteins and nucleic acids.
  • Method: Homogenize the biological tissue (e.g., human granulocytes) in a chloroform:methanol:water solvent system (e.g., Folch extraction). This partitions the lipids into the organic phase. Collect the organic layer and dry it under vacuum.

2. Anion Exchange Chromatography:

  • Rationale: To separate gangliosides, which are acidic due to sialic acid residues, from neutral lipids.
  • Method: Dissolve the dried lipid extract in a suitable starting buffer and load it onto an anion exchange column (e.g., Fractogel TMAE). Elute with a salt gradient (e.g., ammonium acetate). The gangliosides will bind to the column and elute at higher salt concentrations.

3. Adsorption and Reversed-Phase High-Performance Liquid Chromatography (HPLC):

  • Rationale: To achieve fine separation based on polarity and hydrophobicity, separating different ganglioside species from each other.
  • Method:
  • Subject the ganglioside fraction to adsorption HPLC (e.g., Nucleosil 50-7 column) for initial fractionation.
  • Further purify the collected fractions using reversed-phase HPLC (e.g., Nucleosil 7C18 column). This step is crucial for isolating individual fucosylated species.[17]

4. Structural Elucidation:

  • Rationale: To determine the exact chemical structure, including sugar sequence, linkage positions, and anomeric configuration.

  • Methodologies:
  • Mass Spectrometry (MS): Fast Atom Bombardment-MS (FAB-MS) or Electrospray Ionization-MS (ESI-MS) on permethylated derivatives provides the molecular weight and fragmentation patterns, revealing the sugar sequence.[13][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of partially methylated alditol acetates (PMAAs) after hydrolysis, reduction, and acetylation is the gold standard for determining glycosidic linkage positions.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC) NMR experiments provide definitive information about the anomeric configuration (α or β), sugar identity, and linkage sites.[13][19]

  • Enzymatic Digestion: Using specific exoglycosidases (e.g., α-fucosidase) to cleave terminal sugars can help confirm their identity and linkage.[16]

    Isolation_Workflow Source Natural Source (e.g., Marine Algae, Tissues) Extraction Solvent Extraction (e.g., Chloroform/Methanol) Source->Extraction Fractionation Initial Fractionation (Anion Exchange / Adsorption Chrom.) Extraction->Fractionation Purification High-Purity Isolation (Reversed-Phase HPLC) Fractionation->Purification Structure Structural Elucidation Purification->Structure MS Mass Spectrometry (MW, Sequence) Structure->MS NMR NMR Spectroscopy (Linkages, Stereochemistry) Structure->NMR GCMS GC-MS Analysis (Linkage Position) Structure->GCMS Enzyme Enzymatic Digestion (Confirmation) Structure->Enzyme Final Identified Fucosylated Methyl Glycoside MS->Final NMR->Final GCMS->Final Enzyme->Final

    General workflow for isolation and characterization.

    A novel high-throughput method, GlyExo-Capture, has also been developed for specifically isolating fucosylated extracellular vesicles (EVs) using lectins immobilized on magnetic beads, demonstrating the advancement in purification technologies.[20]

Biological Significance and Therapeutic Potential

Fucosylated glycosides are not mere structural components; they are active participants in a vast array of biological processes, making them highly relevant to drug development.[21]

Anticancer Activity

The role of fucosylation in cancer is profound and multifaceted. Aberrant fucosylation is a well-established hallmark of carcinogenesis, leading to the display of tumor-associated carbohydrate antigens.[4][5]

  • Biomarkers: Fucosylated glycoproteins, such as fucosylated alpha-fetoprotein (AFP) and haptoglobin, are used as serum biomarkers for diagnosing cancers like hepatocellular carcinoma and pancreatic cancer.[5]

  • Therapeutic Targets: The overexpression of fucosylated epitopes on cancer cells makes them attractive targets for antibody-based therapies.[4] Heavily fucosylated glycans have been identified as novel therapeutic targets in colorectal cancer.[4]

  • Direct Anticancer Effects: Certain naturally occurring fucosylated compounds, particularly fucoidans from brown algae, exhibit direct anticancer activity.[22] They can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and arrest the cell cycle in various cancer cell lines, including melanoma and human hepatoma cells.[9][22] L-fucose supplementation itself has been shown to decrease the proliferation and migration of certain colorectal cancer cells.[23]

Antiviral Activity

Sulfated polysaccharides, especially fucoidans, have demonstrated broad-spectrum antiviral activity with low toxicity.[9][24]

  • Mechanism of Action: The primary antiviral mechanism involves inhibiting the early stages of viral infection.[25] The negatively charged sulfate groups on the fucoidan backbone interact with positively charged viral envelope glycoproteins, thereby blocking the attachment and entry of the virus into host cells.[25][26]

  • Target Viruses: This activity has been documented against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[9][25]

Anti-inflammatory and Immunomodulatory Effects

Fucosylated compounds can significantly modulate the immune system and inflammatory responses.

  • Inhibition of Leukocyte Adhesion: The sialyl Lewis X antigen, a fucosylated tetrasaccharide, is a critical ligand for selectins, which mediate the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response.[17] This makes fucosylated structures central to inflammation.

  • Direct Anti-inflammatory Action: Fucoidans have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6 in macrophages.[27] This effect is often mediated by inhibiting key signaling pathways like NF-κB and MAPK.[27] This activity suggests potential applications in treating chronic inflammatory diseases.[27]

Other Biological Roles

Fucosylated glycans are involved in a wide range of other physiological processes, including cell-to-cell communication, fertilization, embryogenesis, and neural development.[2][3]

Chemical and Enzymatic Synthesis

While natural sources provide a vast diversity of fucosylated glycosides, their isolation can be challenging and yields may be low. Therefore, chemical and enzymatic synthesis are crucial for producing sufficient quantities of pure compounds for research and therapeutic development.

  • Chemical Synthesis: The total synthesis of complex fucosylated oligosaccharides, such as the β-methyl glycoside of lacto-N-fucopentaose III, has been achieved through multi-step chemical reactions involving protected sugar donors and acceptors.[28] These syntheses are complex but allow for the creation of precise structures.

  • Enzymatic Synthesis: A more recent and "greener" approach involves using engineered enzymes called glycosynthases.[29] For example, a mutated α-fucosidase has been used to synthesize fucosylated structures like 2'-fucosyllactose, overcoming the instability of chemical donors.[29] This method offers high stereo- and regioselectivity under mild reaction conditions.

Conclusion and Future Perspectives

Fucosylated methyl glycosides and their parent structures are far more than chemical curiosities. From their discovery in diverse natural habitats to their elucidation as key players in human health and disease, they have emerged as a vital area of study. The aberrant fucosylation patterns in cancer provide a fertile ground for the development of novel diagnostics and targeted therapies. Furthermore, the potent antiviral and anti-inflammatory activities of natural fucosylated polysaccharides like fucoidan highlight their immense therapeutic potential.

Future research will likely focus on:

  • Glycomic Profiling: Advanced mass spectrometry and high-throughput techniques will continue to map the "fucosome" in various diseases, uncovering new biomarkers and therapeutic targets.

  • Enzymatic Engineering: The development of more efficient and specific fucosyltransferases and glycosynthases will revolutionize the production of custom-designed fucosylated molecules for therapeutic use.

  • Clinical Translation: Moving promising candidates, such as fucoidan derivatives, from preclinical studies into human clinical trials for cancer, viral infections, and inflammatory disorders is a critical next step.

The intricate dance of fucose on the surfaces of cells continues to unfold, promising a wealth of scientific discovery and medical innovation for years to come.

References

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The Silent Language of Cells: A Technical Guide to Lectin-Carbohydrate Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the fundamental principles governing lectin-carbohydrate interactions, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced biophysical forces, the structural underpinnings of specificity, and the critical role of multivalency that elevates these seemingly weak interactions into potent biological effectors. Beyond the theory, this document provides field-proven experimental methodologies, empowering you to dissect and leverage these interactions in your own research.

Section 1: The Fundamentals of Recognition - More Than Just a Sweet Tooth

Lectins are a diverse class of proteins defined by their ability to specifically and reversibly bind to carbohydrate structures (glycans) without altering them enzymatically. This simple definition belies the profound complexity and significance of their roles. These interactions are the bedrock of a cellular "glycocode," mediating a vast array of biological processes, from immune surveillance and pathogen recognition to cell adhesion, signaling, and development.

Unlike the high-affinity interactions typical of antibodies and antigens, the binding of a single lectin carbohydrate recognition domain (CRD) to a monosaccharide is often weak, with dissociation constants (K D ) typically in the micromolar to millimolar range. Nature overcomes this apparent weakness through the principle of multivalency , where multiple low-affinity interactions work in concert to achieve high-avidity binding. This is a recurring theme we will explore throughout this guide.

The Nature of the Binding Interaction

The specificity of lectin-carbohydrate binding arises from a combination of non-covalent forces within the CRD. These include:

  • Hydrogen Bonds: A dense network of hydrogen bonds forms between the hydroxyl groups of the carbohydrate and the amino acid side chains (and often the peptide backbone) of the lectin. This network is a primary determinant of specificity.

  • Van der Waals Forces: These short-range interactions contribute significantly to the overall binding energy, particularly through the packing of hydrophobic faces of the sugar ring against aromatic amino acid residues like tryptophan or tyrosine.

  • The Role of Water: Water molecules play a crucial role, often mediating interactions between the lectin and the carbohydrate. Displacing ordered water molecules from the binding site upon ligand binding can be entropically favorable, contributing to the overall binding free energy.

  • Coordination with Metal Ions: Many lectin families, most notably the C-type lectins, require divalent cations like Ca²⁺ for their carbohydrate-binding activity. The cation directly coordinates with the sugar's hydroxyl groups and acidic residues in the CRD, stabilizing the binding loop and orienting the ligand correctly.

Major Families of Animal Lectins

Lectins are broadly classified based on their structural homology and binding requirements. Key families relevant to human biology and drug development include:

  • C-type Lectins: Calcium-dependent lectins that play critical roles in innate immunity by recognizing pathogen-associated carbohydrate patterns.

  • Galectins (S-type): These lectins bind to β-galactosides and are involved in cell growth, adhesion, and migration.

  • I-type Lectins (Siglecs): Members of the immunoglobulin superfamily that recognize sialic acid-containing glycans, often involved in modulating immune responses.

Section 2: Quantifying the Interaction - A Guide to Biophysical Analysis

To truly understand and engineer lectin-carbohydrate interactions, we must move beyond qualitative descriptions and into quantitative analysis. Several biophysical techniques are indispensable for this purpose. The choice of technique is not arbitrary; it depends on the specific questions being asked—whether they pertain to affinity, stoichiometry, kinetics, or thermodynamics.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It is a label-free, in-solution technique that yields the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of a lectin binding to its cognate monosaccharide.

Principle: A solution of the ligand (monosaccharide) is titrated into a solution of the macromolecule (lectin) in the calorimeter's sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Methodology:

  • Sample Preparation (The Self-Validation Core):

    • Rationale: Mismatched buffers between the protein in the cell and the ligand in the syringe will generate significant heats of dilution, obscuring the true binding signal. This is the most common source of error in ITC experiments.

    • Protocol:

      • Dialyze the purified lectin extensively against the chosen experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4 for a C-type lectin).

      • Use the final dialysis buffer (the dialysate) to dissolve the monosaccharide ligand to the desired concentration. This ensures the buffers are as identical as possible.

      • Degas both the lectin and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant artifacts in the data.

  • Instrument Setup and Titration:

    • Rationale: The concentrations of lectin and ligand should be chosen to ensure the "c-window" (c = n * K a * [M]) is between 5 and 500 for a well-defined sigmoidal binding curve. K a is the association constant (1/K D ) and [M] is the concentration of the macromolecule in the cell.

    • Protocol:

      • Load the lectin solution (e.g., 20-50 µM) into the sample cell.

      • Load the monosaccharide solution (e.g., 1-2 mM, typically 10-20 times the lectin concentration) into the injection syringe.

      • Set the experimental temperature (e.g., 25°C).

      • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe into the cell. This first injection point is typically discarded during data analysis.

      • Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Rationale: The raw data (power vs. time) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein.

    • Protocol:

      • Integrate the injection peaks in the raw thermogram.

      • Plot the integrated heat data against the molar ratio.

      • Fit the data to a suitable binding model (e.g., one-site independent model) using the software provided with the instrument. This will yield K D , n, and ΔH.

      • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K a ) = ΔH - TΔS.

LectinLigandK D (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Soybean Agglutinin (SBA)GalNAcα1-O-Ser120-5.2-7.92.70.8
Soybean Agglutinin (SBA)Tn-PSM (fragment)0.06-9.8-56.146.32.0
Galectin-3Lactose~50-6.7--1.0

Data compiled from multiple sources. Tn-PSM is a heavily glycosylated mucin fragment, illustrating the effect of multivalency.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Lectin Purified Lectin Dialysis Extensive Dialysis of Lectin Prep_Lectin->Dialysis Prep_Ligand Carbohydrate Ligand Dissolve Dissolve Ligand in Dialysate Prep_Ligand->Dissolve Degas Degas Both Solutions Dialysis->Degas Dissolve->Degas Load_Cell Load Lectin into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Titration Automated Titration Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Data: Heat Flow vs. Time Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Results Thermodynamic Parameters (KD, n, ΔH, ΔS) Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

While ITC provides the thermodynamic endpoint, SPR offers a real-time view of the binding kinetics, allowing for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) provides an independent measure of the dissociation constant (K D ).

Objective: To determine the kinetic parameters of a lectin binding to an immobilized glycoprotein.

Principle: One binding partner (the ligand, e.g., a glycoprotein) is immobilized on a gold-coated sensor chip. The other partner (the analyte, e.g., a lectin), is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

Methodology:

  • Ligand Immobilization:

    • Rationale: Covalent amine coupling is a common and robust method for immobilizing proteins. The goal is to achieve an immobilization level that provides a good signal-to-noise ratio without causing mass transport limitations (where the rate of binding is limited by diffusion of the analyte to the surface rather than the intrinsic binding kinetics).

    • Protocol:

      • Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

      • Inject the glycoprotein solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

      • Inject a blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any remaining active esters on the surface.

  • Kinetic Analysis:

    • Rationale: Injecting a series of analyte concentrations allows for the global fitting of the association and dissociation phases to a kinetic model. A flow cell without immobilized ligand serves as a reference to subtract bulk refractive index changes and non-specific binding.

    • Protocol:

      • Flow running buffer (e.g., HBS-P+ with Ca²⁺ if required) over both the ligand-immobilized and reference flow cells until a stable baseline is achieved.

      • Inject a series of increasing concentrations of the lectin analyte (e.g., ranging from 0.1 to 10 times the expected K D ) over both flow cells for a defined period (association phase).

      • Switch back to flowing only the running buffer and monitor the decrease in signal as the lectin dissociates (dissociation phase).

      • After each cycle, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0, or a high concentration of a competing sugar) to remove all bound analyte and prepare the surface for the next injection.

  • Data Processing and Analysis:

    • Rationale: The reference-subtracted sensorgrams are globally fitted to a kinetic model to determine a single set of kon and koff values that best describe all the curves.

    • Protocol:

      • Subtract the signal from the reference flow cell from the signal from the active flow cell for each lectin concentration.

      • Perform a "double reference" subtraction by also subtracting the signal from a "zero concentration" (buffer only) injection to correct for any drift.

      • Globally fit the processed sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kon and koff values.

      • Calculate K D from the ratio koff/kon.

Glycan Microarrays: High-Throughput Specificity Profiling

Glycan microarrays are a powerful tool for rapidly assessing the binding specificity of a lectin against a large library of diverse carbohydrate structures printed on a slide. This technique is invaluable for defining the precise glycan motifs a lectin recognizes.

Objective: To determine the carbohydrate binding profile of a fluorescently labeled lectin.

Methodology:

  • Lectin Labeling:

    • Rationale: Covalent labeling of the lectin with a fluorescent dye (e.g., Cy3) allows for its detection when bound to the array. It is crucial to purify the labeled protein from free dye, as this can cause high background fluorescence.

    • Protocol:

      • Incubate the purified lectin with a fluorescent dye that has an amine-reactive group (e.g., Cy3-NHS ester).

      • Remove the unreacted free dye using a desalting column (gel filtration).

  • Array Binding and Detection:

    • Rationale: The array is incubated with the labeled lectin, allowing it to bind to its cognate glycans. A series of washing steps removes non-specifically bound lectin.

    • Protocol:

      • Block the glycan microarray slide to prevent non-specific binding.

      • Incubate the blocked slide with the Cy3-labeled lectin solution (e.g., at 1-10 µg/mL) in a humidified chamber.

      • Wash the slide with a series of buffers (e.g., PBS with Tween-20) to remove unbound lectin.

      • Dry the slide by centrifugation.

  • Data Acquisition and Analysis:

    • Rationale: The slide is scanned using a microarray scanner to detect the fluorescence at each spot. The intensity of the fluorescence is proportional to the amount of lectin bound.

    • Protocol:

      • Scan the slide at the appropriate wavelength for the fluorophore.

      • Quantify the fluorescence intensity for each spot using microarray analysis software.

      • The data is typically presented as a list of glycans ranked by their relative fluorescence units (RFU), revealing the preferred binding motifs of the lectin.

Section 3: The Power of Multiplicity - Affinity vs. Avidity

As mentioned, individual lectin-carbohydrate interactions are weak. The biologically relevant, high-strength binding observed in vivo is a result of avidity , the accumulated strength of multiple simultaneous interactions. This contrasts with affinity , which describes the strength of a single binding event.

  • Affinity (K D ): Refers to a 1:1 interaction. It is an intrinsic property of the binding site.

  • Avidity (Functional Affinity): Describes the overall strength of a multivalent interaction. It is influenced by the affinity of the individual sites, the number of binding sites on both the lectin and the glycan display, and the geometry and flexibility of the interacting molecules.

This "cluster glycoside effect" is a cornerstone of lectin biology. Lectins are often oligomeric, presenting multiple CRDs. Similarly, cell surfaces are densely coated with glycoproteins and glycolipids, presenting a multivalent display of glycans. This multivalent arrangement dramatically reduces the overall dissociation rate, as even if one bond breaks, the others hold the interaction in place, increasing the probability of the broken bond reforming.

Avidity_vs_Affinity cluster_affinity Affinity (Monovalent Interaction) cluster_avidity Avidity (Multivalent Interaction) L1 Lectin CRD C1 Carbohydrate L1->C1 Weak (μM-mM) KD L2a CRD C2a CHO L2a->C2a L2b CRD C2b CHO L2b->C2b Avidity_Label High Avidity (Strong, nM-pM Functional Affinity) L2c CRD C2c CHO L2c->C2c L2_protein Oligomeric Lectin C2_surface Cell Surface Glycans

Caption: Monovalent affinity vs. multivalent avidity.

Section 4: Biological Implications and Therapeutic Frontiers

The principles of lectin-carbohydrate recognition have profound implications for health and disease. Pathogens frequently exploit host cell surface glycans for attachment and entry, while the immune system uses lectins to recognize and eliminate these same pathogens. Altered glycosylation is a hallmark of cancer, presenting unique glycan structures that can be targeted by lectins for diagnostics and therapy.

Lectin-Mediated Drug Delivery

The specificity of lectins makes them attractive targeting moieties for drug delivery systems. By conjugating lectins to nanoparticles, liposomes, or the drug itself, therapeutics can be directed to specific tissues or cell types that express a particular glycan signature. For instance, a lectin that recognizes a tumor-associated carbohydrate antigen can deliver a cytotoxic payload directly to cancer cells, minimizing off-target effects.

Drug_Delivery cluster_DDS DDS Drug Delivery System (e.g., Liposome) Drug Drug Payload Lectin Targeting Lectin CancerCell Cancer Cell DDS->CancerCell 2. Targeting Glycan Tumor-Associated Glycan Lectin->Glycan 1. Specific Binding CancerCell->Drug 3. Internalization & Drug Release Receptor Cell Receptor

Caption: Mechanism of lectin-mediated drug targeting to cancer cells.

Section 5: Conclusion and Future Outlook

Lectin-carbohydrate interactions represent a complex and highly specific communication system that is fundamental to biology. While individual interactions may be weak, the principle of multivalency allows for the generation of highly avid and specific biological outcomes. For researchers and drug developers, a deep understanding of the biophysical principles governing these interactions is paramount. By leveraging powerful analytical techniques like ITC, SPR, and glycan microarrays, we can dissect the specificity, thermodynamics, and kinetics of these events. This knowledge provides a rational basis for the design of novel therapeutics, from targeted drug delivery systems to inhibitors of pathogenic adhesion, unlocking the potential of the glycocode to address a wide range of human diseases.

References

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Introduction to Fucosylation: A Key Glycosidic Modification

Sources

An In-depth Technical Guide to the Anomeric Configuration of Fucopyranosides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Fucose, a 6-deoxy-L-galactose, is a crucial monosaccharide in a myriad of biological recognition events, including cell adhesion, immune responses, and microbial pathogenesis. The stereochemistry at the anomeric center (C1) of fucopyranosides, designated as either alpha (α) or beta (β), dictates the three-dimensional structure of fucosylated glycans and, consequently, their biological function and therapeutic potential. This technical guide provides a comprehensive exploration of the anomeric configuration of fucopyranosides, offering foundational principles, field-proven analytical methodologies, and practical insights for researchers in glycobiology and drug development. We delve into the stereochemical nuances, the governing anomeric effect, and a host of analytical techniques—from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to mass spectrometry and enzymatic assays—complete with detailed protocols and data interpretation guidelines.

Introduction: The Significance of Anomeric Configuration in Fucopyranosides

Monosaccharides in solution exist as an equilibrium mixture of open-chain and cyclic hemiacetal forms.[1][2] The cyclization of fucose creates a new stereocenter at the C1 carbon, known as the anomeric carbon. The two resulting diastereomers, termed anomers, are distinguished by the orientation of the hydroxyl group at this position. In L-fucose, the α-anomer has the C1 hydroxyl group in an axial orientation, while in the β-anomer, it is equatorial. This seemingly subtle difference has profound implications for the structure and function of fucosylated glycoconjugates.

The anomeric linkage of fucose is a critical determinant in various biological processes:

  • Lectin Recognition: Many fucose-binding lectins exhibit a strong preference for one anomer over the other.[3] This specificity is fundamental to cell-cell recognition and signaling pathways.

  • Blood Group Antigens: The anomeric linkage of fucose is a defining feature of the H, Lewis, and ABO blood group antigens.[4]

  • Drug Development: The design of carbohydrate-based therapeutics, such as inhibitors of fucosyltransferases or fucosidases, necessitates a precise understanding and control of the anomeric configuration to achieve desired efficacy and selectivity.[5] The stereochemistry of the glycosidic bond can significantly impact the pharmacological properties of a glycoconjugate drug.[5]

Foundational Principles: Stereochemistry and the Anomeric Effect

The preference for a particular anomeric configuration is governed by a combination of steric and electronic factors, collectively understood through the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[6] This effect is a key contributor to the stability of a given anomer.[2]

In fucopyranosides, the anomeric effect stabilizes the α-anomer. This is attributed to a favorable hyperconjugative interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding σ* orbital of the C1-O1 bond. This interaction is maximized when the C1-O1 bond is in the axial position.

Analytical Methodologies for Determining Anomeric Configuration

A multi-pronged analytical approach is often necessary for the unambiguous assignment of anomeric configuration. The choice of technique depends on the sample purity, quantity, and the specific research question.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used non-destructive technique for elucidating the anomeric configuration of fucopyranosides.[1][7] Key NMR parameters provide definitive structural information.

The anomeric proton (H1) resonates in a distinct, downfield region of the ¹H NMR spectrum, typically between 4.3 and 5.9 ppm.[2]

  • Chemical Shift (δ): The α-anomeric proton of L-fucopyranose is typically found further downfield (δ ≈ 5.21 ppm) compared to the β-anomeric proton (δ ≈ 4.56 ppm).[8] This is because the axial α-proton experiences greater deshielding from the ring oxygen and the aglycone.

  • Vicinal Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) is highly diagnostic of their dihedral angle, as described by the Karplus equation.[9]

    • α-anomers (axial H1, equatorial H2): Exhibit a small coupling constant, typically in the range of 3-4 Hz, corresponding to a gauche relationship (dihedral angle ≈ 60°).

    • β-anomers (axial H1, axial H2): Show a large coupling constant, typically around 7-8 Hz, indicative of a trans-diaxial relationship (dihedral angle ≈ 180°).[10]

Table 1: Typical ¹H NMR Parameters for Anomeric Protons in L-Fucopyranosides

AnomerChemical Shift (δ) Range (ppm)³J(H1,H2) Coupling Constant (Hz)
α 5.0 - 5.53.0 - 4.0
β 4.3 - 4.87.0 - 8.5

Note: These values are approximate and can be influenced by solvent, temperature, and the nature of the aglycone.

The chemical shift of the anomeric carbon (C1) is also a reliable indicator of configuration.

  • α-anomers: The C1 resonance is typically found upfield (δ ≈ 93.1 ppm).[8]

  • β-anomers: The C1 resonance is shifted downfield (δ ≈ 97.1 ppm).[8]

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, confirming stereochemical assignments. For an α-fucopyranoside, NOEs are expected between the axial H1 and the axial protons at C3 and C5. For a β-fucopyranoside, with an equatorial H1, NOEs would be observed to the equatorial H2 and potentially other nearby protons depending on the conformation.

Experimental Protocol: 1D ¹H NMR for Anomeric Configuration Assignment

  • Sample Preparation: Dissolve 1-5 mg of the purified fucopyranoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). Ensure the sample is free of paramagnetic impurities. For samples in D₂O, allow sufficient time (several hours) for anomeric mutarotation to reach equilibrium if analyzing the free sugar.[8]

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., spectral width, number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the anomeric proton signal in the downfield region (typically 4.3-5.9 ppm).

    • Measure the chemical shift (δ) and the ³J(H1,H2) coupling constant of the anomeric proton.

    • Compare the observed values with the typical ranges for α and β anomers (see Table 1) to assign the anomeric configuration.

Workflow for NMR-based Anomeric Configuration Determination

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Sample Purified Fucopyranoside Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_1H Acquire 1D ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_2D Acquire 2D NMR (COSY, NOESY, HSQC) Acquire_1H->Acquire_2D If needed for complex structures Analyze_1H Analyze ¹H Spectrum: - Chemical Shift (δ H1) - Coupling Constant (³J H1,H2) Acquire_1H->Analyze_1H Analyze_2D Analyze 2D Spectra: - NOE Correlations - J-Coupling Patterns Acquire_2D->Analyze_2D Assignment Anomeric Configuration Assignment (α or β) Analyze_1H->Assignment Analyze_2D->Assignment

Caption: Workflow for NMR-based anomeric configuration determination.

Mass Spectrometry (MS)

While NMR is the gold standard, mass spectrometry, particularly tandem MS (MS/MS), can provide valuable information about anomeric configuration, often requiring minimal sample.[11][12] The differentiation is based on the distinct fragmentation patterns of the anomers upon collision-induced dissociation (CID).[11][13]

For instance, studies on sodiated α- and β-L-fucose have shown that the α-anomer is more prone to dehydration, while the β-anomer favors ring-opening reactions.[11][13] These differences in fragmentation pathways can be used to distinguish between anomers in complex mixtures, especially when coupled with a separation technique like liquid chromatography (LC).[14] The anomeric configuration of a glycosidic bond can often be inferred from the fragmentation of the resulting monosaccharide fragments.[14]

Experimental Protocol: LC-MS/MS for Anomeric Analysis

  • Sample Preparation: Prepare a dilute solution of the fucopyranoside in a solvent compatible with both LC and electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid or a salt to promote adduct formation (e.g., sodium acetate).

  • LC Separation:

    • Employ a chromatographic column capable of separating anomers, such as a porous graphitic carbon (PGC) column.

    • Develop a suitable gradient elution method to resolve the α and β anomers.

  • MS/MS Analysis:

    • Use an ESI source to generate ions of the separated anomers.

    • Perform MS/MS on the precursor ions corresponding to the fucopyranoside anomers.

    • Acquire CID spectra over a range of collision energies to observe the fragmentation patterns.

  • Data Analysis:

    • Compare the fragmentation patterns of the unknown sample with those of known α and β standards.

    • Identify diagnostic fragment ions and their relative abundances that are characteristic of each anomer.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry, including the anomeric configuration.[15] This technique offers a definitive three-dimensional structure but is contingent on obtaining high-quality crystals.

Enzymatic Methods

The high specificity of glycosidase enzymes can be exploited for anomeric configuration analysis. Fucosidases are enzymes that cleave fucosidic linkages and often exhibit strict anomeric selectivity.[16]

  • α-Fucosidases: Specifically hydrolyze α-L-fucosidic linkages.

  • β-Fucosidases: While less common, they specifically cleave β-L-fucosidic linkages.

By incubating the fucopyranoside with a specific fucosidase and monitoring the reaction (e.g., by chromatography or a colorimetric assay), the anomeric linkage can be inferred. For example, if an α-fucosidase successfully hydrolyzes the fucoside, it confirms an α-anomeric configuration.[17]

Experimental Protocol: Enzymatic Digestion with α-Fucosidase

  • Reaction Setup:

    • Prepare a solution of the fucopyranoside in the optimal buffer for the chosen α-fucosidase (e.g., sodium phosphate buffer, pH 4.6).[17]

    • Add a catalytic amount of a commercially available α-fucosidase.

    • Prepare a control reaction without the enzyme.

  • Incubation: Incubate both reactions at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 1-16 hours).[17]

  • Reaction Monitoring and Analysis:

    • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

    • Analyze the reaction mixture by a suitable technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry to detect the presence of released fucose and the unreacted substrate.

  • Interpretation: The presence of free fucose in the enzyme-treated sample, and its absence in the control, confirms an α-anomeric linkage.

Logical Relationship of Analytical Techniques

G Topic Anomeric Configuration of Fucopyranoside NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Topic->NMR MS Mass Spectrometry (LC-MS/MS) Topic->MS Xray X-ray Crystallography Topic->Xray Enzymatic Enzymatic Assays Topic->Enzymatic NMR_details Provides detailed structural information in solution. (Chemical Shifts, J-Couplings, NOEs) NMR->NMR_details MS_details Sensitive technique for isomer differentiation based on fragmentation patterns. MS->MS_details Xray_details Definitive 3D structure in solid state. Requires crystals. Xray->Xray_details Enzymatic_details Functional assay based on enzyme specificity. Confirms linkage type. Enzymatic->Enzymatic_details

Caption: Interrelation of primary analytical methods for fucopyranoside analysis.

Chemical Derivatization

Chemical derivatization can be employed to enhance the separation and detection of anomers in chromatographic methods like Gas Chromatography (GC) and HPLC.[18][19] For instance, trimethylsilylation is a common derivatization for GC analysis.[18] Derivatization can also be used to eliminate the anomeric center, which can be useful in certain analytical contexts.[20]

Synthesis and Control of Anomeric Configuration

The stereoselective synthesis of fucopyranosides is a significant challenge in carbohydrate chemistry. The outcome of a glycosylation reaction is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions. The anomeric configuration of the fucosyl donor is often crucial in determining the stereoselectivity of the resulting glycosidic bond.[21] For example, using an α-anomeric donor can favor the formation of α-fucosides.[21] Various synthetic strategies, including the use of participating groups at C2 or remote participation from groups at C4, have been developed to control the formation of the desired anomer.[21] Chemical synthesis of fucosides, such as α-L-fucopyranosylceramide, has been achieved through methods like the Königs-Knorr condensation.[22]

Conclusion

The anomeric configuration of fucopyranosides is a critical structural feature that governs their biological activity and therapeutic utility. A thorough understanding of the principles of anomerism and the application of appropriate analytical techniques are paramount for researchers in glycobiology and drug development. NMR spectroscopy remains the cornerstone for unambiguous anomeric assignment in solution, providing a wealth of structural data. Mass spectrometry offers a sensitive, complementary approach, while enzymatic assays and X-ray crystallography provide functional and definitive solid-state information, respectively. By employing the methodologies and protocols outlined in this guide, scientists can confidently characterize the anomeric configuration of fucopyranosides, paving the way for deeper insights into their biological roles and the development of novel carbohydrate-based therapeutics.

References

  • Alpha and beta L-Fucopyranosyl oxyamines: key intermediates for the preparation of fucose-containing glycoconjugates by oxime ligation. Carbohydrate Research. [Link]

  • Synthesis of a library of fucopyranosyl-galactopyranosides consisting of a complete set of anomeric configurations and linkage positions. Carbohydrate Research. [Link]

  • Anomer-Specific Recognition and Dynamics in a Fucose-Binding Lectin. Biochemistry. [Link]

  • Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A. [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. [Link]

  • Collision-Induced Dissociation of Fucose and Identification of Anomericity. ACS Publications. [Link]

  • Representation of the 3 J H1,H2 , 3 J H2,H3 , 3 J H3,H4 , and 3 J H4,H5... ResearchGate. [Link]

  • Synthesis and biological activities of octyl 2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-beta-L-fucopyranoside. Carbohydrate Research. [Link]

  • The chemical synthesis of O-alpha-L-fucopyranosyl-(1 goes to 2)-O-beta-D-galactopyranosyl-(1 goes to 3)-O-[alpha-L-fucopyranosyl-(1 goes to 4)]-2-acetamido-2-deoxy-D-glucopyranose, the Lewis b blood-group antigenic determinant. Carbohydrate Research. [Link]

  • Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus. Glycobiology. [Link]

  • NMR analyses of binding of fucose. ResearchGate. [Link]

  • Anomeric Effect on Geminal and Vicinal J HH NMR Coupling Constants. ResearchGate. [Link]

  • Chemical shifts (δ, ppm) in the 1 H NMR spectra* of (I)-(VII). ResearchGate. [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. Wikipedia. [Link]

  • Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. ResearchGate. [Link]

  • Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Analytical Chemistry. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography. ResearchGate. [Link]

  • Chemical synthesis of alpha-L-fucopyranosylceramide and its analogues and preparation of antibodies directed to this glycolipid. Journal of Biological Chemistry. [Link]

  • Table 1 . Chemical shifts (δ, ppm) in the 1 H NMR spectra* of (I)-(VII). ResearchGate. [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

  • Glucose Anomers. Magritek. [Link]

  • Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. Analytical Methods. [Link]

  • Differentiation of both linkage position and anomeric configuration in underivatized glucopyranosyl disaccharides by anion attachment with post-source decay in matrix-assisted laser desorption/ionization linear-field reflectron time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. ResearchGate. [Link]

  • Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. Journal of Biological Chemistry. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry. [Link]

  • Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences. [Link]

  • Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604. Journal of Agricultural and Food Chemistry. [Link]

  • Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Link]

  • 25.5: Cyclic Structures of Monosaccharides - Anomers. Chemistry LibreTexts. [Link]

  • Differentiation of the anomeric configuration and ring form of glucosyl-glycolaldehyde anions in the gas phase by mass spectrometry: isomeric discrimination between m/z 221 anions derived from disaccharides and chemical synthesis of m/z 221 standards. Carbohydrate Research. [Link]

  • Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Complex Carbohydrates in Drug Development. Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. [Link]

  • Chemical shifts. University of Cambridge. [Link]

  • Determination of linkage position and anomeric configuration in Hex-Fuc disaccharides using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • An LC-MS/MS Approach for Determining Glycosidic Linkages. Analytical Chemistry. [Link]

  • Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Accounts of Chemical Research. [Link]

Sources

Spectroscopic Characterization of Methyl β-L-Fucopyranoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl β-L-fucopyranoside, a derivative of the deoxy sugar L-fucose, serves as a crucial molecular probe and building block in glycobiology and drug discovery. Its presence in complex glycans influences molecular recognition, cell adhesion, and various physiological and pathological processes. A precise and comprehensive structural elucidation of this molecule is paramount for its application in research and development. This guide provides an in-depth technical overview of the spectroscopic techniques employed to unequivocally characterize methyl β-L-fucopyranoside, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiroptical methods. The narrative emphasizes the rationale behind experimental choices and the interpretation of the resulting data, offering a framework for the rigorous characterization of this and similar carbohydrate derivatives.

Molecular Structure and Physicochemical Properties

Methyl β-L-fucopyranoside is a methyl glycoside of L-fucose in its pyranose (six-membered ring) form. The "β" designation indicates that the methoxy group at the anomeric carbon (C1) is in an equatorial position relative to the chair conformation of the pyranose ring. The "L" configuration signifies the stereochemistry relative to L-glyceraldehyde.

PropertyValueSource
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
CAS Number 24332-98-7
Appearance White to off-white powder
Melting Point 121 - 123 °C
Optical Rotation [α]D²⁰ = +12.5° to +14.0° (c=2 in H₂O)

digraph "Methyl_beta_L_Fucopyranoside_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,-0.5!"]; C3 [label="C3", pos="-1.2,-1.8!"]; C4 [label="C4", pos="0,-2.3!"]; C5 [label="C5", pos="1.2,-1.8!"]; O5 [label="O", pos="1.2,-0.5!"];

// Substituent nodes OCH3 [label="OCH₃", pos="0.5,1.2!"]; OH2 [label="OH", pos="-2.4,-0.2!"]; OH3 [label="OH", pos="-2.4,-2.1!"]; OH4 [label="OH", pos="0,-3.5!"]; CH3 [label="CH₃", pos="2.4,-2.1!"];

// Edges for the pyranose ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O5; O5 -- C1;

// Edges for substituents C1 -- OCH3 [label="β-anomer"]; C2 -- OH2; C3 -- OH3; C4 -- OH4; C5 -- CH3; }digraph "NMR_Correlations" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes for atoms H1[label="H1", pos="0,0!"]; H2[label="H2", pos="-1.2,-0.5!"]; H3[label="H3", pos="-1.2,-1.8!"]; H4[label="H4", pos="0,-2.3!"]; H5[label="H5", pos="1.2,-1.8!"]; H6[label="H6", pos="2.4,-2.1!"]; OCH3 [label="OCH₃", pos="0.5,1.2!"]; C1 [label="C1", pos="0.3,-0.3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C5", pos="0.9,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// COSY correlations (blue) edge [color="#34A853"]; H1 -- H2; H2 -- H3; H3 -- H4; H4 -- H5; H5 -- H6;

// HMBC correlations (red) edge [color="#EA4335"]; OCH3 -- C1 [label="HMBC"]; H1 -- C5 [label="HMBC"]; }

Figure 2: Key COSY and HMBC correlations for Methyl β-L-Fucopyranoside.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Experimental Protocol: MS Analysis
  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile. For GC-EI-MS, derivatization (e.g., trimethylsilylation) is typically required to increase volatility.

  • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺ and [M+K]⁺.

  • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.

  • High-Resolution MS (HRMS): Use an orbitrap or TOF analyzer to obtain a high-resolution mass spectrum, which allows for the determination of the elemental formula from the accurate mass.

Expected Fragmentation Pattern
  • ESI-MS (Positive Ion Mode): The expected protonated molecule [M+H]⁺ would have an m/z of 179.0919, and the sodium adduct [M+Na]⁺ would be at m/z 201.0738.

  • MS/MS Fragmentation: Fragmentation of the [M+Na]⁺ adduct is expected to proceed through glycosidic bond cleavage, resulting in the loss of the methoxy group (CH₃OH, 32 Da). Cross-ring cleavages are also possible, providing further structural confirmation.

MS_Fragmentation M_Na [M+Na]⁺ m/z 201.07 Loss_CH3OH Loss of CH₃OH M_Na->Loss_CH3OH Fragment1 [C₆H₁₀O₄+Na]⁺ m/z 169.05 Loss_CH3OH->Fragment1

Figure 3: Proposed primary fragmentation of the [M+Na]⁺ adduct.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum of methyl β-L-fucopyranoside is expected to show the following characteristic absorption bands:

  • O-H Stretching: A strong, broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl groups.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the pyranose ring and the methyl/methoxy groups.

  • C-O Stretching: A complex series of strong bands in the "fingerprint" region between 1200 and 1000 cm⁻¹, characteristic of the C-O single bonds in the carbohydrate structure.

Chiroptical Spectroscopy (ORD and CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for studying chiral molecules. They provide information about the absolute configuration and conformation of the molecule in solution.

Theoretical Considerations
  • Optical Rotation: As a chiral molecule, methyl β-L-fucopyranoside will rotate the plane of polarized light. The specific rotation is a characteristic physical property. The reported value is between +12.5° and +14.0° (c=2 in H₂O).

  • Circular Dichroism: CD measures the differential absorption of left and right circularly polarized light. While simple carbohydrates do not have strong chromophores in the near-UV region, they exhibit CD signals in the far-UV region (<200 nm) due to the hydroxyl and ether functionalities. The sign and magnitude of the Cotton effects are sensitive to the stereochemistry of the chiral centers.

Conclusion

The comprehensive spectroscopic characterization of methyl β-L-fucopyranoside requires a multi-technique approach, with NMR spectroscopy playing the central role. The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons, confirming the β-anomeric configuration and the overall structure. Mass spectrometry corroborates the molecular weight and provides structural insights through fragmentation analysis. IR spectroscopy confirms the presence of key functional groups, while chiroptical methods provide information on the molecule's absolute configuration. The methodologies and interpretative frameworks presented in this guide offer a robust system for the definitive characterization of methyl β-L-fucopyranoside and can be extended to the analysis of other complex carbohydrates.

References

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Nifant'ev, N. E., Shashkov, A. S., & Kochetkov, N. K. (1992). Synthesis of methyl O-alpha-L-fucopyranosyl-(1----2)-O-beta-D- galactopyranosyl-(1----3)-2-acetamido-2-deoxy-beta-D-gluc

Methodological & Application

Application Notes and Protocols: Utilizing Methyl β-L-Fucopyranoside in Lectin Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of Fucose Recognition in Biological Systems

In the intricate landscape of glycobiology, the specific recognition of carbohydrate structures by proteins, particularly lectins, governs a vast array of cellular processes.[1] These interactions are fundamental to cell-cell recognition, immune responses, and host-pathogen interactions.[2][3] L-fucose, a terminal monosaccharide frequently found on cell surface glycoconjugates, serves as a crucial recognition marker in many of these biological events.[1][4] Consequently, fucose-binding lectins have emerged as invaluable tools for researchers in both basic science and drug development.[1]

Methyl β-L-fucopyranoside, a stable methyl glycoside of L-fucose, provides researchers with a powerful tool to investigate and modulate these fucose-dependent interactions.[2] Its structure allows for specific engagement with the binding sites of fucose-specific lectins, making it an ideal competitive inhibitor for dissecting the roles of fucosylated glycans in various biological systems.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of Methyl β-L-fucopyranoside in lectin binding assays.

The Principle: Competitive Inhibition in Lectin-Glycan Interactions

Lectin binding assays are designed to detect and quantify the interaction between a lectin and its carbohydrate ligand. A competitive binding assay introduces a free monosaccharide, such as Methyl β-L-fucopyranoside, to compete with a fucosylated glycoconjugate for the lectin's binding site. The extent to which Methyl β-L-fucopyranoside inhibits the binding of the lectin to the immobilized or labeled glycoconjugate provides a quantitative measure of its binding affinity and can be used to determine the concentration of fucosylated structures in a sample.

The inhibitory concentration 50% (IC50) is a key parameter derived from these assays. It represents the concentration of Methyl β-L-fucopyranoside required to reduce the lectin's binding to its fucosylated ligand by half. This value is instrumental in comparing the relative affinities of different fucose-binding lectins or in screening for novel inhibitors of lectin-glycan interactions.

Key Fucose-Binding Lectins

Several lectins exhibit a high degree of specificity for L-fucose and are commonly employed in conjunction with Methyl β-L-fucopyranoside. The choice of lectin is critical and depends on the specific linkage of the fucose residue being investigated.[5]

LectinSourcePredominant Fucose Linkage Specificity
Aleuria Aurantia Lectin (AAL) Aleuria aurantia (Orange Peel Fungus)Preferentially binds to fucose linked (α-1,6) to N-acetylglucosamine (GlcNAc) and (α-1,3) to N-acetyllactosamine. It also recognizes other fucose linkages (α-1,2, α-1,4).[6][7][8][9]
Ulex europaeus Agglutinin I (UEA I) Ulex europaeus (Gorse)Strong affinity for α-1,2 linked fucose residues.[10][11][12]
Lotus tetragonolobus Lectin (LTL) Lotus tetragonolobusSimilar to UEA I, it has a preference for α-1,2 linked fucose.
Bambusa textilis Lectin (BTL) Bambusa textilisBinds to fucosylated oligosaccharides.

It is important to note that while these lectins are specific for L-fucose, they show minimal to no cross-reactivity with its stereoisomer, D-fucose, highlighting their stringent stereochemical requirement.[13]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for common lectin binding assay formats. The precise concentrations of lectins, glycoconjugates, and inhibitors should be optimized for each specific experimental system.

Enzyme-Linked Lectin Assay (ELLA) - A Competitive Inhibition Protocol

The Enzyme-Linked Lectin Assay (ELLA) is a robust and widely used method for studying lectin-carbohydrate interactions in a high-throughput format.[14][15] This protocol details a competitive ELLA to determine the IC50 of Methyl β-L-fucopyranoside for a fucose-binding lectin.

Principle: A fucosylated glycoprotein is immobilized on a microtiter plate. A biotinylated fucose-binding lectin is pre-incubated with varying concentrations of Methyl β-L-fucopyranoside before being added to the plate. The amount of lectin that binds to the immobilized glycoprotein is inversely proportional to the concentration of the free fucose inhibitor. The bound lectin is then detected using an enzyme-conjugated streptavidin, and the resulting signal is quantified spectrophotometrically.[14]

Workflow Diagram:

ELLA_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Inhibition Step cluster_binding_detection Binding & Detection node_A Coat plate with fucosylated glycoprotein node_B Block non-specific binding sites node_A->node_B node_E Add lectin-inhibitor mixture to coated plate node_B->node_E node_C Prepare serial dilutions of Methyl β-L-fucopyranoside node_D Incubate biotinylated lectin with inhibitor dilutions node_C->node_D node_D->node_E node_F Wash to remove unbound lectin node_E->node_F node_G Add enzyme-conjugated streptavidin node_F->node_G node_H Wash to remove unbound conjugate node_G->node_H node_I Add substrate and measure absorbance node_H->node_I

Caption: Workflow for a competitive Enzyme-Linked Lectin Assay (ELLA).

Materials and Reagents:

  • 96-well microtiter plates

  • Fucosylated glycoprotein (e.g., porcine stomach mucin, thyroglobulin)

  • Biotinylated fucose-binding lectin (e.g., Biotinylated AAL, Biotinylated UEA I)[16]

  • Methyl β-L-fucopyranoside

  • Bovine Serum Albumin (BSA) or a carbohydrate-free blocking solution

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the fucosylated glycoprotein to a final concentration of 1-10 µg/mL in PBS.

    • Add 100 µL of the diluted glycoprotein solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with 200 µL of PBST.

  • Blocking:

    • Add 200 µL of 3% BSA in PBS or a commercial carbohydrate-free blocking solution to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with 200 µL of PBST.

  • Competitive Inhibition:

    • Prepare a 2-fold serial dilution of Methyl β-L-fucopyranoside in PBST, starting from a high concentration (e.g., 1 M) down to a no-inhibitor control.

    • Prepare a working solution of the biotinylated lectin in PBST at a pre-determined optimal concentration (typically 1-5 µg/mL).

    • In a separate plate or tubes, mix equal volumes of the lectin solution and each inhibitor dilution.

    • Incubate the lectin-inhibitor mixtures for 30-60 minutes at room temperature.

  • Binding and Detection:

    • Add 100 µL of each lectin-inhibitor mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells five times with 200 µL of PBST.

    • Dilute the Streptavidin-HRP conjugate in PBST according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well and incubate for 30-60 minutes at room temperature.

    • Wash the wells five times with 200 µL of PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the Methyl β-L-fucopyranoside concentration.

    • Perform a sigmoidal dose-response curve fit to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[17][18][19][20] It allows for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (KD).

Principle: In a competitive SPR experiment, a fucosylated glycoprotein (ligand) is immobilized on a sensor chip. A fucose-binding lectin (analyte) is injected over the surface, and its binding is measured. To determine the inhibitory effect of Methyl β-L-fucopyranoside, the lectin is pre-mixed with various concentrations of the inhibitor before injection. The reduction in the binding response of the lectin to the immobilized ligand is used to calculate the affinity of the inhibitor.

Workflow Diagram:

SPR_Workflow node_A Immobilize fucosylated glycoprotein on sensor chip node_E Inject lectin-inhibitor mixtures over the sensor surface node_A->node_E node_B Prepare serial dilutions of Methyl β-L-fucopyranoside node_D Mix lectin with each inhibitor dilution node_B->node_D node_C Prepare lectin solution at a constant concentration node_C->node_D node_D->node_E node_F Monitor binding response in real-time node_E->node_F node_G Regenerate sensor surface node_F->node_G node_H Analyze sensorgrams to determine kinetic parameters node_G->node_H

Caption: Workflow for a competitive Surface Plasmon Resonance (SPR) assay.

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5)

  • Fucosylated glycoprotein

  • Fucose-binding lectin

  • Methyl β-L-fucopyranoside

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or a high concentration of a suitable sugar)

Protocol:

  • Ligand Immobilization:

    • Immobilize the fucosylated glycoprotein onto the sensor chip surface using standard amine coupling chemistry, following the instrument manufacturer's guidelines. Aim for a moderate immobilization level to avoid mass transport limitations.

  • Assay Development:

    • Determine the optimal concentration of the lectin (analyte) that gives a measurable and reproducible binding response to the immobilized ligand.

  • Competitive Binding Analysis:

    • Prepare a series of solutions containing a fixed concentration of the lectin and varying concentrations of Methyl β-L-fucopyranoside in the running buffer.

    • Inject the lectin-inhibitor mixtures over the sensor surface, starting with the lowest inhibitor concentration.

    • After each injection, regenerate the sensor surface using the optimized regeneration solution to remove the bound lectin.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Analyze the resulting sensorgrams using the instrument's evaluation software.

    • Determine the steady-state binding responses for each inhibitor concentration.

    • Plot the response at equilibrium against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., one-site competition) to determine the KD or IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions.[21][22][23][24] It provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[21][22][24]

Principle: A solution of Methyl β-L-fucopyranoside is titrated into a solution containing the fucose-binding lectin in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Workflow Diagram:

ITC_Workflow node_A Prepare lectin and Methyl β-L-fucopyranoside solutions in matched buffer node_B Load lectin solution into the sample cell node_A->node_B node_C Load Methyl β-L-fucopyranoside solution into the syringe node_A->node_C node_D Perform serial injections of 'inhibitor into the lectin node_B->node_D node_C->node_D node_E Measure heat change after each injection node_D->node_E node_F Generate a binding isotherm node_E->node_F node_G Fit data to a binding model to determine thermodynamic parameters node_F->node_G

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Materials and Reagents:

  • Isothermal titration calorimeter

  • Fucose-binding lectin

  • Methyl β-L-fucopyranoside

  • Dialysis buffer (e.g., HEPES or PBS)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the lectin and Methyl β-L-fucopyranoside against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the lectin and inhibitor solutions. A typical starting point is to have the inhibitor concentration in the syringe be 10-20 times higher than the lectin concentration in the cell.

  • ITC Experiment:

    • Load the lectin solution into the sample cell and the Methyl β-L-fucopyranoside solution into the injection syringe.

    • Set up the experimental parameters, including the injection volume, spacing between injections, and temperature.

    • Perform the titration experiment, which typically consists of a series of small injections of the inhibitor into the lectin solution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to lectin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.

Troubleshooting and Best Practices

  • High Background in ELLA: This can be due to non-specific binding of the lectin or detection reagents. Ensure thorough blocking and washing steps. The use of a carbohydrate-free blocking solution is highly recommended, as BSA can contain glycan contaminants that may interact with certain lectins.[25]

  • Low Signal in ELLA: This may result from insufficient coating of the glycoprotein, inactive lectin, or suboptimal concentrations of reagents. Optimize the coating concentration and ensure the activity of the lectin and enzyme conjugates.

  • Mass Transport Limitation in SPR: If the association rate appears to be limited by the diffusion of the analyte to the sensor surface, reduce the immobilization level of the ligand or increase the flow rate.

  • Buffer Mismatch in ITC: Mismatched buffers between the syringe and the cell can lead to large heats of dilution, obscuring the binding signal. Extensive dialysis of both components in the same buffer is crucial.[23]

  • Purity of Reagents: The purity of the lectin, fucosylated glycoprotein, and Methyl β-L-fucopyranoside is paramount for obtaining accurate and reproducible results.

Conclusion

Methyl β-L-fucopyranoside is an indispensable tool for researchers investigating the biological roles of fucosylated glycans. Its use in competitive lectin binding assays, such as ELLA, SPR, and ITC, allows for the precise quantification of lectin-fucose interactions, the determination of binding kinetics and thermodynamics, and the screening for novel inhibitors. By understanding the principles behind these assays and adhering to best practices in their execution, researchers can gain valuable insights into the complex world of glycobiology and accelerate the development of new diagnostic and therapeutic strategies.

References

  • Fungal fucose-specific lectin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Sharma, P., & Kamboj, S. S. (2023). Fucose-binding lectins: purification, characterization and potential biomedical applications. Glycoconjugate Journal, 41(1), 1-19. [Link]

  • Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews, 102(2), 387-429. [Link]

  • Chandra, N. R., Ramachandraiah, G., & Surolia, A. (2000). Mode of molecular recognition of L-fucose by fucose-binding legume lectins. Journal of Molecular Biology, 303(4), 505-516. [Link]

  • Lete, M. G., et al. (2015). Development and application of a novel recombinant Aleuria aurantia lectin with enhanced core fucose binding for identification of glycoprotein biomarkers of hepatocellular carcinoma. Clinical Proteomics, 12(1), 1-13. [Link]

  • Aleuria aurantia lectin (AAL). (n.d.). Medicago AB. Retrieved January 21, 2026, from [Link]

  • Ulex europaeus Lectin (UEA I). (n.d.). CliniSciences. Retrieved January 21, 2026, from [Link]

  • Lete, M. G., et al. (2013). Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans. Glycobiology, 23(3), 325-336. [Link]

  • Matsuda, T., et al. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. STAR Protocols, 2(4), 100958. [Link]

  • Dam, T. K., & Brewer, C. F. (2010). Probing lectin-mucin interactions by isothermal titration microcalorimetry. Methods in Enzymology, 478, 257-276. [Link]

  • H-P., et al. (2011). Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins. Biosensors and Bioelectronics, 26(11), 4436-4442. [Link]

  • Ulex europaeus Lectin (UEA I) – Research Use Only – Non Medical. (n.d.). Blue Tiger Scientific. Retrieved January 21, 2026, from [Link]

  • Lin, C. C., et al. (2012). Direct measurement of glyconanoparticles and lectin interactions by isothermal titration calorimetry. Analytical Chemistry, 84(15), 6789-6795. [Link]

  • Matsuo, I. (2015). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction. In Methods in Molecular Biology (Vol. 1200, pp. 241-250). Springer. [Link]

  • Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences. Retrieved January 21, 2026, from [Link]

  • In solution Assays: Isothermal Titration Calorimetry. (n.d.). Glycopedia. Retrieved January 21, 2026, from [Link]

  • Wu, A. M., et al. (2001). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 11(10), 839-847. [Link]

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  • Multivalent Fucosides Targeting β-Propeller Lectins from Lung Pathogens with Promising Anti-Adhesive Properties. (2022). ACS Central Science, 8(11), 1546-1555. [Link]

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  • Analysis of Glycan Variation on Glycoproteins from Serum by the Reverse Lectin-Based ELISA Assay. (2014). Journal of Proteome Research, 13(3), 1361-1368. [Link]

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  • Cell-based fucosylation assay. (A) Schematic representation of the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Assay method for the lectin activity of mannan-binding protein. (2021). In Glycoscience Protocols. NCBI. [Link]

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  • Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. (2022). RSC Advances, 12(43), 28169-28187. [Link]

  • An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues. (2020). STAR Protocols, 1(3), 100208. [Link]

  • The fucose-binding lectin from Ralstonia solanacearum. A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan. (2006). Journal of Biological Chemistry, 281(15), 10406-10416. [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Fucosylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fucosylated oligosaccharides are pivotal actors in a multitude of biological processes, including immune modulation, host-pathogen interactions, and gut microbiome regulation. Their complex structures, however, present significant challenges for chemical synthesis. This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of fucosylated oligosaccharides, a strategy prized for its exceptional regio- and stereoselectivity. We will delve into the core principles of fucosyltransferase-mediated synthesis, offering field-proven insights into experimental design, execution, and product analysis to empower researchers in glycoscience and drug development.

Introduction: The Strategic Advantage of Enzymatic Fucosylation

The precise placement of a fucose residue onto an oligosaccharide acceptor is critical for its biological function. Chemical synthesis, while powerful, often involves laborious protection-deprotection steps and can yield isomeric mixtures. Enzymatic synthesis, by contrast, harnesses nature's own catalysts—glycosyltransferases—to achieve unparalleled specificity.[1]

Fucosyltransferases (FUTs) are a class of enzymes that catalyze the transfer of an L-fucose unit from a high-energy sugar donor, guanosine diphosphate-L-fucose (GDP-fucose), to a specific hydroxyl group on an acceptor molecule.[2][3] This acceptor can be a monosaccharide, an oligosaccharide, or a glycoconjugate. The exquisite specificity of each FUT ensures the formation of a defined α-glycosidic linkage (e.g., α-1,2, α-1,3/4, or α-1,6), thereby producing structurally defined fucosylated oligosaccharides.[4][5]

This document will primarily focus on the use of fucosyltransferases, as they represent the most precise and widely used method for constructing these vital glycans.

Core Components of the Enzymatic Reaction

A successful enzymatic fucosylation reaction is a carefully orchestrated interplay of several key components. Understanding the role of each is fundamental to optimizing the synthesis.

The Enzyme: Fucosyltransferases (FUTs)

FUTs are the catalysts that dictate the outcome of the reaction. They are categorized based on the linkage they create. For instance:

  • α-1,2-Fucosyltransferases (e.g., FUT1, FUT2): Responsible for creating the H-type antigens of the ABO blood group system.[6][7]

  • α-1,3/4-Fucosyltransferases (e.g., FUT3, FUT4, FUT5, FUT6, FUT7): Involved in the synthesis of Lewis antigens, such as Lewis X and sialyl Lewis X.[8][9]

  • α-1,6-Fucosyltransferase (FUT8): Catalyzes the "core" fucosylation of N-glycans, a modification crucial for antibody function.[10]

The choice of enzyme is the primary determinant of the final product structure. Each FUT possesses a unique specificity for its acceptor substrate, a concept we will explore next.[11]

The Donor Substrate: Guanosine Diphosphate-L-Fucose (GDP-Fucose)

GDP-fucose is the universal fucose donor for all fucosyltransferase-catalyzed reactions.[12][13] It is an activated sugar nucleotide, providing the necessary energy for the glycosidic bond formation. The purity and stability of GDP-fucose are critical for achieving high reaction yields. In mammalian cells, GDP-fucose is synthesized via two main pathways: a major de novo pathway and a minor salvage pathway.[2][14] For in vitro synthesis, GDP-fucose is typically added as a purified reagent.

The Acceptor Substrate

The acceptor is the oligosaccharide or glycoconjugate to which the fucose will be attached. The structural characteristics of the acceptor are paramount, as FUTs exhibit strict recognition requirements.[15] For example, many α-1,3/4-FUTs recognize terminal N-acetyllactosamine (LacNAc) structures (Galβ1-4GlcNAc).[8] The concentration of the acceptor substrate is a key parameter for driving the reaction towards product formation and can influence the enzyme's kinetics.

The Reaction Environment: Buffer and Cofactors

The reaction buffer maintains the optimal pH for enzyme activity, which is typically between 6.5 and 7.5 for most fucosyltransferases.[6] Divalent cations, most commonly Manganese (Mn²⁺) or Magnesium (Mg²⁺), are often required as cofactors for FUT activity.[1] They are thought to play a role in coordinating the nucleotide donor substrate within the enzyme's active site.

Experimental Workflow: From Setup to Product

The general workflow for enzymatic fucosylation is a multi-step process that requires careful planning and execution.

Fucosylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_downstream 3. Downstream Processing Reagents Prepare Reagents (Enzyme, Donor, Acceptor, Buffer) Setup Assemble Reaction Mixture Reagents->Setup Incubate Incubate at Optimal Temperature (e.g., 37°C) Setup->Incubate Quench Terminate Reaction (e.g., Heat, EDTA) Incubate->Quench Purify Purify Product (e.g., HPLC, Adsorption) Quench->Purify Analyze Analyze & Verify (e.g., MS, NMR) Purify->Analyze

Caption: General workflow for enzymatic fucosylation.

Detailed Protocol: In Vitro Synthesis Using a Purified Fucosyltransferase

This protocol provides a representative example for the synthesis of a fucosylated oligosaccharide using a commercially available α-1,3-fucosyltransferase.

Causality Note: The precise concentrations and conditions should be optimized for each specific enzyme-substrate pair. The values provided below are a common starting point.

Materials and Reagents
  • Purified Fucosyltransferase (e.g., human FUT3 or Helicobacter pylori α-1,3-FucT)

  • Donor Substrate: GDP-L-fucose

  • Acceptor Substrate: Lactose or N-acetyllactosamine (LacNAc)

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.5

  • Divalent Cation: 10-20 mM MnCl₂

  • Nuclease: Alkaline Phosphatase (optional, to degrade GDP byproduct)

  • Sterile, nuclease-free water

  • Termination Solution: 100 mM EDTA or heat block set to 95°C

Recommended Reaction Conditions
ComponentStock ConcentrationFinal ConcentrationRationale
Acceptor Substrate50-100 mM5-10 mMHigh acceptor concentration drives the reaction forward.
GDP-Fucose20-50 mM2-5 mMTypically used in slight excess relative to the acceptor.
Fucosyltransferase0.1-1 U/mL5-20 mU/mLEnzyme concentration determines reaction rate.
MnCl₂1 M10-20 mMEssential cofactor for many FUTs.
Buffer (pH 7.0-7.5)500 mM50 mMMaintains optimal pH for enzyme stability and activity.
Total Volume -50 µL - 1 mLScalable based on desired product yield.
Temperature -37°COptimal temperature for most mammalian FUTs.[9]
Incubation Time -2 - 24 hoursTime-dependent; monitor for reaction completion.
Step-by-Step Procedure
  • Reagent Preparation: Prepare stock solutions of all reagents in sterile, nuclease-free water and store them at -20°C or -80°C for long-term stability.

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, assemble the reaction mixture by adding the components in the following order:

    • Sterile water to reach the final volume.

    • Buffer stock solution.

    • MnCl₂ stock solution.

    • Acceptor substrate stock solution.

    • GDP-fucose stock solution.

    • (Optional) Alkaline Phosphatase. This degrades the GDP byproduct, which can cause feedback inhibition of the fucosyltransferase.

  • Enzyme Addition: Gently mix the components. Add the fucosyltransferase enzyme to the mixture last. Mix gently by pipetting; do not vortex, as this can denature the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for the desired duration. Gentle agitation can sometimes improve yields.

  • Reaction Monitoring (Optional): For optimization, small aliquots can be removed at various time points, quenched immediately, and analyzed by methods like TLC or HPLC to track product formation.

  • Termination: Stop the reaction by either adding EDTA to chelate the Mn²⁺ ions or by heating the mixture to 95°C for 5 minutes to denature the enzyme.[16]

Product Purification and Analysis

Following synthesis, the fucosylated oligosaccharide must be purified from unreacted substrates, enzyme, and byproducts.

Purification Strategies

The choice of purification method depends on the scale of the reaction and the nature of the product.

  • Solid-Phase Extraction (SPE): Cartridges with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phases are effective for desalting and separating oligosaccharides from more hydrophobic or charged contaminants.[17][18]

  • Activated Carbon Adsorption: This method is useful for larger-scale preparations, where oligosaccharides are adsorbed onto activated carbon and then selectively eluted.[19]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC using HILIC or anion-exchange columns can provide high-purity products, especially for separating isomeric forms.[20][21]

Analytical Verification

Confirming the identity and purity of the synthesized product is a critical final step.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a fucose residue (mass shift of +146 Da). Tandem MS (MS/MS) can reveal fragmentation patterns that help determine the sequence and linkage.[22][23]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): An excellent method for separating and quantifying carbohydrates without derivatization. It can often resolve positional isomers.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information, including the anomeric configuration (α- or β-) and the precise linkage position of the fucose residue.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive enzymeVerify enzyme activity with a positive control; avoid repeated freeze-thaw cycles.
Degraded GDP-fucoseUse fresh or properly stored GDP-fucose; confirm purity.
Suboptimal reaction conditionsPerform a matrix optimization of pH, temperature, and Mn²⁺ concentration.
Product inhibitionAdd alkaline phosphatase to remove GDP byproduct.
Incomplete Reaction Insufficient incubation timeMonitor the reaction over a longer time course (e.g., 24-48 hours).
Insufficient enzymeIncrease the concentration of the fucosyltransferase.
Substrate depletionEnsure GDP-fucose is in slight molar excess to the acceptor.

Conclusion

The enzymatic synthesis of fucosylated oligosaccharides offers a powerful and precise platform for accessing biologically important glycans. By understanding the roles of the core components—the specific fucosyltransferase, the activated donor GDP-fucose, and the acceptor substrate—researchers can effectively design and execute synthesis protocols. Careful optimization of reaction conditions, coupled with robust purification and analytical verification, will ensure the successful production of high-purity fucosylated oligosaccharides for applications ranging from fundamental biological studies to the development of novel therapeutics and prebiotics.

References

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  • Oriol, R., et al. (2003). The fucosyltransferase gene family: an amazing summary of the underlying mechanisms of gene evolution. PubMed.
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  • Ellekilde, M., et al. (2020). Quantifying the human milk oligosaccharides 2'‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. National Institutes of Health.
  • Li, F., & Wang, L. X. (2019). Appropriate aglycone modification significantly expands the glycan substrate acceptability of α1,6-fucosyltransferase (FUT8). National Institutes of Health.
  • Li, Y., et al. (2024). Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals. PubMed Central.
  • Pettit, N. N., et al. (2010). Characterization of WbiQ: an α1,2-Fucosyltransferase from Escherichia coli O127:K63(B8), and Synthesis of H-Type 3 Blood Group Antigen. National Institutes of Health.
  • Naegeli, A., et al. (2012). WbgL: a novel bacterial α1,2-fucosyltransferase for the synthesis of 2′-fucosyllactose. Glycobiology.
  • Wikipedia. (n.d.). Fucosyltransferase.
  • Zhang, Q., et al. (2014). Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLOS One.
  • Toraño, J. S., et al. (2022). Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry. Oxford Academic.
  • Pardo, J., et al. (2019). New strategies for profiling and characterization of human milk oligosaccharides. PMC.
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Sources

Methyl beta-L-Fucopyranoside as a substrate for fucosyltransferase kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Kinetic Characterization of Fucosyltransferases Using Methyl β-L-Fucopyranoside as an Acceptor Substrate

Audience: Researchers, scientists, and drug development professionals in glycobiology and enzymology.

Abstract: Fucosyltransferases (FUTs) are a critical class of glycosyltransferases that catalyze the transfer of fucose from a donor substrate, typically GDP-fucose, to an acceptor substrate, playing pivotal roles in health and disease.[1][2] Understanding their enzymatic kinetics is fundamental for elucidating their biological functions and for the development of targeted therapeutics. This document provides a comprehensive guide to utilizing Methyl β-L-fucopyranoside, a simplified monosaccharide, as an acceptor substrate for the kinetic analysis of FUTs. We detail a robust, continuous assay protocol based on the detection of the guanosine diphosphate (GDP) co-product, explain the theoretical underpinnings of the experimental design, and provide a framework for rigorous data analysis based on Michaelis-Menten kinetics.[3][4]

Scientific Foundation & Assay Principle

Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a terminal modification step in the biosynthesis of many biologically significant molecules. This process is implicated in cell adhesion, immune responses, and the pathology of various diseases, including cancer and inflammation.[1][5] The enzymes responsible, fucosyltransferases, exhibit distinct acceptor specificities. While many FUTs recognize complex oligosaccharide structures[6][7], the use of a simplified acceptor substrate like Methyl β-L-fucopyranoside can offer a streamlined approach for initial kinetic characterization, inhibitor screening, or for studying FUTs that may accommodate smaller acceptor molecules.

The core of this protocol is the measurement of enzyme activity by quantifying the formation of the universal co-product, GDP, which is released in a 1:1 stoichiometric ratio with the fucosylated acceptor. This circumvents the often complex challenge of detecting the modified, non-labeled fucopyranoside product. The reaction is as follows:

GDP-L-Fucose + Methyl β-L-Fucopyranoside ---(FUT Enzyme, Mn²⁺)---> Fucosyl-α-O-Methyl-β-L-Fucopyranoside + GDP

We will employ a commercially available fluorescence polarization (FP)-based assay that immunochemically detects GDP, allowing for a continuous, high-throughput compatible measurement of the reaction rate.[5]

Fucosyltransferase Reaction GDP_Fuc GDP-L-Fucose (Donor Substrate) Enzyme Fucosyltransferase (FUT) GDP_Fuc->Enzyme + Acceptor Methyl β-L-Fucopyranoside (Acceptor Substrate) Acceptor->Enzyme + Fuc_Acceptor Fucosylated Product GDP GDP (Co-product) Enzyme->Fuc_Acceptor Catalysis Enzyme->GDP

Figure 1: General enzymatic reaction catalyzed by a fucosyltransferase (FUT).

Materials & Methods

Reagents and Equipment
Reagent / Material Supplier & Cat. No. (Example) Purpose
Recombinant FucosyltransferaseR&D Systems, Sigma-Aldrich, etc.Enzyme source
Methyl β-L-fucopyranosideChem-Impex (Cat. No. 24332)Acceptor Substrate
GDP-L-FucoseSigma-Aldrich (Cat. No. G6132)Donor Substrate
Transcreener® GDP FP Assay KitBellBrook Labs (Cat. No. 3010-1K)GDP Detection
HEPES Buffer (1 M, pH 7.5)Thermo Fisher ScientificReaction Buffer Component
Manganese(II) Chloride (MnCl₂)Sigma-AldrichDivalent Cation Cofactor
Bovine Serum Albumin (BSA)Sigma-AldrichStabilizing Agent
DMSOSigma-AldrichSolvent for Compounds
384-well, low-volume, black platesCorning (Cat. No. 3575)Assay Plate
Multichannel Pipettes---Liquid Handling
Plate ReaderBMG LABTECH, Tecan, etc.FP Data Acquisition
Buffer and Reagent Preparation
  • Complete Reaction Buffer (1X):

    • 50 mM HEPES, pH 7.5

    • 10 mM MnCl₂[8]

    • 0.1 mg/mL BSA

    • Prepare from stock solutions and bring to final volume with ultrapure water. Store at 4°C.

    • Scientist's Note (Causality): The pH of 7.5 is optimal for many glycosyltransferases. Manganese (Mn²⁺) is a critical divalent cation required for the catalytic activity of most fucosyltransferases.[8] BSA is included to prevent non-specific adsorption of the enzyme to plate wells and pipette tips, ensuring enzyme stability.

  • Acceptor Substrate Stock (100 mM):

    • Dissolve Methyl β-L-fucopyranoside in ultrapure water. Store at -20°C.

    • Prepare serial dilutions in ultrapure water to create a concentration gradient for the assay (e.g., from 20 mM down to 0.1 mM).

  • Donor Substrate Stock (10 mM):

    • Dissolve GDP-L-Fucose in ultrapure water. Aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Enzyme Working Solution:

    • Thaw the recombinant FUT enzyme on ice.

    • Dilute the enzyme in 1X Complete Reaction Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration must be determined empirically (see Section 3.1).

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL.

Preliminary Step: Enzyme Titration and Time Course
  • Trustworthiness: Before determining Michaelis-Menten constants, it is critical to establish assay conditions that ensure initial velocity measurements. The reaction rate must be linear with respect to time and enzyme concentration.

  • Procedure:

    • Perform a matrix of reactions by varying the enzyme concentration while keeping substrate concentrations fixed and saturating (e.g., 10x the expected Kₘ).

    • Measure GDP production at multiple time points (e.g., 5, 10, 20, 30, 60 minutes).

    • Select an enzyme concentration and a final time point that fall within the linear range of product formation (typically where <15% of the substrate has been consumed). This ensures the measured velocity is the initial velocity (V₀).

Kinetic Assay Workflow

Sources

Chemo-enzymatic synthesis of glycoconjugates with fucoside derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-enzymatic Synthesis of Glycoconjugates with Fucoside Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fucosylated glycoconjugates are pivotal mediators of a vast array of biological processes, including cell-cell recognition, immune responses, inflammation, and pathogenesis.[1] Their intricate structures and the stereospecificity of the glycosidic bond make purely chemical synthesis exceptionally challenging. Chemo-enzymatic synthesis has emerged as a powerful and highly efficient strategy, merging the versatility of chemical synthesis for creating core acceptor molecules with the unparalleled regio- and stereoselectivity of enzymes for the final fucosylation step.[2][3] This guide provides a detailed overview of the core principles, key enzymatic tools, and practical protocols for the synthesis of fucosylated glycoconjugates, aimed at empowering researchers to construct these vital molecules for applications in glycobiology, diagnostics, and therapeutic development.[4][5]

Core Principles of Chemo-Enzymatic Fucosylation

The central paradigm of this approach involves a strategic division of labor: complex, non-enzymatic steps are handled by organic chemistry, while the challenging installation of the fucose moiety is accomplished by a carefully selected enzyme. This leverages the strengths of both disciplines to create complex biomolecules that would be otherwise inaccessible.

The Enzymatic Toolbox for Fucosylation

Nature has provided a diverse set of enzymes that can be harnessed for fucosylation. The choice of enzyme is dictated by the desired linkage (e.g., α1,2, α1,3, α1,4, or α1,6) and the nature of the acceptor substrate.

  • Fucosyltransferases (FucTs): These are the primary biosynthetic enzymes for fucosylation in nature.[6] They belong to the glycosyltransferase (GT) family and catalyze the transfer of an L-fucose residue from a nucleotide-activated sugar donor, guanosine diphosphate-fucose (GDP-Fucose), to a specific hydroxyl group on an acceptor oligosaccharide, glycoprotein, or glycolipid.[6][7] FucTs are highly specific for both the acceptor structure and the anomeric linkage they create, making them ideal for precise glycan engineering.[8][9] For example, FUT8 is the sole enzyme responsible for core α1,6-fucosylation of N-glycans in mammals, a modification critical for modulating antibody-dependent cellular cytotoxicity (ADCC).[6][10]

  • Glycosidases (Fucosidases): While the natural role of glycoside hydrolases (GHs) is to cleave glycosidic bonds, these enzymes can be coaxed to perform a synthetic function under specific conditions.[11][12] By employing a "transfucosylation" strategy, a retaining α-L-fucosidase can transfer a fucose moiety from an activated donor substrate (like p-nitrophenyl-α-L-fucoside, pNP-Fuc) to an acceptor molecule present in high concentration.[13][14] The reaction proceeds through a covalent glycosyl-enzyme intermediate, which can be intercepted by the acceptor instead of water, leading to synthesis rather than hydrolysis.[12][15] Furthermore, protein engineering can be used to create "glycosynthase" mutants, which are catalytically deficient in hydrolysis but retain their ability to perform synthesis, dramatically improving product yields.

  • Endo-β-N-acetylglucosaminidases (ENGases): Enzymes like Endo-M and Endo-F3 are powerful tools for the remodeling of entire N-glycans on glycoproteins.[3][16] They cleave the chitobiose core of an N-glycan, but can also be used in a transglycosylation capacity to transfer a pre-assembled, fucosylated oligosaccharide (as a sugar oxazoline donor) onto a protein bearing a single GlcNAc residue.[16][17] This is particularly useful for creating homogeneous glycoforms of therapeutic proteins with defined fucosylation patterns.

The Chemical Component: Acceptor and Donor Synthesis

The "chemo-" part of the strategy typically involves the synthesis of the acceptor molecule. This could be a simple oligosaccharide, a complex glycopeptide corresponding to a specific protein sequence, or a lipid-linked glycan.[18][19] Chemical synthesis allows for the incorporation of non-natural amino acids, fluorescent labels, or other functionalities that are not accessible through purely biological systems.

For fucosyltransferases, the donor substrate is almost exclusively GDP-Fucose . While commercially available, it can be expensive for large-scale synthesis. One-pot multi-enzyme (OPME) systems have been developed to regenerate GDP-Fucose in situ from cheaper starting materials, making the process more economical.[18][20] For fucosidase-mediated synthesis, activated donors such as pNP-Fuc are chemically synthesized and readily available.[13]

Strategic Workflow and Method Selection

The overall strategy involves a convergent synthesis where the chemically prepared acceptor and the enzymatically generated fucosylated glycan are combined. The choice of enzyme dictates the reaction conditions and donor substrate.

ChemoEnzymatic_Workflow cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis chem_acceptor Design & Synthesize Acceptor Substrate (e.g., Glycopeptide, Oligosaccharide) reaction Enzymatic Fucosylation Reaction chem_acceptor->reaction chem_donor Synthesize Activated Donor (e.g., pNP-Fuc for Fucosidase) chem_donor->reaction enzyme_prep Express & Purify Enzyme (FucT, Fucosidase, etc.) enzyme_prep->reaction gdp_fuc GDP-Fucose (Donor for FucT) gdp_fuc->reaction purification Purification (HPLC, SEC) reaction->purification analysis Analysis & Characterization (MS, NMR) purification->analysis final_product Purified Fucosylated Glycoconjugate analysis->final_product

Caption: Overall workflow for chemo-enzymatic synthesis of fucosylated glycoconjugates.

Enzyme Selection Guide
Enzyme ClassDonor SubstrateTypical LinkageKey AdvantageBest For
Fucosyltransferase (FucT) GDP-Fucoseα1,2; α1,3; α1,4; α1,6High biological relevance and specificity.[6][8]Synthesizing specific, naturally occurring glycan epitopes (e.g., Lewis antigens, H-antigens).
α-L-Fucosidase (GH29) pNP-Fuc, Fuc-Fα1,2; α1,3; α1,4Uses cheaper, chemically synthesized donors.[13][15]Synthesis of fucosylated oligosaccharides; screening for novel structures.
Endoglycosidase (ENGase) Fucosylated Sugar OxazolineN-glycan coreRemodeling of entire glycans on glycoproteins.[3][16]Creating homogeneous glycoforms of therapeutic antibodies and other proteins.

Experimental Protocols

Note: These protocols are generalized templates. Optimal conditions (pH, temperature, enzyme/substrate concentrations, and incubation time) should be determined empirically for each specific enzyme and substrate combination.

Protocol 1: Fucosyltransferase-Mediated Synthesis of Sialyl Lewis X (sLex)

This protocol describes the final step in the synthesis of the sLex tetrasaccharide, a crucial ligand for selectin-mediated cell adhesion, using an α1,3-fucosyltransferase (e.g., FUT3, FUT6, or FUT7).

Caption: Fucosyltransferase (FucT) catalyzed synthesis of sLex.

Materials:

  • Acceptor: Sialyl-N-acetyllactosamine (Neu5Acα2-3Galβ1-4GlcNAc-R)

  • Donor: Guanosine 5'-diphospho-β-L-fucose (GDP-Fucose)

  • Enzyme: Recombinant human α1,3-fucosyltransferase (e.g., FUT7)

  • Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.0

  • Cofactor: 20 mM MnCl₂

  • Quenching Solution: Cold absolute ethanol or 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:

    • 50 µL of 2X Reaction Buffer (to give a final concentration of 50 mM)

    • 10 µL of 200 mM MnCl₂ (final conc. 20 mM)

    • 10 µL of 10 mM acceptor substrate (final conc. 1 mM)

    • 15 µL of 10 mM GDP-Fucose (final conc. 1.5 mM, a 1.5x molar excess is recommended)

    • Add nuclease-free water to a volume of 98 µL.

  • Enzyme Addition: Add 2 µL of fucosyltransferase solution (e.g., 0.5-2 mU). The optimal amount should be determined via titration.

  • Incubation: Gently mix and incubate the reaction at 37°C. Monitor the reaction progress over time (e.g., 2, 4, 8, 16 hours) by taking small aliquots (5 µL).

  • Reaction Monitoring: Quench the aliquots by adding 10 µL of cold ethanol or by spotting directly onto a C18 ZipTip or MALDI plate. Analyze by HPLC or MALDI-TOF MS to check for the conversion of acceptor to product (mass shift of +146.0579 Da for fucose).

  • Quenching: Once the reaction reaches completion (or the desired endpoint), terminate it by adding 3 volumes of cold absolute ethanol and incubating at -20°C for 30 minutes to precipitate the enzyme. Alternatively, boil for 3 minutes.

  • Purification: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. The supernatant contains the product. Purify the fucosylated glycoconjugate from unreacted substrates and GDP using size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Verification: Confirm the identity and purity of the final product using high-resolution mass spectrometry and, if sufficient material is available, NMR spectroscopy.

Protocol 2: Fucosidase-Catalyzed Synthesis of Fucosyllactose

This protocol uses a retaining α-L-fucosidase to transfer fucose from an activated donor to lactose, a cost-effective acceptor. This method often produces a mixture of isomers (e.g., 2'-fucosyllactose and 3-fucosyllactose), which can be separated chromatographically.[13][14]

Materials:

  • Acceptor: D-Lactose (high concentration)

  • Donor: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Enzyme: α-L-fucosidase (e.g., from Lactobacillus rhamnosus or Thermotoga maritima)[13][15]

  • Reaction Buffer: 50 mM Sodium Phosphate or Acetate buffer, pH 6.0-7.0 (optimal pH is enzyme-dependent)

  • Quenching Solution: High pH buffer (e.g., 1 M Sodium Carbonate) or boiling.

Procedure:

  • Substrate Preparation: Prepare a highly concentrated solution of lactose (e.g., 300-500 mM) in the reaction buffer. High acceptor concentration is critical to favor the transfucosylation reaction over hydrolysis.[15]

  • Reaction Setup: In a suitable vessel, combine:

    • 5 mL of the concentrated lactose solution.

    • Add solid pNP-Fuc to a final concentration of 20-50 mM.

  • Enzyme Addition & Incubation: Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37°C for mesophilic, up to 90°C for thermophilic enzymes[15]). Add the α-L-fucosidase.

  • Monitoring: The reaction can be monitored by observing the release of the p-nitrophenolate leaving group, which is yellow at alkaline pH. Periodically, take an aliquot, add it to a high pH buffer, and measure absorbance at 405 nm. HPLC can be used to directly monitor the formation of fucosyllactose products.[13]

  • Quenching: Terminate the reaction at the point of maximum product accumulation (before product hydrolysis becomes significant) by boiling for 5 minutes to denature the enzyme.

  • Purification: Remove the denatured enzyme by centrifugation. The products can be separated from unreacted lactose and pNP-Fuc using preparative HPLC or carbon-celite column chromatography.

  • Analysis: Analyze fractions by HPLC and MALDI-TOF MS to identify and quantify the fucosyllactose isomers produced.[13]

Troubleshooting and Data Interpretation

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive enzyme; Incorrect buffer pH or cofactors; Substrate inhibition; Low substrate concentration.Verify enzyme activity with a positive control. Optimize pH and cofactor (e.g., Mn²⁺) concentration. Perform a substrate titration to find the optimal concentration range.
Reaction Stalls Prematurely Product inhibition; Enzyme instability; Depletion of donor substrate.Add more enzyme and/or donor substrate partway through the reaction. Consider using an OPME system for donor regeneration.[18]
Hydrolysis Outcompetes Synthesis (Fucosidase) Low acceptor concentration; Incorrect water activity (aw).Increase acceptor concentration significantly. Consider adding organic co-solvents (e.g., DMSO, acetone) to reduce water activity.[15]
Multiple Product Isomers Enzyme lacks strict regioselectivity.This is common with some fucosidases. Optimize purification strategy (e.g., preparative HPLC) to separate isomers. Screen different enzymes for higher selectivity.

Applications in Drug Development and Research

The ability to synthesize structurally defined fucosylated glycoconjugates is critical for advancing biomedical research.

  • Probing Biological Function: Custom-synthesized fucosylated probes are used to study glycan-binding proteins (lectins), investigate the role of fucosylation in cell adhesion, and elucidate signaling pathways.[1]

  • Therapeutic Glycoprotein Engineering: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, profoundly affects their efficacy and safety.[21] Chemo-enzymatic methods allow for the production of homogeneous glycoforms. For example, removing core fucose from the N-glycans of IgG1 antibodies (afucosylation) dramatically enhances ADCC, a key mechanism for cancer immunotherapy.[6]

  • Vaccine Development: Many pathogenic bacteria and cancer cells display unique fucosylated antigens on their surface.[4][22] Synthetic glycoconjugate vaccines, which link these carbohydrate antigens to a carrier protein, can elicit a robust and specific immune response.

  • Drug Delivery and Targeting: Glycans can be used to target drugs to specific tissues or cells.[5][23] Attaching fucosylated ligands, like sLex, to drug delivery systems can direct them to sites of inflammation where selectins are highly expressed.

By providing precise control over glycan structure, chemo-enzymatic synthesis is an indispensable technology for unlocking the full potential of glycobiology in modern medicine.

References

  • Ma, B., Sugiarto, G., & Lairson, L. L. (2011). Fucosyltransferases: structure/function studies. Glycobiology, 21(2), 118-132. [Link]

  • Guzmán-Rodríguez, F., et al. (2020). Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. Molecules, 25(21), 5183. [Link]

  • Grokipedia. Fucosyltransferase. Grokipedia. [Link]

  • Guzmán-Rodríguez, F., et al. (2019). Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential. Biotechnology and Applied Biochemistry, 66(2), 172-191. [Link]

  • Ghosh, S., et al. (2022). Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. ACS Chemical Biology, 17(8), 1996-2027. [Link]

  • Kurogo, K., et al. (2015). Generation of a Mutant Mucor hiemalis Endoglycosidase That Acts on Core-fucosylated N-Glycans. Journal of Biological Chemistry, 290(48), 28724-28733. [Link]

  • Ringer, M., et al. (2006). Fucosyltransferase-specific inhibition via next generation of fucose mimetics. Bioorganic & Medicinal Chemistry, 14(21), 7173-7185. [Link]

  • Guzmán-Rodríguez, F., et al. (2018). Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential. Biotechnology and Applied Biochemistry. [Link]

  • Guzmán-Rodríguez, F., et al. (2021). Improvement of Fucosylated Oligosaccharides Synthesis by α-L-Fucosidase from Thermotoga maritima in Water-Organic Cosolvent Reaction System. Applied Biochemistry and Biotechnology, 193, 3553–3569. [Link]

  • CD BioGlyco. Fucosyltransferase Engineering Service. CD BioGlyco. [Link]

  • Sun, T., et al. (2021). FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment. ACS Catalysis, 11(19), 12269–12280. [Link]

  • Zuñiga, M., et al. (2024). Synthesis of fucosyllactose using α-L-fucosidases GH29 from infant gut microbial metagenome. Applied Microbiology and Biotechnology, 108(1), 1-17. [Link]

  • Overkleeft, H. S., & Seeberger, P. H. (2022). Chemoenzymatic Synthesis of Glycans and Glycoconjugates. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Turiák, L., et al. (2017). New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 89(12), 6790–6796. [Link]

  • Li, T., & Wang, L. X. (2020). Recent Progress in Chemo-Enzymatic Methods for the Synthesis of N-Glycans. Frontiers in Chemistry, 8, 584. [Link]

  • Xiao, Z., et al. (2021). Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and its prebiotic potential. Carbohydrate Polymers, 273, 118587. [Link]

  • Kaji, H. (2021). Enzyme assay of α1,3/4-fucosyltransferase. Glycoscience Protocols. [Link]

  • Grigorov, A., et al. (2023). Chemoenzymatic synthesis of sialylated and fucosylated mucin analogs reveals glycan-dependent effects on protein conformation and proteolytic stability. bioRxiv. [Link]

  • Hähnel, S., et al. (2011). An Enzymatic Deglycosylation Scheme Enabling Identification of Core Fucosylated N-Glycans and O-Glycosylation Site Mapping of Human Plasma Proteins. Journal of Proteome Research, 10(8), 3557-3566. [Link]

  • Shivatare, S. S., et al. (2020). Synthesis of Asymmetric N-Glycans as Common Core Substrates for Structural Diversification through Selective Enzymatic Glycosylation. Journal of the American Chemical Society, 142(36), 15463-15473. [Link]

  • Pratt, M. R., & Bertozzi, C. R. (2022). Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Sun, T., et al. (2021). FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment. ACS Publications. [Link]

  • Somovilla, V. J., & Bermejo, I. A. (2017). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. Molecules, 22(10), 1735. [Link]

  • Varki, A., et al. (2022). Glycans in Biotechnology and the Pharmaceutical Industry. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Morczyk, E. (2007). The role of fucosylation of glycoconjugates in health and disease. Postepy Higieny i Medycyny Doswiadczalnej, 61, 239-249. [Link]

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Sources

Application Notes & Protocols: Methyl β-L-Fucopyranoside as a High-Fidelity Chemical Probe for Fucosidase Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Fucosidases with Precision Tools

L-fucose is a deoxyhexose sugar integral to a vast array of biological processes, from cell-cell recognition and inflammation to host-pathogen interactions. The enzymes responsible for cleaving terminal α-L-fucose residues from glycoconjugates are known as α-L-fucosidases (EC 3.2.1.51). These enzymes, found across multiple Glycoside Hydrolase (GH) families like GH29 and GH95, are critical targets for understanding disease progression and developing novel therapeutics.

To effectively study these enzymes, researchers require tools that can probe their active sites and elucidate their mechanisms without being consumed by the catalytic process. Substrate analogs, which mimic the natural substrate but are resistant to enzymatic action, are indispensable for such investigations. Methyl β-L-fucopyranoside serves as an exemplary chemical probe for fucosidases. Although fucosidases act on α-L-fucosidic linkages, the β-anomer can still serve as a valuable tool for certain applications, particularly in probing the structural and binding characteristics of the enzyme's active site. Its methyl glycoside linkage is stable against enzymatic hydrolysis, allowing it to function as a competitive inhibitor. This stability enables researchers to "trap" the enzyme in a ligand-bound state, facilitating kinetic analysis and structural determination.

This guide provides a detailed exploration of methyl β-L-fucopyranoside's application as a chemical probe, complete with validated protocols for enzyme kinetic analysis and considerations for structural biology.

The Probe: Properties of Methyl β-L-Fucopyranoside

Methyl β-L-fucopyranoside is a methyl glycoside of L-fucose. Its core utility as a probe stems from the stability of the β-O-glycosidic bond to α-L-fucosidase activity. While the enzyme is specific for the α-anomer, the overall fucose structure allows the β-anomer to occupy the active site, acting as a competitive inhibitor.

Key Properties:

  • Molecular Formula: C₇H₁₄O₅

  • Molecular Weight: 178.18 g/mol

  • Structure: The molecule retains the core fucopyranose ring structure recognized by the enzyme but possesses a stable methyl glycoside linkage at the anomeric carbon.

  • Function: Acts as a competitive inhibitor by binding to the fucosidase active site, thereby preventing the natural substrate from binding.

Application I: Elucidating Enzyme Kinetics through Competitive Inhibition

The most direct application of methyl β-L-fucopyranoside is in the kinetic characterization of fucosidases. By acting as a competitive inhibitor, it allows for the determination of the inhibitor constant (Kᵢ), which quantifies the probe's binding affinity for the enzyme.

Principle of the Assay

In a competitive inhibition model, the inhibitor binds reversibly to the enzyme's active site, competing directly with the substrate. This increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). By measuring the rate of an enzymatic reaction at various substrate and inhibitor concentrations, one can accurately determine Kₘ and Kᵢ. A common method involves using a chromogenic or fluorogenic substrate, such as p-nitrophenyl α-L-fucopyranoside (pNP-Fuc) or 4-methylumbelliferyl α-L-fucopyranoside (4-MUF), which release a detectable colored or fluorescent product upon cleavage.

G cluster_0 Enzyme Reaction Pathways E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 (Binding) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI ki (Inhibitor Binding) S Substrate (S) (e.g., pNP-Fuc) I Inhibitor (I) (Methyl β-L-fucopyranoside) ES->E k-1 (Dissociation) P Product (P) (e.g., p-Nitrophenol) ES->P kcat (Catalysis) EI->E k-i (Inhibitor Dissociation)

Caption: Principle of competitive inhibition by methyl β-L-fucopyranoside.

Protocol 1: Fucosidase Kinetic Analysis

This protocol details the steps to determine the Kₘ of a fucosidase for pNP-Fuc and the Kᵢ for methyl β-L-fucopyranoside.

A. Materials and Reagents:

  • Purified α-L-fucosidase

  • p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc) stock solution (e.g., 10 mM in DMSO)

  • Methyl β-L-fucopyranoside stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0; optimal pH may vary)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate, Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Experimental Workflow:

G prep 1. Reagent Preparation Prepare serial dilutions of substrate (pNP-Fuc) and inhibitor (Methyl β-L-fucopyranoside). plate 2. Plate Setup Add buffer, inhibitor (or vehicle), and enzyme to 96-well plate. Pre-incubate. prep->plate start 3. Initiate Reaction Add substrate dilutions to wells to start the reaction. plate->start incubate 4. Incubation Incubate at optimal temperature (e.g., 37°C) for a fixed time (e.g., 10-30 min). start->incubate stop 5. Stop Reaction Add Stop Solution (e.g., Na2CO3) to quench the reaction. incubate->stop read 6. Data Acquisition Read absorbance at 405 nm. stop->read analyze 7. Data Analysis Plot Velocity vs. [Substrate]. Generate Lineweaver-Burk plot to determine Km and Ki. read->analyze

Caption: Workflow for fucosidase kinetic inhibition assay.

C. Step-by-Step Procedure:

  • Prepare Substrate Dilutions: Create a series of pNP-Fuc concentrations in Assay Buffer. A typical range might be 0.1 to 5 times the expected Kₘ.

  • Prepare Inhibitor Concentrations: Prepare several fixed concentrations of methyl β-L-fucopyranoside in Assay Buffer. Include a zero-inhibitor control.

  • Plate Setup: In a 96-well plate, set up reactions in triplicate for each substrate and inhibitor concentration.

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of the corresponding methyl β-L-fucopyranoside dilution (or buffer for the control).

    • Add 20 µL of diluted fucosidase enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of the corresponding pNP-Fuc substrate dilution to each well. The total volume should be 100 µL.

  • Incubate: Incubate the plate for a predetermined time (e.g., 20 minutes) during which the reaction rate is linear.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in wells with enzymatic activity.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Reaction Velocity: Convert the absorbance readings into the concentration of p-nitrophenol produced using a standard curve. Calculate the initial velocity (V₀) for each reaction.

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Observe how the curve shifts to the right (Kₘ increases) with increasing inhibitor concentration, while Vₘₐₓ remains constant.

  • Lineweaver-Burk Plot: To accurately determine the kinetic parameters, create a double reciprocal plot (1/V₀ vs. 1/[S]).

    • The y-intercept corresponds to 1/Vₘₐₓ. For a competitive inhibitor, all lines will converge at the same y-intercept.

    • The x-intercept corresponds to -1/Kₘ(app), where Kₘ(app) is the apparent Kₘ.

    • The Kᵢ can be calculated from the equation: Kₘ(app) = Kₘ (1 + [I]/Kᵢ) , where [I] is the inhibitor concentration.

Table 1: Representative Kinetic Data

Inhibitor [I] (mM)Substrate [S] (mM)Velocity (V₀) (µM/min)1/[S] (mM⁻¹)1/V₀ (min/µM)
00.2520.04.00.050
00.5033.32.00.030
01.0050.01.00.020
02.0066.70.50.015
50.2511.14.00.090
50.5020.02.00.050
51.0033.31.00.030
52.0050.00.50.020

This is hypothetical data for illustrative purposes.

Application II: Aiding Structural Biology Studies

Determining the three-dimensional structure of an enzyme provides invaluable insights into its catalytic mechanism and substrate specificity. Co-crystallizing an enzyme with a non-hydrolyzable substrate analog like methyl β-L-fucopyranoside is a powerful technique to capture a snapshot of the enzyme's active site in a substrate-bound conformation.

Principle and Workflow

The stability of the probe allows it to occupy the active site for an extended period, promoting the formation of a homogenous and stable enzyme-ligand complex. This complex is often more amenable to crystallization than the apo-enzyme. The resulting crystal structure can reveal the precise amino acid residues involved in substrate recognition and binding.

G purify 1. Fucosidase Expression & Purification complex 2. Complex Formation Incubate purified fucosidase with excess Methyl β-L-fucopyranoside. purify->complex screen 3. Crystallization Screening Set up trials using various precipitants, buffers, and salts. complex->screen optimize 4. Crystal Optimization Refine initial hit conditions to grow diffraction-quality crystals. screen->optimize diffract 5. X-ray Diffraction Collect diffraction data from a single, well-ordered crystal. optimize->diffract solve 6. Structure Solution & Refinement Determine the 3D atomic structure of the enzyme-inhibitor complex. diffract->solve

Caption: Workflow for co-crystallization of a fucosidase with a probe.

Protocol 2: General Guidelines for Fucosidase Co-crystallization
  • Protein Preparation: Express and purify the target fucosidase to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallography (typically 5-10 mg/mL).

  • Complex Formation: Incubate the purified enzyme with a 5- to 10-fold molar excess of methyl β-L-fucopyranoside for at least 1 hour on ice prior to setting up crystallization trials. This ensures saturation of the active sites.

  • Crystallization Screening: Use commercial or custom-made screens to test a wide range of crystallization conditions (pH, precipitant type and concentration, salts). The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Hit Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the conditions around the initial hit to improve crystal size and quality.

  • Data Collection and Structure Determination: Flash-freeze a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement or other phasing methods. The resulting electron density map should clearly show the bound methyl β-L-fucopyranoside in the active site.

Concluding Remarks

Methyl β-L-fucopyranoside is a stable, reliable, and versatile chemical probe for the study of fucosidases. Its primary application as a competitive inhibitor provides a straightforward method for determining key kinetic parameters, which is fundamental for characterizing enzyme function and screening for more potent inhibitors. Furthermore, its utility in structural biology makes it an essential tool for gaining a detailed atomic-level understanding of enzyme-substrate interactions. By leveraging this probe, researchers in academia and the pharmaceutical industry can accelerate the discovery and development of novel therapeutics targeting fucose-mediated biological pathways.

References

  • Cervera-Tison, M., Tailford, L. E., & Juge, N. (2020). Structure and function of microbial α-l-fucosidases: a mini review. Biochemical Society Transactions, 48(3), 1169-1182. Available at: [Link]

  • Hehemann, J. H., et al. (2019). Characterization of five marine family 29 glycoside hydrolases reveals an α-L-fucosidase targeting specifically Fuc(α1,4)GlcNAc. Glycobiology, 29(10), 734-744. Available at: [Link]

  • Li, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11639. Available at: [Link]

  • Pekdemir, B., & Karav, S. (2023). Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris. ResearchGate. Available at: [Link]

  • Berteau, O., et al. (2002). Characterization of a new α-L-fucosidase isolated from the marine mollusk Pecten maximus that catalyzes the hydrolysis of fucoidan. Glycobiology, 12(1), 41-48. Available at: [Link]

  • Kochetkov, N. K., et al. (1992). Synthesis of methyl O-alpha-L-fucopyranosyl-(1----2)-O-beta-D- galactopyranosyl-(1----3)-2-acetamido-2-deoxy-beta-D-glucopyranoside, using 2,3,4-tri-

Application Notes and Protocols for the Structural Elucidation of Fucosylation Reactions using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, ranging from cell adhesion and signaling to immune responses and cancer progression.[1][2] The precise structural characterization of fucosylated molecules is paramount to understanding their function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable, non-destructive analytical tool that provides unparalleled atomic-level insights into the structure, conformation, and dynamics of fucosylated species.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for leveraging NMR spectroscopy to analyze fucosylation reactions. We will delve into the core principles, experimental design, data acquisition, and analysis, empowering you to confidently apply these powerful techniques in your research.

Core Principles of NMR for Fucosylation Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei to elucidate molecular structure. For fucosylation analysis, we primarily focus on ¹H and ¹³C nuclei. The key NMR parameters that provide a wealth of structural information are:

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. The chemical shift provides a fingerprint of a particular fucose residue and its linkage to the glycan or protein. For instance, anomeric protons (H-1) of fucose residues have characteristic chemical shifts that can help distinguish between α- and β-anomers.[5][6]

  • Scalar Coupling (J-coupling): This parameter describes the interaction between neighboring nuclei through chemical bonds. The magnitude of the coupling constant (typically in Hertz, Hz) provides information about the dihedral angles between coupled nuclei, which is crucial for determining the stereochemistry and conformation of the sugar ring.[7]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are in close proximity (< 5 Å). Detecting NOEs between the fucose residue and the acceptor molecule is the most direct way to determine the glycosidic linkage site.[3][8]

Key NMR Experiments for Analyzing Fucosylation

A suite of 1D and 2D NMR experiments is typically employed for a comprehensive analysis of fucosylation.

One-Dimensional (1D) ¹H NMR Spectroscopy

This is often the first experiment performed as it provides a quick overview of the sample's composition and purity. The anomeric region (δ 4.3-5.9 ppm) of the ¹H spectrum is particularly informative, as the signals from the anomeric protons of each sugar residue are often well-resolved.[6][9] The relative integrals of these signals can be used to quantify the extent of fucosylation.

Two-Dimensional (2D) NMR Spectroscopy

Due to spectral overlap in complex glycans, 2D NMR experiments are essential for unambiguous resonance assignments.[8][10]

  • Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same spin system (i.e., within the same fucose residue). This is the starting point for tracing the connectivity of the entire proton network of the fucose moiety.[2]

  • Total Correlation Spectroscopy (TOCSY): Extends the correlation beyond directly coupled protons to reveal the entire spin system of a sugar residue from a single cross-peak. This is extremely useful for identifying all the proton resonances belonging to a specific fucose residue, even in crowded spectral regions.[8][11]

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached heteronuclei, most commonly ¹³C.[12] The anomeric region of the ¹H,¹³C-HSQC spectrum provides excellent resolution and is a powerful tool for identifying and resolving individual sugar residues in a complex glycan.[10][13]

  • Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations (2-3 bonds) between protons and carbons. This experiment is crucial for identifying the glycosidic linkage by observing correlations between the anomeric proton of fucose and the carbon atom of the acceptor molecule across the glycosidic bond.[8][10]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations (NOEs or ROEs) between protons that are close in space. Observing an NOE/ROE between the anomeric proton of fucose and a proton on the acceptor molecule provides definitive evidence for the glycosidic linkage position and offers insights into the conformation around the glycosidic bond.[3][8] For molecules with a molecular weight around 1 kDa, the NOE can be close to zero, making ROESY the experiment of choice.[14]

Ligand-Based NMR: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful technique for studying the binding of fucosylated glycans to proteins, such as antibodies or lectins, and for characterizing the activity of fucosyltransferases.[15][16][17] In this experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands. By subtracting a spectrum with on-resonance saturation of the protein from a spectrum with off-resonance saturation, a difference spectrum is obtained that only shows signals from the ligand that has bound to the protein.[18][19] The relative intensities of the signals in the STD spectrum reveal which parts of the fucose residue are in closest contact with the protein, providing a "binding epitope."[19]

Protocols

Protocol 1: Sample Preparation for NMR Analysis of Fucosylated Glycoproteins

The quality of the NMR data is highly dependent on the sample preparation.

Materials:

  • Purified fucosylated glycoprotein or glycan

  • Deuterium oxide (D₂O, 99.9%)

  • NMR buffer (e.g., phosphate buffer in D₂O, pH adjusted with NaOD or DCl)

  • High-quality 5 mm NMR tubes[20]

  • Lyophilizer

Procedure:

  • Sample Purity: Ensure the sample is >95% pure as determined by other analytical techniques like SDS-PAGE and mass spectrometry.[21]

  • Buffer Exchange: Exchange the sample into a suitable NMR buffer using dialysis, size-exclusion chromatography, or repeated dilution and concentration with a centrifugal filter device. The buffer should not contain any protons that would obscure the signals of interest. Phosphate buffers are a good choice.[20]

  • Lyophilization: Lyophilize the sample to remove all H₂O.

  • D₂O Exchange: Dissolve the lyophilized sample in D₂O and lyophilize again. Repeat this step 2-3 times to ensure complete exchange of all labile protons (e.g., -OH, -NH) with deuterium. This minimizes the residual HOD signal in the final spectrum.

  • Final Sample Preparation: Dissolve the final lyophilized sample in the appropriate volume of D₂O-based NMR buffer (typically 500-600 µL for a standard 5 mm NMR tube).[22] The optimal sample concentration for glycoprotein NMR is typically in the range of 0.1-2.5 mM.[22][23] For interaction studies, concentrations as low as 0.1 mM may be sufficient.[23]

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube. Avoid introducing any air bubbles.[20]

  • pH Measurement: The pH of the NMR sample should be carefully measured and adjusted as needed, as chemical shifts can be pH-dependent. Note that the pD is approximately the pH meter reading + 0.4.

Protocol 2: Acquisition of a 2D ¹H,¹³C HSQC Spectrum

The ¹H,¹³C HSQC is a cornerstone experiment for glycan analysis.

Instrument:

  • NMR spectrometer (600 MHz or higher is recommended for complex samples) equipped with a cryoprobe for enhanced sensitivity.[10]

Procedure:

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program Selection: Select a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Spectral Width (¹H): ~12 ppm, centered around 4.7 ppm.

    • Spectral Width (¹³C): ~100 ppm, centered around 75 ppm to cover the carbohydrate region. The anomeric region (90-110 ppm) is of particular interest.[10]

    • Number of Points (¹H): 2048

    • Number of Increments (¹³C): 256-512

    • Number of Scans: 8-64, depending on the sample concentration.

    • Relaxation Delay: 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Set to an average value for one-bond C-H couplings in carbohydrates, typically 145-160 Hz.

  • Data Acquisition: Start the acquisition. The experiment time can range from a few hours to overnight.

Protocol 3: Saturation Transfer Difference (STD) NMR

Procedure:

  • Sample Preparation: Prepare the sample containing the protein receptor and the fucosylated ligand. A typical molar ratio of ligand to protein is between 10:1 and 100:1, with a protein concentration of 10-200 µM.[18]

  • Acquisition of Reference Spectrum (Off-Resonance): Acquire a 1D ¹H spectrum with the selective saturation frequency set to a region where there are no protein or ligand signals (e.g., -30 ppm).

  • Acquisition of Saturated Spectrum (On-Resonance): Acquire a second 1D ¹H spectrum with the selective saturation frequency set to a region where there are protein signals but no ligand signals (e.g., 7-8 ppm for aromatic protons or -0.5 ppm for methyl groups). A train of selective Gaussian pulses is typically used for saturation over a period of 2-3 seconds.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand that has interacted with the protein.

  • Data Analysis: The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. The binding epitope can be mapped by calculating the STD amplification factor for each proton.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shifts for Fucose Residues
Proton/Carbonα-L-Fucose (ppm)β-L-Fucose (ppm)Notes
¹H
H-1~5.19~4.54Anomeric proton chemical shifts are highly diagnostic of the anomeric configuration.[24]
H-2~3.8~3.6
H-3~3.9~3.7
H-4~4.1~4.0
H-5~4.3~3.8
H-6 (CH₃)~1.2~1.2The methyl group signal is a characteristic feature of fucose.[11]
¹³C
C-1~95~100
C-2~70~73
C-3~72~75
C-4~73~74
C-5~68~72
C-6 (CH₃)~16~16

Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, pH, and the specific glycosidic linkage.

Table 2: Comparison of NMR Techniques for Fucosylation Analysis
TechniqueInformation ProvidedStrengthsLimitations
1D ¹H NMR Initial assessment of purity and composition, quantification.Fast and simple.Severe signal overlap in complex samples.
2D COSY Through-bond proton-proton connectivities.Establishes scalar coupling networks.Can be difficult to interpret in crowded regions.
2D TOCSY Complete spin systems of individual sugar residues.Simplifies resonance assignment.Can lead to overlapping cross-peaks.
2D HSQC One-bond proton-carbon correlations.Excellent resolution, especially in the anomeric region.[10]Requires sufficient sample concentration for ¹³C detection.
2D HMBC Long-range (2-3 bond) proton-carbon correlations.Key for determining glycosidic linkages.Weaker signals than HSQC.
2D NOESY/ROESY Through-space proton-proton proximities.Definitive method for linkage analysis and conformational studies.[3]NOE intensity is distance-dependent and can be affected by molecular motion.
STD NMR Ligand binding epitopes.Excellent for studying interactions with proteins; does not require isotopic labeling.[15]Requires fast exchange between bound and free states.

Visualizations

NMR_Workflow_for_Fucosylation_Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Purification Purification of Fucosylated Product Buffer_Exchange Buffer Exchange & Lyophilization Purification->Buffer_Exchange D2O_Prep Dissolution in D2O Buffer_Exchange->D2O_Prep OneD_H1 1D ¹H D2O_Prep->OneD_H1 TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_H1->TwoD_NMR Quantification Quantification OneD_H1->Quantification Assignment Resonance Assignment TwoD_NMR->Assignment STD_NMR STD NMR (for interaction studies) Linkage Linkage & Sequence Analysis STD_NMR->Linkage Assignment->Linkage Structure 3D Structure & Conformation Linkage->Structure

Caption: General workflow for the NMR analysis of a fucosylation reaction.

STD_NMR_Principle Principle of Saturation Transfer Difference (STD) NMR cluster_saturation Selective Saturation cluster_transfer Saturation Transfer cluster_detection Detection Receptor Protein Receptor Complex Receptor-Ligand Complex Saturated_Receptor Saturated Receptor Ligand_Free Free Ligand (Fucosylated Glycan) Ligand_Free->Complex Fast Exchange RF_Pulse RF Pulse (On-Resonance) RF_Pulse->Receptor 1. Saturate Protein Saturated_Ligand_Bound Saturated Ligand (Bound) Saturated_Receptor->Saturated_Ligand_Bound 2. Transfer to Bound Ligand (NOE) Saturated_Ligand_Free Saturated Ligand (Free) Saturated_Ligand_Bound->Saturated_Ligand_Free 3. Dissociation NMR_Spectrum STD NMR Spectrum (Difference) Saturated_Ligand_Free->NMR_Spectrum 4. Detect Signals of Saturated Ligand

Caption: Principle of Saturation Transfer Difference (STD) NMR for epitope mapping.

Conclusion

NMR spectroscopy provides an exceptionally detailed view of fucosylation reactions, enabling the complete structural elucidation of products, quantification of reaction yields, and characterization of interactions with binding partners. While requiring specialized instrumentation and expertise, the depth of information obtained is often unattainable by other analytical methods. The protocols and guidelines presented here offer a solid foundation for researchers to successfully apply NMR spectroscopy to their studies of fucosylation, ultimately advancing our understanding of the vital roles this modification plays in biology and disease.

References

  • Subedi, G. P., & Barb, A. W. (2016). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Protein Science, 25(12), 2139–2150. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2012). Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions. Acta Crystallographica Section D: Biological Crystallography, 68(12), 1575–1581. [Link]

  • Challener, C. A. (2015). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology, 39(10). [Link]

  • Monaco, S., et al. (2018). Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein-carbohydrate interactions. Zenodo. [Link]

  • Canales, A., et al. (2011). Exploring multivalent carbohydrate–protein interactions by NMR. FEBS Journal, 278(18), 3249–3264. [Link]

  • Canales, A., et al. (2024). Disentangling Glycan-Protein Interactions: Nuclear Magnetic Resonance (NMR) to the Rescue. Journal of Visualized Experiments, (207), e66699. [Link]

  • Viegas, A., et al. (2011). Saturation Transfer Difference NMR Spectroscopy as a Technique to Investigate Protein-Carbohydrate Interactions in Solution. In Carbohydrate-Protein Interactions: Methods and Protocols (pp. 133–146). Humana Press. [Link]

  • Mishra, N. K., & Widmalm, G. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1135–1191. [Link]

  • Mishra, N. K., & Widmalm, G. (2021). Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. Biochemistry, 60(1), 3–16. [Link]

  • de Lacerda, A. F., et al. (2021). Human Serum/Plasma Glycoprotein Analysis by 1H-NMR, an Emerging Method of Inflammatory Assessment. International Journal of Molecular Sciences, 22(16), 8560. [Link]

  • Lameignere, E., et al. (2023). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. e-JIFCC, 34(4), 362–370. [Link]

  • Takeda, K., et al. (2021). Determination of glycan structure by nuclear magnetic resonance. In Glycoscience Protocols (2nd ed.). GlycoPOD. [Link]

  • Varki, A., et al. (Eds.). (2022). Structural Analysis of Glycans. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Nagae, M., et al. (2017). NMR analyses of binding of fucose. (A) Changes in chemical shifts for... ResearchGate. [Link]

  • Katayama, T., et al. (2004). ¹H NMR spectra showing the stereochemical course of the hydrolysis of 2′-fucosyllactose by 1,2-α-l-fucosidase. ResearchGate. [Link]

  • Tadesse, M. A., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 3998. [Link]

  • Iraha, F., et al. (2013). 1 H NMR spectra of L-fucose. Top, fucose only. Bottom, fucose FucU. 1 H... ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Using NMR for Glycomics and Sugar Analysis. Retrieved January 21, 2026, from [Link]

  • Mountford, C. E., et al. (1994). Cell-surface fucosylation and magnetic resonance spectroscopy characterization of human malignant colorectal cells. International Journal of Cancer, 58(4), 553–559. [Link]

  • Kurma, R., et al. (2024). Deciphering fucosylated protein-linked O-glycans in oral Tannerella serpentiformis: Insights from NMR spectroscopy and glycoproteomics. Glycobiology, cwae063. [Link]

  • Creative Biolabs. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis. Retrieved January 21, 2026, from [Link]

  • L-Bueno, M., et al. (2019). Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy. ACS Central Science, 5(8), 1367–1377. [Link]

  • Mishra, N. K., & Widmalm, G. (2013). Selected regions of 1 H, 13 C-HSQC spectra of D-fucose in D 2 O. ResearchGate. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation Guidelines. Retrieved January 21, 2026, from [Link]

  • Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved January 21, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 21, 2026, from [Link]

  • L-Bueno, M., et al. (2012). 1 H NMR spectra of: (A) Free fucosylated biantennary octasaccharide... ResearchGate. [Link]

  • Bubber, P., et al. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1–16. [Link]

  • Polymer Science Learning Center. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

Sources

Use of Methyl beta-L-Fucopyranoside in glycan array fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Covalent Immobilization of Functionalized Fucosides for High-Throughput Glycan Microarray Fabrication

Audience: Researchers, scientists, and drug development professionals in glycobiology, immunology, and diagnostics.

Introduction: The Significance of Fucose in Biological Recognition

Glycan microarrays have become indispensable tools for the high-throughput analysis of protein-carbohydrate interactions, revolutionizing fields from immunology to diagnostics.[1][2][3] These arrays present a multitude of glycan structures, enabling the rapid profiling of glycan-binding proteins (GBPs) such as lectins, antibodies, and viral receptors.[4][5] Within the vast landscape of the glycome, L-fucose, a 6-deoxy-L-galactose, holds a position of exceptional importance.[6] Fucose is a terminal monosaccharide in many critical glycoconjugates, including the sialyl-Lewis X (sLex) antigen essential for selectin-mediated leukocyte trafficking and inflammatory responses.[7][8] It is also a key determinant of the ABO blood group antigens and serves as a recognition motif for a variety of host and pathogen lectins.[9][10]

Methyl β-L-fucopyranoside is a valuable probe for studying these interactions. The methyl group at the anomeric position provides chemical stability by preventing ring-opening, rendering the molecule non-reducing. To immobilize this and other specific glycans onto a microarray surface, covalent attachment is the preferred method as it ensures stability and uniform orientation.[11] This requires the glycan to be derivatized with a linker containing a reactive functional group, most commonly a primary amine (-NH₂).

This application note provides a comprehensive, field-proven guide to the fabrication of glycan microarrays featuring amine-functionalized Methyl β-L-fucopyranoside. We detail the underlying chemistry, provide step-by-step protocols for printing and quality control, and explain the critical causality behind each experimental choice to ensure the generation of robust, reliable, and highly specific research tools.

Principle of the Method: Amine-Reactive Covalent Immobilization

The foundation of this protocol is the robust and efficient covalent reaction between a primary amine on a functionalized glycan and an N-hydroxysuccinimide (NHS)-ester activated surface.[12][13] Commercially available microarray glass slides are coated with a layer that presents a high density of NHS-ester groups.

The Chemistry: The primary amine of the linker-equipped fucoside acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This reaction, typically carried out at a slightly alkaline pH (8.0-9.0), results in the formation of a highly stable amide bond and the release of the NHS leaving group.[14][15] The choice of pH is critical; it ensures that the primary amine is deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS-ester, which is accelerated at higher pH.[15][16]

A sufficiently long bifunctional linker is crucial. It extends the fucoside moiety away from the slide surface, minimizing steric hindrance and making it more accessible for interaction with potential binding partners in subsequent assays.[17]

Caption: Covalent immobilization of an amine-functionalized fucoside onto an NHS-ester surface.

Materials and Equipment

Reagents and Consumables
  • Glycans:

    • Amine-functionalized Methyl β-L-fucopyranoside (e.g., with a C6 amino linker), lyophilized.

    • Positive Control: Amine-functionalized Biotin (or a biotinylated glycan).

    • Negative Control Glycan (optional): Amine-functionalized monosaccharide not expected to bind the test lectin (e.g., aminopropyl-mannoside if using a fucose-specific lectin).

  • Microarray Slides: N-hydroxysuccinimide (NHS)-activated glass slides (e.g., Schott Nexterion H, PolyAn 3D-NHS, or equivalent).[5][14][18] Store desiccated at 4°C as recommended by the manufacturer.

  • Buffers and Solutions:

    • Printing Buffer: 300 mM Sodium Phosphate Buffer, pH 8.5. For some applications, adding 0.005% Tween-20 can improve spot morphology. Prepare fresh and filter through a 0.22 µm filter.

    • Blocking Buffer: 50 mM Ethanolamine in 50 mM Borate Buffer, pH 9.2. Prepare fresh.

    • Wash Buffer (PBST): Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20.

    • Rinse Solution: Ultra-pure (18 MΩ·cm) water.

  • Quality Control Reagents:

    • Fluorescently-labeled fucose-binding lectin (e.g., FITC-UEA I, Ulex europaeus agglutinin I).

    • Fluorescently-labeled Streptavidin (e.g., Cy3-Streptavidin or AlexaFluor555-Streptavidin).

  • Consumables: 384-well microplates (low-volume, conical bottom recommended), pipette tips, microcentrifuge tubes, slide staining jars (Coplin jars).

Equipment
  • Robotic Microarray Spotter (Contact or non-contact).

  • Humidity-controlled chamber for the spotter (essential for consistent printing).

  • Slide centrifuge or nitrogen stream for drying slides.

  • Microarray slide scanner with appropriate lasers and filters.

  • Orbital shaker.

  • Precision pipettes and a sonicator for cleaning printing pins (if applicable).

Detailed Experimental Protocols

Protocol 1: Preparation of Glycan Printing Plates

Causality: This step is critical for ensuring that glycans are at a uniform, optimal concentration for efficient immobilization. The printing buffer's alkaline pH is essential for the amine's nucleophilicity.

  • Reconstitute Glycans: Allow lyophilized glycans to equilibrate to room temperature before opening to prevent condensation. Reconstitute the amine-functionalized Methyl β-L-fucopyranoside and control glycans in ultra-pure water or DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Prepare Printing Solutions: Dilute the glycan stocks to a final concentration of 100 µM in the Printing Buffer (300 mM Sodium Phosphate, pH 8.5).[14] Prepare at least 10-20 µL per glycan.

  • Prepare Control Solutions:

    • Positive Control: Dilute the amine-functionalized biotin to 100 µM in Printing Buffer.

    • Negative Control: Aliquot Printing Buffer alone into several wells. This will be used to assess background fluorescence.

  • Plate Layout: Carefully pipette the prepared glycan and control solutions into a 384-well plate according to your desired array layout. It is best practice to print each glycan in multiple replicates (e.g., 4-6) to allow for statistical analysis of binding data.

  • Centrifuge Plate: Briefly centrifuge the plate (e.g., 300 x g for 1 min) to bring all solutions to the bottom of the wells.

Protocol 2: Microarray Printing

Causality: Precise robotic printing in a humidity-controlled environment is paramount for creating uniform spots and preventing evaporation, which would alter glycan concentration and inhibit the coupling reaction.

  • System Preparation: Ensure the microarray spotter and its printing pins (if using a contact printer) are meticulously clean.

  • Slide Placement: Secure the NHS-activated glass slides onto the printer's platen. Allow slides to equilibrate to the environmental conditions of the chamber before printing.

  • Environmental Control: Set the humidity chamber to 60-70%. This is a crucial parameter. Too low humidity causes spots to evaporate before the reaction completes; too high can cause spot merging.

  • Printing Execution: Load the 384-well source plate and initiate the printing protocol. A typical dispense volume for contact printing is ~0.5-1.0 nL per spot.

  • Post-Printing Incubation: After printing, leave the slides inside the humidity-controlled chamber for at least 1 hour to allow the covalent coupling reaction to proceed. For maximal coupling, an overnight incubation in a separate, sealed hydration chamber (e.g., a slide box with a small amount of saturated saline solution to maintain ~75% humidity) at room temperature is recommended.

Protocol 3: Post-Printing Processing

Causality: Blocking is a non-negotiable step. The highly reactive NHS-esters, if left unquenched, will covalently bind to amine groups on any protein subsequently applied to the array, leading to extremely high and non-specific background signals. Ethanolamine provides a small, amine-containing molecule that effectively and permanently caps all unreacted sites.[14]

  • Prepare Blocking Solution: Prepare the Blocking Buffer (50 mM Ethanolamine in 50 mM Borate Buffer, pH 9.2) just before use.

  • Blocking Step: Place the slides in a slide rack and submerge them in the Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation on an orbital shaker.[14]

  • Washing:

    • Transfer the slides to a fresh rack and wash with ultra-pure water for 1 minute with gentle agitation.

    • Repeat the water wash one more time.

    • Finally, wash the slides in PBST for 1 minute.

  • Drying: Dry the slides immediately by centrifugation in a slide cassette (1000 x g for 5 minutes) or by using a gentle stream of filtered nitrogen gas.

  • Storage: The fabricated glycan arrays are now ready for use. For long-term storage, they should be stored in a desiccator at room temperature, protected from light.

Quality Control: A Self-Validating System

Causality: Quality control confirms the success of the immobilization process and ensures the printed glycans are accessible for binding. This step validates the array's integrity before committing valuable samples.

  • QC Incubation:

    • Prepare a cocktail solution in a binding buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) containing FITC-UEA I (10 µg/mL) and Cy3-Streptavidin (1 µg/mL).

    • Apply ~100 µL of the QC cocktail to the array surface and cover with a coverslip (or use a multi-well hybridization cassette).

    • Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Gently remove the coverslip and wash the slide three times with PBST for 5 minutes each with gentle agitation.

    • Rinse briefly with ultra-pure water to remove residual salt.

  • Drying: Dry the slide as described in Protocol 3.

  • Scanning and Analysis: Scan the slide immediately using a microarray scanner at the appropriate wavelengths for FITC (e.g., 488 nm excitation) and Cy3 (e.g., 532 nm excitation).

Expected QC Results
Printed SpotExpected FITC-UEA I SignalExpected Cy3-Streptavidin SignalRationale
Methyl β-L-fucopyranoside Strong PositiveNegativeConfirms successful immobilization and accessibility of the target fucose glycan.
Amine-Biotin NegativeStrong PositiveValidates the NHS-ester chemistry and confirms the printing process worked correctly.
Printing Buffer (Negative) NegativeNegativeDefines the baseline background signal of the processed slide surface.
Non-fucose Glycan (Optional) NegativeNegativeDemonstrates the binding specificity of the QC lectin (UEA I).

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_qc Phase 3: Quality Control p1 1. Reconstitute & Dilute Amine-Fucoside to 100 µM in Printing Buffer (pH 8.5) p2 2. Prepare Control Solutions (Biotin, Buffer Blank) p1->p2 p3 3. Aliquot into 384-Well Source Plate p2->p3 f1 4. Robotic Printing onto NHS-Slide (60-70% Humidity) p3->f1 Transfer to Microarrayer f2 5. Incubate in Humidity (1-16 hours) f1->f2 f3 6. Block Unreacted Sites (1 hr, Ethanolamine) f2->f3 f4 7. Wash & Dry Slide f3->f4 q1 8. Incubate with QC Cocktail (Lectin + Streptavidin) f4->q1 Proceed to QC q2 9. Wash & Dry Slide q1->q2 q3 10. Scan & Analyze Fluorescence q2->q3 end end q3->end Validated Array Ready for Assay

Caption: Complete workflow for glycan microarray fabrication and quality control.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Signal from Fucose Spots 1. Inefficient covalent coupling. 2. Degraded NHS-slide surface. 3. Inactive QC lectin.1. Ensure Printing Buffer pH is 8.5. Extend post-print incubation time. 2. Use a fresh, properly stored NHS-slide. 3. Test lectin activity in a different assay format.
"Comet" or Irregular Spots 1. Dirty printing pins. 2. Contact velocity/pressure too high. 3. Particulates in printing solution.1. Implement a rigorous pin washing protocol (sonication). 2. Optimize printing parameters. 3. Centrifuge and filter printing solutions before use.
High Background Fluorescence 1. Incomplete blocking of NHS-esters. 2. Insufficient washing. 3. Contaminated buffers.1. Ensure Blocking Buffer is fresh and incubation is for the full duration. 2. Increase wash times and/or number of washes. 3. Use fresh, filtered buffers for all steps.
Inconsistent Spotting (Missing Spots) 1. Clogged printing pins. 2. Insufficient volume in source plate. 3. Air bubbles in source plate wells.1. Clean pins thoroughly. 2. Ensure adequate volume (>10 µL) in wells. 3. Centrifuge the source plate before printing.

References

  • Current time information in Austin, TX, US. (n.d.). Google.
  • Song, X., et al. (2011). Preparation and Analysis of Glycan Microarrays. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc.
  • Oyelaran, O., & Gildersleeve, J. C. (2010). Construction and Use of Glycan Microarrays. Current Protocols in Chemical Biology, 2(1), 37–53.
  • Rillahan, C. D., & Paulson, J. C. (2011). Glycan microarrays for decoding the glycome. Annual Review of Biochemistry, 80, 797–823.
  • Asparia Glycomics. (n.d.). Glycan Microarray. Retrieved January 21, 2026, from [Link]

  • PolyAn. (n.d.). Microarray Slides for glycan (carbohydrate) applications. Retrieved January 21, 2026, from [Link]

  • Song, X., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Chemistry, 7, 773.
  • Lin, Y.-C., et al. (2012). Fabrication of Glyconanoparticle Microarrays. ACS Combinatorial Science, 14(4), 237–241.
  • Oyelaran, O., & Gildersleeve, J. C. (2009). Glycan Arrays: Recent Advances and Future Challenges. Current Opinion in Chemical Biology, 13(4), 406–413.
  • Tateno, H., et al. (2015). Practical considerations for printing high-density glycan microarrays to study weak carbohydrate-protein interactions. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]

  • Grace Bio-Labs. (2020, October 10). Construction and Analysis of Glycan Microarrays. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Glycan microarrays from construction to applications. Chemical Society Reviews, 51(19), 8233-8261. Retrieved from [Link]

  • Mammen, M., et al. (2008). Immobilization of glycans on solid surfaces for application in glycomics. Glycobiology, 18(9), 694-713.
  • Schneider, C., et al. (2015). Biological functions of fucose in mammals. Glycobiology, 25(10), 1028-1042.
  • Lühn, K., & Wild, M. K. (2012). Human deficiencies of fucosylation and sialylation affecting selectin ligands. Seminars in Immunopathology, 34(3), 383–399. Retrieved from [Link]

  • Hindsgaul, O., et al. (2002). investigation of the interactions of E-selectin with fuco-oligosaccharides of the blood group family. Glycobiology, 12(12), 797-803. Retrieved from [Link]

  • Öztürk, G., et al. (2022). Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Frontiers in Molecular Biosciences, 9, 997972.
  • Houseman, B. T., & Mrksich, M. (2002). A Versatile Method for Functionalizing Surfaces with Bioactive Glycans. Journal of the American Chemical Society, 124(34), 9990-9991.
  • Lee, J. S., et al. (2010). One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. Bioconjugate Chemistry, 21(7), 1244-1250. Retrieved from [Link]

  • Sharma, V., & Surolia, A. (1997). Mode of molecular recognition of L-fucose by fucose-binding legume lectins. Journal of Molecular Biology, 267(2), 433-445. Retrieved from [Link]

  • Brandley, B. K., et al. (1993). Structure-function Studies on Selectin Carbohydrate Ligands. Modifications to Fucose, Sialic Acid and Sulphate as a Sialic Acid Replacement. Glycobiology, 3(6), 633-639. Retrieved from [Link]

  • Serna, S., et al. (2016). Imaging Analysis of Carbohydrate-Modified Surfaces Using ToF-SIMS and SPRi. Molecules, 21(11), 1577. Retrieved from [Link]

  • Wegner, G. J., et al. (2003). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 19(16), 6560-6566. Retrieved from [Link]

  • Marquardt, T., et al. (2001). Discontinuation of fucose therapy in LADII causes rapid loss of selectin ligands and rise of leukocyte counts. Blood, 97(1), 3976-3978. Retrieved from [Link]

  • Wikipedia. (n.d.). Fucose. Retrieved January 21, 2026, from [Link]

  • Kawsar, S. M. A., et al. (2017). F-Type Lectins: A Highly Diversified Family of Fucose-Binding Proteins with a Unique Sequence Motif and Structural Fold, Involved in Self/Non-Self-Recognition. Frontiers in Immunology, 8, 1489. Retrieved from [Link]

  • Zhang, Y., & Gildersleeve, J. C. (2012). General procedure for the synthesis of neoglycoproteins and immobilization on epoxide-modified glass slides. Methods in Molecular Biology, 808, 155-165. Retrieved from [Link]

  • Shepherd, V. L., et al. (1981). L-Fucose-terminated glycoconjugates are recognized by pinocytosis receptors on macrophages. Proceedings of the National Academy of Sciences, 78(2), 1019-1022. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl β-L-Fucopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl β-L-fucopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced glycosylation reaction. As a key building block in glycobiology and drug discovery, efficient and stereoselective synthesis of this fucoside is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory work.

Understanding the Synthetic Landscape: Fischer vs. Koenigs-Knorr

The synthesis of methyl fucosides is typically approached via two classical methods: the Fischer glycosylation and the Koenigs-Knorr (or related glycosyl halide) reaction. Each has distinct advantages and disadvantages, and understanding their mechanisms is the first step in troubleshooting.

FeatureFischer GlycosylationKoenigs-Knorr Reaction
Starting Material Unprotected L-fucosePer-acylated glycosyl halide (e.g., acetobromo-L-fucose)
Primary Reagent Methanol (as solvent and nucleophile)Methanol (as nucleophile)
Catalyst/Promoter Strong acid (e.g., HCl, H₂SO₄, Lewis acids)Heavy metal salt (e.g., Ag₂CO₃, Hg(CN)₂)
Stereoselectivity Thermodynamic control; typically favors the α-anomer.[2][3]Kinetic control; can be directed to the β-anomer with participating protecting groups.[4]
Key Advantages Simple, one-step, uses unprotected sugar.High stereoselectivity is achievable.
Common Issues Anomeric mixtures, side reactions from harsh acid, furanoside formation.[5]Requires multi-step preparation of the glycosyl donor, moisture sensitivity.

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during the synthesis of Methyl β-L-fucopyranoside in a question-and-answer format.

Issue 1: My reaction yields a mixture of α- and β-anomers, with the desired β-form as a minor product. How can I improve β-selectivity?

Answer: Achieving high β-selectivity is a central challenge in fucoside synthesis. The outcome is dictated by the reaction mechanism you employ.

If you are using a Fischer Glycosylation protocol, you are fighting against thermodynamics. The Fischer reaction is an equilibrium process that ultimately favors the most stable product, which for fucosides is the α-anomer due to the anomeric effect.[2][3] Obtaining a high yield of the β-anomer via this method is inherently difficult.

For predictable and high β-selectivity, the Koenigs-Knorr reaction is superior, provided you use the correct strategy.[4] The key lies in using a participating protecting group at the C2 position of the L-fucose starting material.

  • Mechanism of Action (Anchimeric Assistance): When a protecting group like an acetate or benzoate is at the C2 position, its carbonyl oxygen can attack the anomeric center from the back face after the departure of the leaving group (e.g., bromide). This forms a cyclic acyloxonium ion intermediate. The alcohol nucleophile (methanol) can then only attack from the opposite face (the top face), forcing the formation of a 1,2-trans product. In the case of L-fucose (which has a C2 hydroxyl group with the same stereochemistry as D-galactose), this 1,2-trans relationship results in the β-anomer.[4][6]

  • Non-Participating Groups: Conversely, using non-participating groups like benzyl ethers (Bn) at C2 will not provide this stereochemical control and will likely result in a mixture of α and β products, as the reaction proceeds through a more open oxocarbenium ion intermediate.[4][7]

G

Caption: A logical workflow for diagnosing low glycosylation yields.

Issue 3: My TLC/crude NMR shows a complex mixture of side products. How can I minimize their formation?

Answer: Side product formation is a common source of low yields and purification headaches. The types of side products depend on your chosen synthetic route.

  • In Fischer Glycosylation:

    • Problem: The harsh acidic conditions and presence of water (even in small amounts as a byproduct) can lead to the degradation of the sugar backbone. [5]You may also form both pyranoside (six-membered ring) and furanoside (five-membered ring) products, especially under kinetic control (shorter reaction times). [2][8] * Solution: Use the mildest effective acid catalyst possible. Modern variations use catalysts like silica-supported sulfuric acid or sulfamic acid to mitigate degradation. [5][8]Ensure the reaction runs long enough to favor the thermodynamically more stable pyranoside form.

  • In Koenigs-Knorr Reactions:

    • Problem: With participating groups (like acetate), the formation of a stable 1,2-orthoester is a common side reaction. This occurs if the acyloxonium ion intermediate is attacked by the alcohol at the acyl carbon instead of the anomeric carbon.

    • Solution: The choice of solvent and promoter can influence this pathway. Less polar solvents can sometimes favor the desired glycoside. Additionally, ensuring a highly reactive alcohol acceptor can also favor the desired pathway.

    • Problem: Elimination reactions can occur to form a glycal, especially under basic or high-temperature conditions.

    • Solution: Maintain neutral or slightly acidic conditions and moderate temperatures. Silver carbonate acts as a mild acid scavenger, which is beneficial. [4]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the anomeric configuration (α vs. β) of my product? A1: Proton NMR (¹H NMR) spectroscopy is the most reliable method. The key is the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).

  • For Methyl β-L-fucopyranoside: You will observe a large axial-axial coupling constant (J1,2) typically in the range of 7-9 Hz.

  • For Methyl α-L-fucopyranoside: You will observe a smaller axial-equatorial coupling constant (J1,2) typically in the range of 3-4 Hz.

Q2: My purification by column chromatography is difficult, and the anomers co-elute. Any tips? A2: Separating anomers can be challenging. First, ensure your product is fully deprotected if you used an acylated donor. The difference in polarity is often greater for the unprotected glycosides. If they still co-elute, try changing your solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or using a different stationary phase. In some cases, preparative HPLC may be necessary.

Q3: Why is L-fucose the biologically relevant form? A3: L-Fucose is the enantiomer found in nature, particularly in mammalian N-linked glycans. [9]It is synthesized in cells from GDP-mannose. [10]D-Fucose is a synthetic sugar not typically found in biological systems. Therefore, for applications in glycobiology or drug development mimicking natural systems, the L-isomer is required.

Detailed Experimental Protocols

Protocol 1: Fischer-Helferich Synthesis of Methyl α/β-L-Fucopyranoside

(Note: This method primarily yields the α-anomer but is simple and illustrative.)

  • Preparation: Suspend L-fucose (1.0 eq) in anhydrous methanol (e.g., 10 mL per gram of fucose) in a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.

  • Catalysis: Cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride (approx. 0.1 eq) dropwise. This reacts in situ with methanol to generate anhydrous HCl, a common and effective catalyst.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux. The suspension should dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., 10:1 DCM:MeOH) until the starting fucose spot has disappeared (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and neutralize the acid by adding solid sodium bicarbonate or silver carbonate until effervescence ceases.

  • Purification: Filter the mixture to remove the salts and concentrate the filtrate under reduced pressure. The resulting syrup contains a mixture of methyl α- and β-fucopyranosides and some furanoside forms. Purify by silica gel column chromatography to separate the isomers.

Protocol 2: β-Selective Koenigs-Knorr Synthesis of Methyl β-L-Fucopyranoside

Step A: Preparation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose

  • Suspend L-fucose in a mixture of acetic anhydride and pyridine (or sodium acetate as a catalyst) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Quench with ice water, extract with ethyl acetate, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the per-acetylated fucose.

Step B: Preparation of Acetobromo-α-L-fucose

  • Dissolve the per-acetylated fucose from Step A in a minimal amount of glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33 wt%) at 0 °C.

  • Stir at room temperature for 2-3 hours. The reaction must be kept anhydrous.

  • Pour the mixture into ice water and extract immediately with dichloromethane. Wash the organic layer carefully with cold water and cold saturated NaHCO₃ solution. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting glycosyl bromide is often unstable and should be used immediately in the next step. [11] Step C: Glycosylation and Deprotection

  • Dissolve the crude acetobromo-α-L-fucose (1.0 eq) and anhydrous methanol (1.5-2.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add dried 4Å molecular sieves.

  • Add fresh, dry silver (I) carbonate (Ag₂CO₃, 1.2 eq) to the stirring solution, protecting the flask from light with aluminum foil.

  • Stir at room temperature for 12-24 hours, monitoring by TLC for the consumption of the bromide.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with dichloromethane.

  • Concentrate the filtrate. The crude product is per-acetylated methyl β-L-fucopyranoside.

  • For deprotection, dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation). Stir at room temperature until TLC shows complete removal of the acetyl groups.

  • Neutralize with Amberlite IR120 (H⁺) resin, filter, and concentrate the filtrate. Purify the final product by silica gel chromatography to obtain pure Methyl β-L-fucopyranoside.

References

  • BenchChem. (2025). Troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose.
  • BenchChem Technical Support Team. (2025).
  • Biosynth. (n.d.). Methyl b-L-fucopyranoside | 24332-98-7.
  • PubMed. (n.d.). Synthesis of a library of fucopyranosyl-galactopyranosides consisting of a complete set of anomeric configurations and linkage positions.
  • Scilit. (n.d.). Synthesis of the β-Methyl Glycoside of Lacto-N-Fucopentaose III.
  • BenchChem Technical Support Team. (2025).
  • PubMed. (n.d.). Large-scale synthesis of beta-L-fucopyranosyl phosphate and the preparation of GDP-beta-L-fucose.
  • Grokipedia. (n.d.). Fischer glycosidation.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction.
  • Wikipedia. (n.d.). Fischer glycosidation.
  • MDPI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • chemeurope.com. (n.d.). Fischer glycosidation.
  • ACS Publications. (2021). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. JACS Au.
  • ResearchGate. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty‑First Century: Modern Methods and Techniques.
  • PMC. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.
  • PMC - NIH. (n.d.). Synthesis of C3-epi-virenose and anomerically activated derivatives.
  • Chem-Impex. (n.d.). Methyl β-L-fucopyranoside.
  • PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.
  • Wikipedia. (n.d.). Fucose.

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Technical Support Center: Optimizing Anomeric Selectivity in Chemical Fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemical fucosylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high anomeric selectivity in their fucosylation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the laboratory. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and success of your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of anomeric selectivity in chemical fucosylation.

Q1: What are the primary factors that control α- vs. β-selectivity in a fucosylation reaction?

A1: Anomeric selectivity in fucosylation is a multifactorial issue, governed by a delicate interplay of several parameters. The key factors include the choice of fucosyl donor and its protecting groups, the nature of the glycosyl acceptor, the promoter or catalyst system, the solvent, and the reaction temperature.[1][2][3] For instance, the presence of a participating protecting group at the C-2 position of the fucosyl donor typically leads to the formation of a 1,2-trans glycosidic bond, which in the case of fucose (a 6-deoxy-L-galactose) would be the β-anomer. Conversely, a non-participating group at C-2 is a prerequisite for achieving 1,2-cis (α) selectivity.[4][5]

Q2: How does the choice of solvent impact the anomeric outcome?

A2: Solvents play a crucial role in stabilizing or destabilizing the reactive intermediates formed during glycosylation, thereby influencing the stereochemical outcome.[1][6] Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are known to favor the formation of α-fucosides.[1] This is often attributed to the "anomeric effect" and the ability of these solvents to stabilize the intermediate oxocarbenium ion in a way that promotes α-attack.[1] In contrast, nitrile solvents like acetonitrile (CH₃CN) often favor the formation of β-fucosides.[1][7] This is sometimes referred to as the "nitrile effect," where the solvent can participate in the reaction to form a β-nitrilium ion intermediate, which is then displaced by the acceptor to yield the β-anomer.[7]

Q3: What is a "participating" vs. a "non-participating" protecting group at the C-2 position?

A3: A "participating" group is a protecting group at the C-2 position of the glycosyl donor, typically an acyl group like acetyl (Ac) or benzoyl (Bz), that can form a covalent intermediate with the anomeric center during the reaction.[4][5] This intermediate, often a dioxolenium ion, shields one face of the donor, forcing the glycosyl acceptor to attack from the opposite face, resulting in the formation of a 1,2-trans glycosidic linkage.[4][5] A "non-participating" group, such as a benzyl (Bn) or silyl ether, does not have this capability, allowing for the potential formation of either the α or β anomer, with the outcome being directed by other factors in the reaction.[3][4]

Q4: Can the anomeric configuration of the fucosyl donor influence the final product's stereochemistry?

A4: Yes, the anomeric configuration of the starting fucosyl donor can significantly impact the stereoselectivity of the glycosylation. Using a fucosyl donor with an α-anomeric configuration has been shown to yield products with high α-selectivity.[8] This is thought to be due to different pathways for the formation of key reactive intermediates compared to starting with a β-anomeric donor, which may lead to α/β mixtures.[8]

Troubleshooting Guides

This section provides detailed guidance for troubleshooting common issues encountered during chemical fucosylation experiments.

Guide 1: Poor α-Selectivity (Excess β-Anomer Formation)

Problem: The fucosylation reaction is yielding a low α:β ratio, with the undesired β-anomer being a major product.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Solvent Choice. As discussed in the FAQs, the solvent has a profound effect on anomeric selectivity.

    • Solution: Switch to an ethereal solvent like diethyl ether (Et₂O), tetrahydrofuran (THF), or a mixture of dichloromethane (DCM) and ether.[1] These solvents are known to favor the formation of the α-anomer. Avoid nitrile solvents like acetonitrile.

  • Cause 2: Undesired Neighboring Group Participation. If your fucosyl donor has an ester-based protecting group at the C-2 position, it will direct the formation of the β-anomer.

    • Solution: Ensure your fucosyl donor has a non-participating protecting group at the C-2 position, such as a benzyl (Bn) ether. For the synthesis of α-fucosides, this is a critical requirement.[3]

  • Cause 3: Reaction Temperature is Too High. Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the desired anomer.

    • Solution: Lowering the reaction temperature can favor the kinetically controlled product, which may be the α-anomer.[9] Experiment with a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition for α-selectivity.

  • Cause 4: Suboptimal Promoter/Activator System. The choice of promoter can influence the reaction mechanism and, consequently, the stereochemical outcome.

    • Solution: For thioglycoside donors, promoter systems like N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) are commonly used.[9] The amount of the acidic catalyst can be critical; sometimes, increasing the amount of triflic acid can paradoxically increase β-selectivity, so careful optimization is needed.[9] For other donors like fucosyl halides, different activators will be required.

Experimental Protocol: General Procedure for α-Fucosylation

  • To a stirred suspension of the fucosyl acceptor (1.0 equiv.) and a fucosyl donor with a non-participating group at C-2 (1.2 equiv.) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (Argon or Nitrogen), add freshly activated molecular sieves (4 Å).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, prepare a solution of the promoter (e.g., NIS, 1.3 equiv.) in Et₂O.

  • Add the promoter solution dropwise to the reaction mixture.

  • If required, add a catalytic amount of a Lewis acid like triflic acid (TfOH) (e.g., 0.1 equiv.).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate for reactions involving NIS).

  • Filter the mixture through celite, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired α-fucoside.

Guide 2: Low Reaction Yield

Problem: The fucosylation reaction is proceeding with poor conversion, resulting in a low yield of the desired product.

Potential Causes & Solutions:

  • Cause 1: Inactive or "Disarmed" Fucosyl Donor. The reactivity of the glycosyl donor is heavily influenced by its protecting groups. Electron-withdrawing groups (e.g., esters) "disarm" the donor, making it less reactive, while electron-donating groups (e.g., ethers) "arm" it.[10]

    • Solution: If using a donor with disarming protecting groups, consider switching to a more "armed" version with ether-type protecting groups. Alternatively, a more powerful activation system may be required.[11]

  • Cause 2: Insufficiently Reactive Glycosyl Acceptor. The nucleophilicity of the acceptor's hydroxyl group is critical. Sterically hindered or electronically deactivated hydroxyl groups will react more slowly.[12]

    • Solution: If possible, modify the protecting group strategy on the acceptor to enhance the nucleophilicity of the target hydroxyl group. In some cases, a more reactive donor or a more potent promoter system might be necessary to overcome low acceptor reactivity.

  • Cause 3: Decomposition of the Donor or Promoter. Some fucosyl donors and promoters are unstable under the reaction conditions, leading to side reactions and reduced yield.[13]

    • Solution: Ensure all reagents are pure and dry, and that the reaction is performed under strictly anhydrous conditions. If donor decomposition is suspected, consider a less harsh promoter system or a lower reaction temperature. For instance, some thioglycoside activation methods can be quite mild.[14][15]

  • Cause 4: Inefficient Promoter Activation. The chosen promoter may not be effectively activating the fucosyl donor.

    • Solution: There is a wide array of promoters for different types of glycosyl donors. For thioglycosides, options include NIS/TfOH, iodonium dicollidine perchlorate (IDCP), or metal triflates.[1][14] For glycosyl halides, silver triflate or other silver salts are common. Experiment with different promoters to find one that is effective for your specific substrate combination.

Data Presentation

Table 1: Influence of Solvent on Anomeric Selectivity in a Model Fucosylation Reaction

SolventDielectric Constant (ε)α:β RatioReference
Diethyl Ether (Et₂O)4.3High α[1]
Dichloromethane (DCM)8.9Moderate α[1]
Acetonitrile (CH₃CN)37.5Predominantly β[1][7]
1,4-Dioxane2.2High α[1]

Visualizations

Fucosylation_Mechanism cluster_alpha α-Selective Pathway cluster_beta β-Selective Pathway Donor_alpha Fucosyl Donor (Non-participating C-2) Oxo_alpha Oxocarbenium Ion Donor_alpha->Oxo_alpha Promoter Ethereal Solvent Product_alpha α-Fucoside Oxo_alpha->Product_alpha Acceptor Attack (Axial) Donor_beta Fucosyl Donor (Participating C-2) Dioxo_beta Dioxolenium Ion Intermediate Donor_beta->Dioxo_beta Promoter Product_beta β-Fucoside Dioxo_beta->Product_beta Acceptor Attack (Equatorial)

Caption: Proposed mechanisms for α- and β-fucosylation.

Troubleshooting_Workflow Start Problem: Poor Anomeric Selectivity Check_Donor Check C-2 Protecting Group Start->Check_Donor Participating Participating Group Present Check_Donor->Participating Yes NonParticipating Non-Participating Group Check_Donor->NonParticipating No Change_Donor Solution: Use Donor with Non-Participating Group Participating->Change_Donor Check_Solvent Check Solvent NonParticipating->Check_Solvent Nitrile_Solvent Nitrile Solvent Used Check_Solvent->Nitrile_Solvent Yes Ethereal_Solvent Ethereal/Non-Polar Solvent Check_Solvent->Ethereal_Solvent No Change_Solvent Solution: Switch to Ethereal Solvent (e.g., Et₂O) Nitrile_Solvent->Change_Solvent Check_Temp Check Temperature Ethereal_Solvent->Check_Temp High_Temp High Temperature Check_Temp->High_Temp Yes Low_Temp Low Temperature Check_Temp->Low_Temp No Lower_Temp Solution: Lower Reaction Temperature High_Temp->Lower_Temp Optimize_Promoter Further Optimization: Adjust Promoter/Catalyst Concentration Low_Temp->Optimize_Promoter

Caption: Troubleshooting workflow for poor anomeric selectivity.

References

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). ScienceDirect. [Link]

  • Geue, N., Greis, K., Omoregbee-Leichnitz, S., Kirschbaum, C., Chang, C.-W., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Refubium - Freie Universität Berlin. [Link]

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2018). Beilstein Journals. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. (2017). PubMed Central. [Link]

  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? (2020). ResearchGate. [Link]

  • New Methods for the Synthesis, Activation, and Application of Thioglycosides. (2019). IRL @ UMSL. [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024). PubMed. [Link]

  • Thioglycoside activation strategies. (n.d.). ResearchGate. [Link]

  • Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research in Engineering and Science. [Link]

  • Activation of Thioglycosides with Copper(II) Bromide. (2019). MDPI. [Link]

  • Chemical O‐Glycosylations: An Overview. (2016). PubMed Central. [Link]

  • Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Science. [Link]

  • Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (2025). ACS Publications. [Link]

  • A stereoselective alpha-fucosylation reaction using 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor for the practical synthesis of selectin blocker. (1998). PubMed. [Link]

  • Palladium(ii)-assisted activation of thioglycosides. (2018). PubMed Central. [Link]

  • Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. (2024). PubMed Central. [Link]

  • How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference. (2014). PubMed. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]

  • General mechanism for fucosylation in mammalian cells. (n.d.). ResearchGate. [Link]

  • On the Influence of Solvent on the Stereoselectivity of Glycosylation Reactions. (2024). Diva-portal.org. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). PubMed Central. [Link]

  • Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates. (2018). National Institutes of Health. [Link]

  • Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. (2022). PubMed Central. [Link]

  • Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins. (2017). National Institutes of Health. [Link]

  • Exploring the diverse biological significance and roles of fucosylated oligosaccharides. (2024). Frontiers in Molecular Biosciences. [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv. [Link]

  • Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. (2023). National Institutes of Health. [Link]

  • Exploring the diverse biological significance and roles of fucosylated oligosaccharides. (2024). National Institutes of Health. [Link]

  • Site-Selective Chemoenzymatic Modification on the Core Fucose of an Antibody Enhances Its Fcγ Receptor Affinity and ADCC Activity. (2018). PubMed Central. [Link]

  • Common side reactions of the glycosyl donor in chemical glycosylation. (2022). SciSpace. [Link]

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. (2021). PNAS. [Link]

  • Acceptor reactivity in glycosylation reactions. (2019). Chemical Society Reviews. [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2017). Beilstein Journals. [Link]

  • Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. (2016). PubMed Central. [Link]

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. (2021). PubMed Central. [Link]

  • Selective Glycosylation: Synthetic Methods and Catalysts. (2011). ResearchGate. [Link]

Sources

Improving the solubility of Methyl beta-L-Fucopyranoside in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl beta-L-fucopyranoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on achieving optimal solubility of this compound in aqueous buffers. Methyl beta-L-fucopyranoside is a glycoside, a class of molecules where a sugar group is bonded to another functional group. The sugar moiety generally enhances water solubility, yet researchers can encounter challenges, particularly when preparing high-concentration stock solutions or working with complex buffer systems.[1] This guide offers a structured, in-depth approach to troubleshooting these issues, grounded in the fundamental principles of chemical solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Methyl beta-L-fucopyranoside in water?

Methyl beta-L-fucopyranoside is a white to off-white powder that is generally considered soluble in water.[2] Its glycosidic nature, conferred by the fucopyranose sugar ring, makes it hydrophilic. Data from suppliers indicates that solutions of at least 20 mg/mL (or 2 g/100 mL) can be prepared in water for polarimetry measurements, suggesting good aqueous solubility under standard conditions.[2] However, achieving higher concentrations may require specific techniques.

Q2: I'm having trouble dissolving the powder. What are the common initial reasons?

Several factors can contribute to initial dissolution difficulties:

  • Rate of Addition: Adding the entire amount of powder to the solvent at once can lead to clumping, which significantly slows down the dissolution process.

  • Insufficient Agitation: Inadequate mixing fails to break up solute particles and distribute them throughout the solvent, hindering the solvation process.

  • Low Temperature: The dissolution of most solids, including Methyl beta-L-fucopyranoside, is an endothermic process, meaning it absorbs heat.[3] Attempting to dissolve it in a cold buffer will reduce its solubility and dissolution rate.

  • Compound Purity: While less common from reputable suppliers, impurities can sometimes affect the solubility characteristics of the compound.

Q3: Can I heat the solution to help dissolve the compound?

Yes, gentle heating is a highly effective method for increasing both the solubility and the rate of dissolution. For most glycosides, raising the temperature of the solvent increases the kinetic energy of both solute and solvent molecules, facilitating the breakdown of the crystal lattice structure.[4] We recommend warming the buffer to 37-50°C while stirring. However, be cautious not to boil the solution, as this could risk degrading the compound. Always allow the solution to cool to room temperature before use in cellular assays.

Q4: Does the pH of my aqueous buffer significantly affect the solubility of Methyl beta-L-fucopyranoside?

For Methyl beta-L-fucopyranoside itself, pH is not expected to have a major impact on solubility within the typical biological pH range (e.g., pH 4-9). The molecule lacks strongly acidic or basic functional groups that would ionize in response to pH changes.[5][6] The solubility of a compound is strongly affected by pH only when it contains a functional group that can be protonated or deprotonated, such as a carboxylic acid or an amine.[5][7][8]

However, the pH can indirectly influence solubility by affecting the components of your buffer system, which could then interact with the compound. It is always good practice to ensure your final solution is clear and stable at the working pH.

Troubleshooting Guide: Advanced Dissolution Challenges

This section addresses more complex issues that may arise during experimentation.

Problem: The compound forms a cloudy suspension or "oils out" at high concentrations.
  • Underlying Cause: This phenomenon often occurs when you are approaching or have exceeded the saturation point of the compound in that specific solvent at that temperature. The solution becomes supersaturated, and the excess solute begins to come out of the solution.

  • Expert Recommendation:

    • Reduce Concentration: The simplest solution is to prepare a less concentrated stock solution.

    • Employ Co-solvents: For applications requiring very high concentrations, the use of a co-solvent is the standard and most effective approach.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.

    • Controlled Temperature Protocol: Gently warm the solution (e.g., to 40°C) to dissolve the compound completely, then allow it to cool slowly to room temperature while stirring. This can sometimes create a stable, supersaturated stock solution, but it should be inspected for precipitation before each use.

Problem: The compound dissolves initially but precipitates after storage (e.g., overnight at 4°C).
  • Underlying Cause: This is a classic sign of a supersaturated solution where the solubility limit decreases significantly at the lower storage temperature. Over time, the thermodynamically favored state is for the excess solute to crystallize out of the solution.

  • Expert Recommendation:

    • Store at Room Temperature: If the compound is stable, storing the stock solution at room temperature may prevent precipitation. Check the manufacturer's stability data.

    • Prepare Fresh Solutions: The most reliable practice, ensuring accurate concentration for experiments, is to prepare the solution fresh before each use.

    • Use a Co-solvent: A stock solution prepared with a co-solvent like DMSO or ethanol is often more stable against temperature-induced precipitation.

    • Filter Sterilization: After dissolving the compound and before storage, filter the solution through a 0.22 µm syringe filter. This removes any microscopic undissolved particulates that can act as nucleation sites for crystallization.

Diagram: Troubleshooting Workflow for Solubility Issues

This flowchart provides a logical sequence of steps to address common solubility challenges.

G start Start: Need to Dissolve Methyl beta-L-Fucopyranoside prepare Prepare Solution in Aqueous Buffer (e.g., PBS) start->prepare stir Stir vigorously at Room Temperature prepare->stir dissolved Is the solution clear? stir->dissolved success Success: Solution Ready for Use dissolved->success Yes heat Gently warm solution (37-50°C) with stirring dissolved->heat No dissolved2 Is the solution clear now? heat->dissolved2 dissolved2->success Yes (Cool to RT before use) cosolvent High Concentration Needed or Persistent Issues dissolved2->cosolvent No protocol2 Follow Protocol 2: Use a Co-solvent (e.g., DMSO, Ethanol) cosolvent->protocol2 protocol2->success

Caption: A step-by-step troubleshooting workflow for dissolving the compound.

Experimental Protocols

Protocol 1: Standard Method for Preparing Aqueous Solutions

This protocol is suitable for concentrations up to approximately 20-30 mg/mL.

  • Weigh Compound: Accurately weigh the required amount of Methyl beta-L-fucopyranoside powder in a sterile container.

  • Add Solvent: Add approximately 80% of the final required volume of your desired aqueous buffer (e.g., PBS, pH 7.4) to a sterile beaker or tube containing a magnetic stir bar.

  • Initiate Mixing: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.

  • Gradual Addition: Slowly add the weighed powder to the vortex of the stirring buffer. Adding the powder gradually prevents clumping.

  • Observe Dissolution: Allow the solution to stir at room temperature for 10-15 minutes. The solution should become clear.

  • Gentle Warming (If Necessary): If the powder is not fully dissolved, warm the beaker in a water bath set to 40°C. Continue stirring until the solution is completely clear.

  • Final Volume and Filtration: Once dissolved and cooled to room temperature, transfer the solution to a volumetric flask and add the buffer to the final desired volume. For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Co-Solvent Method for High-Concentration Stock Solutions

This protocol is recommended for concentrations exceeding 30 mg/mL or when enhanced stability is required.

  • Weigh Compound: Accurately weigh the Methyl beta-L-fucopyranoside powder and place it in a sterile glass vial.

  • Select Co-solvent: Choose a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[11][12][13]

  • Minimal Co-solvent Addition: Add the minimum amount of co-solvent required to fully dissolve the powder. Start by adding a small volume (e.g., 10-20% of your final target volume) and vortex vigorously. The goal is to create a concentrated primary stock.

  • Dilute with Aqueous Buffer: Once the powder is fully dissolved in the co-solvent, slowly add your aqueous buffer dropwise while vortexing. This gradual dilution is critical to prevent the compound from precipitating out.

  • Bring to Final Volume: Continue adding the buffer until the final desired concentration and volume are reached. The final concentration of the organic co-solvent should be kept as low as possible for biological experiments.

  • Storage: Store the solution as recommended by the manufacturer's data sheet. Co-solvent stocks are typically stable for longer periods at 4°C or -20°C.

Diagram: Mechanism of Co-Solvent Action

This diagram illustrates how co-solvents enhance solubility.

G cluster_0 Aqueous Buffer Only cluster_1 Buffer with Co-Solvent H2O1 H₂O Compound_Agg Compound (Aggregate) H2O1->Compound_Agg Poor Interaction H2O2 H₂O H2O2->Compound_Agg H2O3 H₂O H2O3->Compound_Agg CoSolv1 Co-Solvent Compound_Sol Compound (Solvated) CoSolv1->Compound_Sol Reduces Polarity CoSolv2 Co-Solvent CoSolv2->Compound_Sol H2O4 H₂O H2O4->CoSolv1

Sources

Stability of Methyl beta-L-Fucopyranoside under different pH and temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl beta-L-Fucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Methyl beta-L-Fucopyranoside in solution?

The stability of Methyl beta-L-Fucopyranoside is primarily influenced by pH and temperature. Like most glycosides, it is susceptible to hydrolysis, particularly under acidic conditions, which cleaves the glycosidic bond to yield L-fucose and methanol. The rate of this hydrolysis is significantly accelerated by increased temperature.

Q2: How stable is Methyl beta-L-Fucopyranoside at neutral and alkaline pH?

Methyl beta-L-Fucopyranoside exhibits significantly greater stability at neutral (pH ~7) and moderately alkaline (pH 8-10) conditions compared to acidic conditions. Glycosidic bonds are generally stable to base-catalyzed hydrolysis unless there are adjacent functional groups that can participate in the reaction, which is not the case for this compound. However, at very high pH values and elevated temperatures, some degradation may occur over extended periods.

Q3: My assay results are inconsistent when using Methyl beta-L-Fucopyranoside. What could be the cause?

Inconsistent results can often be traced back to the degradation of the compound. Consider the following:

  • pH of your buffer: If your experimental medium is acidic, even mildly, hydrolysis may be occurring. Ensure your buffers are well-prepared and their pH is stable throughout the experiment.

  • Storage conditions: Storing stock solutions at room temperature for extended periods, especially if not in a neutral, sterile buffer, can lead to degradation. It is recommended to store stock solutions at 2-8°C for short-term use or frozen for long-term storage.

  • Repeated freeze-thaw cycles: While freezing is recommended for long-term storage, repeated freeze-thaw cycles can potentially lead to some degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: What are the expected degradation products of Methyl beta-L-Fucopyranoside, and how can I detect them?

The primary degradation products from hydrolysis are L-fucose and methanol . These can be detected and quantified using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18 or a specialized carbohydrate column) and a refractive index (RI) or evaporative light scattering detector (ELSD) can be used to separate and quantify the parent compound and L-fucose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to detect and quantify L-fucose and potentially methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the anomeric proton signal of Methyl beta-L-Fucopyranoside and the appearance of signals corresponding to L-fucose and methanol.

Troubleshooting Guide

Issue 1: Unexpected loss of compound concentration in my stock solution.

Possible Cause: Hydrolysis due to acidic contamination or improper storage.

Troubleshooting Steps:

  • Verify pH: Check the pH of your stock solution. If it has drifted to the acidic range, this is a likely cause.

  • Buffer Preparation: Ensure your buffers are prepared correctly and have sufficient buffering capacity to maintain the desired pH.

  • Storage: Store stock solutions in a neutral buffer (pH 7.0-7.4) at 2-8°C for short-term use. For long-term storage, aliquot and freeze at -20°C or below.

  • Container: Use high-quality, inert containers for storage to prevent leaching of acidic or basic compounds.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Peak Identification: If possible, run standards of L-fucose to see if one of the unknown peaks corresponds to this degradation product.

  • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help confirm the identity of the unknown peaks in your experimental samples.

  • Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl beta-L-Fucopyranoside

This protocol is designed to assess the intrinsic stability of Methyl beta-L-Fucopyranoside under various stress conditions, as recommended by ICH guidelines.[1][2][3]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • Methyl beta-L-Fucopyranoside

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

  • HPLC system with RI or ELSD detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl beta-L-Fucopyranoside (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of Methyl beta-L-Fucopyranoside in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, incubate 2 mL of the stock solution at 80°C for 48 hours.

    • At specified time points, withdraw aliquots of the solution or dissolve a known amount of the solid sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC.

Data Analysis:

  • Calculate the percentage degradation for each condition.

  • Identify and quantify the degradation products.

Expected Outcome: Significant degradation is expected under acidic and thermal stress. Minimal to no degradation is expected under basic, oxidative, and photolytic conditions.

Visualization of Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Stress (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (80°C) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow.

Protocol 2: HPLC Method for Stability Analysis

Objective: To separate and quantify Methyl beta-L-Fucopyranoside and its primary degradation product, L-fucose.

  • Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exclusion column.

  • Mobile Phase: 5 mM Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index (RI).

  • Injection Volume: 20 µL.

Sample Preparation: Dilute the sample from the forced degradation study appropriately with the mobile phase.

Expected Retention Times (Representative):

  • Methyl beta-L-Fucopyranoside: ~9.5 min

  • L-fucose: ~12.0 min

Protocol 3: GC-MS Analysis of Degradation Products

Objective: To confirm the identity of L-fucose after derivatization.

  • Hydrolysis and Reduction: Hydrolyze the sample (if not already hydrolyzed) and reduce the resulting monosaccharides with sodium borohydride.

  • Acetylation: Acetylate the resulting alditols with acetic anhydride and a catalyst (e.g., pyridine).

  • Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: DB-5 or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 250°C at 5°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan from m/z 40 to 400.

Expected Result: The mass spectrum of the derivatized L-fucose will show characteristic fragmentation patterns that can be compared to a standard or library spectra.

Protocol 4: ¹H NMR Monitoring of Hydrolysis

Objective: To monitor the kinetics of hydrolysis in real-time.

  • Sample Preparation: Dissolve a known concentration of Methyl beta-L-Fucopyranoside in a deuterated buffer of the desired pH (e.g., D₂O with DCl for acidic conditions).

  • NMR Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature.

  • Data Analysis: Integrate the anomeric proton signal of Methyl beta-L-Fucopyranoside (a doublet around 4.1-4.3 ppm) and the anomeric proton signals of the resulting L-fucose (alpha-anomer doublet around 5.2 ppm, beta-anomer doublet around 4.6 ppm). The signal for the methyl group of the starting material (singlet around 3.4 ppm) will decrease, while the signal for methanol (singlet around 3.35 ppm) will appear and increase.[4][5][6]

  • Kinetics: Plot the concentration of the reactant versus time to determine the rate of hydrolysis.

Visualization of pH and Temperature Effects:

Stability_Factors cluster_compound Compound cluster_factors Influencing Factors cluster_outcome Outcome compound Methyl beta-L-Fucopyranoside degradation Hydrolysis (L-fucose + Methanol) compound->degradation ph pH ph->degradation Acidic pH accelerates temp Temperature temp->degradation Higher temp accelerates caption Factors Influencing Stability

Sources

Technical Support Center: Navigating the Challenges of Fucosylated Oligosaccharide Purification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the intricate challenges associated with the purification of fucosylated oligosaccharides using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and purifying these vital biomolecules. Here, we will delve into common problems, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in scientific principles and extensive field experience.

Introduction to the Challenge

Fucosylated oligosaccharides play critical roles in numerous biological processes, from cell signaling to immune responses. Their structural complexity, particularly the presence of isomers and the lack of strong chromophores, presents significant hurdles for purification by HPLC. Achieving high purity and resolution is paramount for accurate structural elucidation, functional studies, and the development of carbohydrate-based therapeutics. This guide will equip you with the knowledge to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying fucosylated oligosaccharides.

Q1: Why is it so difficult to separate fucosylated oligosaccharide isomers, like 2'-fucosyllactose (2'-FL) and 3'-fucosyllactose (3'-FL), by HPLC?

A1: The separation of fucosylated oligosaccharide isomers is a significant challenge due to their identical molecular weight and subtle structural differences. The primary difficulty lies in the stereochemistry of the fucosyl linkage. For instance, in 2'-FL and 3'-FL, the fucose is linked to either the 2'- or 3'-position of the galactose moiety of lactose, respectively. This minor positional difference results in very similar physicochemical properties, leading to near-identical retention times on many conventional HPLC columns.

To achieve separation, it is crucial to select a stationary phase that can exploit these subtle structural variations. Porous graphitized carbon (PGC) columns are particularly effective as they separate based on fine structural details, including the ability to resolve α and β anomers.[1][2] High-pH anion-exchange chromatography (HPAEC) is another powerful technique that can effectively separate positional isomers in a single chromatographic run.[3][4]

Q2: My fucosylated oligosaccharides are not detectable with a standard UV detector. What are my options?

A2: Native oligosaccharides lack significant chromophores, making them essentially "invisible" to UV-Vis detectors at standard wavelengths (e.g., 254 nm or 280 nm).[1][5] To overcome this, several strategies can be employed:

  • Derivatization: This involves chemically attaching a UV-active or fluorescent tag to the reducing end of the oligosaccharide. Common labeling agents include 2-aminobenzamide (2-AB) and 2-aminopyridine (2-AP). While effective, this process adds extra steps to your workflow and requires careful optimization to ensure complete reaction and avoid degradation of the sample.[6]

  • Refractive Index (RI) Detection: RI detectors are universal but suffer from lower sensitivity and are incompatible with gradient elution, which is often necessary for complex samples.[7][8]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detection method that is more sensitive than RI and compatible with gradient elution.[9]

  • Pulsed Amperometric Detection (PAD): When coupled with HPAEC, PAD offers highly sensitive and selective detection of underivatized carbohydrates.[9][10]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity, selectivity, and valuable structural information.[1][11]

Q3: Which HPLC column should I choose for purifying fucosylated oligosaccharides?

A3: The choice of column is critical and depends on the specific separation goals. Here is a comparative overview:

Column TypePrincipleAdvantagesDisadvantages
Amide/HILIC Hydrophilic InteractionGood for separating based on the number of hydroxyl groups. Compatible with MS-friendly mobile phases.[12][13]May have limited resolution for structural isomers.
Porous Graphitized Carbon (PGC) Reversed-phase and shape selectivityExcellent for resolving structural isomers and anomers.[1][2]Can be more complex to work with; may require specific mobile phase additives.
High-pH Anion-Exchange (HPAEC) Anion exchange of hydroxyl groups at high pHHigh-resolution separation of isomers.[3][4]Requires a specialized, inert HPLC system and is often coupled with PAD.

For general profiling, a HILIC column is a good starting point. For challenging isomer separations, PGC or HPAEC columns are superior choices.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC purification of fucosylated oligosaccharides.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Poor resolution between fucosylated oligosaccharide isomers is a frequent issue that can compromise quantification and purity.

Causality and Troubleshooting Steps:
  • Inadequate Stationary Phase: The column may not have the required selectivity.

    • Solution: Switch to a high-resolution column like a PGC or HPAEC column. These stationary phases offer unique selectivities for carbohydrate isomers.[1][2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity and retention.

    • Solution (for HILIC):

      • Decrease the water content in the mobile phase to increase retention.

      • Adjust the buffer concentration and pH. Small changes can significantly impact selectivity.

    • Solution (for PGC):

      • Modify the organic solvent (e.g., acetonitrile, methanol) and its concentration.

      • Introduce small amounts of additives like trifluoroacetic acid (TFA), but be cautious as acids can cause degradation of acid-labile fucosylated oligosaccharides.[14]

  • High Flow Rate: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.

    • Solution: Reduce the flow rate. This will increase analysis time but can significantly improve resolution.

Experimental Protocol: Method Development for Isomer Separation on a PGC Column
  • Column: Use a porous graphitized carbon column (e.g., 150 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: Start with a shallow gradient, for example, 5-25% B over 30 minutes.

  • Flow Rate: Begin with a low flow rate, such as 0.2 mL/min.

  • Column Temperature: Maintain a constant temperature, typically between 30-50 °C.

  • Injection Volume: Inject a small volume (1-5 µL) to avoid column overload.

  • Optimization:

    • If resolution is still poor, flatten the gradient further in the region where the isomers elute.

    • Systematically evaluate the effect of adding a small amount of a modifier like 0.1% formic acid or 0.1% ammonia to the mobile phase to improve peak shape and selectivity.

Problem 2: Broad or Tailing Peaks

Peak broadening and tailing can be indicative of several underlying issues, from secondary interactions to system problems.

Causality and Troubleshooting Steps:
  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.

    • Solution:

      • Adjust the mobile phase pH to suppress ionization of silanol groups on silica-based columns.

      • Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations for basic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with zero dead volume.

Problem 3: Sample Degradation During Analysis

Fucosylated oligosaccharides can be susceptible to degradation under certain analytical conditions.

Causality and Troubleshooting Steps:
  • Acid Hydrolysis: The fucosidic bond can be acid-labile. Using acidic mobile phases or sample preparation conditions can cleave the fucose residue.[14]

    • Solution:

      • Avoid strongly acidic conditions. If an acid is necessary for chromatography or MS detection (e.g., formic acid), use the lowest effective concentration.

      • During sample preparation steps like derivatization, carefully control the reaction conditions (temperature, time, and acid concentration) to minimize degradation.[14]

  • High Temperature: Elevated temperatures can accelerate degradation.

    • Solution: Perform separations at or near room temperature unless higher temperatures are required for resolution and have been shown not to cause degradation.

Visualizing the Workflow

A logical workflow is essential for successful method development and troubleshooting.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Poor_Resolution Poor Peak Resolution Check_Column Evaluate Column Choice (PGC, HPAEC, HILIC) Poor_Resolution->Check_Column Optimize_MP Optimize Mobile Phase (Gradient, pH, Additives) Poor_Resolution->Optimize_MP Peak_Tailing Peak Tailing/Broadening Peak_Tailing->Optimize_MP System_Check System Check (Flow Rate, Connections, Temp) Peak_Tailing->System_Check Sample_Degradation Sample Degradation Sample_Degradation->System_Check Sample_Prep Review Sample Prep (Acid exposure, Temp) Sample_Degradation->Sample_Prep Successful_Separation Successful Separation Check_Column->Successful_Separation Optimize_MP->Successful_Separation System_Check->Successful_Separation Sample_Prep->Successful_Separation

Caption: A troubleshooting decision tree for HPLC purification of fucosylated oligosaccharides.

References

  • Busk, H., K. E. Andersen, T. T. T. Tran, and L. H. Skibsted. (2020). Quantifying the human milk oligosaccharides 2'‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. Food Science & Nutrition, 8(3), 1364-1374. [Link]

  • Daas, P. J. H. (2000). HPLC of oligosaccharides: New developments in detection and peak identification. 7th Symposium of the Association of the Scientific Societies for the Food Industries. [Link]

  • Townsend, R. R., M. R. Hardy, O. Hindsgaul, and Y. C. Lee. (1988). Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection. Carbohydrate Research, 178, 283-290. [Link]

  • Davies, M. J., and E. F. Hounsell. (1998). HPLC and HPAEC of Oligosaccharides and Glycopeptides. In: Glycoanalysis Protocols, edited by E. F. Hounsell, Humana Press, 1-21. [Link]

  • Wang, Y., et al. (2019). HPLC Determination of Fructo-Oligosaccharides in Dairy Products. IOP Conference Series: Earth and Environmental Science, 301, 012049. [Link]

  • Le, T. N., D. T. T. Nguyen, and T. Van Vuong. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 859. [Link]

  • Le, T. T., et al. (2021). Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis. Food Chemistry, 344, 128601. [Link]

  • Busk, H., K. E. Andersen, T. T. T. Tran, and L. H. Skibsted. (2020). Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection. PubMed, 8(3), 1364-1374. [Link]

  • Stoll, D. R., and T. L. Chester. (2015). Oligosaccharide Analysis by Graphitized Carbon Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbohydrate. Retrieved January 21, 2026, from [Link]

  • Daas, P. J. H. (2000). HPLC of oligosaccharides : New developments in detection and peak identification. Wageningen University & Research. [Link]

  • Lee, J., et al. (2018). Chromatograms obtained by HPLC using ELSD of purified... ResearchGate. [Link]

  • Rincón, M. (2022). Problem with peaks resolution in HPLC. ResearchGate. [Link]

  • Determination of the fucosylation pattern based on HILIC-IM-MS. (A)... ResearchGate. [Link]

  • Ly, M., et al. (2011). High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides. Nature Protocols, 6(2), 161-175. [Link]

  • Bode, L., and J. C. Jantscher-Krenn. (2019). Challenges and Pitfalls in Human Milk Oligosaccharide Analysis. Nutrients, 11(11), 2685. [Link]

  • High-pH anion-exchange chromatographic analysis of oligosaccharides... ResearchGate. [Link]

  • Letter, W. (2021). How to analyze a oligosaccharide mixture by HPLC (UV detector)? ResearchGate. [Link]

  • Phenomenex. (n.d.). Reproducible Separation of Carbohydrate, Oligosaccharide, and Organic Acid Analysis. [Link]

  • Bode, L., and J. C. Jantscher-Krenn. (2019). Challenges and Pitfalls in Human Milk Oligosaccharide Analysis. ResearchGate. [Link]

  • Retention times for monosaccharide analysis in a carbohydrate analysis column at 25 • C, at different flow rates. ResearchGate. [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America. [Link]

  • Jia, L. (2012). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Proteomics, 12(4-5), 585-593. [Link]

  • Li, Y., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. Membranes, 12(11), 1084. [Link]

  • Le, T. N., et al. (2024). Multivariate quantitative analysis of glycan impact on IgG1 effector functions. mAbs, 16(1), 2300062. [Link]

  • Kumar, A., et al. (2025). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. Molecules, 30(3), 859. [Link]

  • Hernández-Hernández, O., et al. (2014). Evaluation of different operation modes of HPLC for the analysis of complex mixtures of neutral oligosaccharides. Journal of Chromatography A, 1358, 149-156. [Link]

  • Thermo Fisher Scientific. (2015). Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography. YouTube. [Link]

  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Yang, J., and P. Rainville. (n.d.). ANALYSIS OF OLIGOSACCHARIDES BY HILIC: POTENTIAL ADSORPTION ISSUE AND SOLUTION. Waters Corporation. [Link]

  • Aldredge, D., et al. (2013). Annotation and structural elucidation of bovine milk oligosaccharides and determination of novel fucosylated structures. Glycobiology, 23(6), 664-676. [Link]

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  • Zhang, Y., et al. (2014). Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLoS ONE, 9(4), e93035. [Link]

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Protecting group strategies for regioselective fucosylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective fucosylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the complex yet critical process of site-specific fucosylation. Here, we address common challenges encountered in the lab with scientifically grounded explanations and actionable protocols.

Introduction: The Fucosylation Challenge

Fucosylation, the enzymatic or chemical addition of a fucose moiety to a glycan, protein, or small molecule, is a pivotal post-translational modification that governs a vast array of biological processes, from cell adhesion and signaling to immune responses.[1][2] The challenge for the synthetic chemist lies in controlling the regioselectivity of this reaction. With multiple hydroxyl groups of similar reactivity on a typical acceptor molecule, achieving fucosylation at a single, desired position requires a sophisticated and well-executed protecting group strategy.[3][4][5] This guide will navigate you through the intricacies of designing and troubleshooting these strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a protecting group strategy for regioselective fucosylation?

A1: A successful regioselective fucosylation strategy hinges on a hierarchical approach to protecting group selection, often referred to as an "orthogonal strategy."[6] This means that you select protecting groups for different hydroxyls that can be removed under distinct chemical conditions without affecting the others.[6][7]

The key considerations are:

  • Permanent vs. Temporary Protecting Groups: Differentiate between groups that will remain until the final deprotection step (permanent) and those that will be removed to expose a specific hydroxyl for fucosylation (temporary).[3][7] Benzyl (Bn) ethers are common permanent groups, valued for their stability under a wide range of conditions and their removal by catalytic hydrogenation.[3][6]

  • Reactivity of the Acceptor Hydroxyls: The inherent reactivity of the hydroxyl groups on your acceptor molecule plays a crucial role. Primary hydroxyls are generally more reactive and less sterically hindered than secondary hydroxyls, making them easier to protect selectively with bulky groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS).[3][6]

  • Stereoelectronic Effects of Protecting Groups: The choice of protecting group can influence the reactivity of the fucosyl donor and the stereochemical outcome of the glycosylation. Electron-withdrawing groups, like acyl esters (e.g., benzoyl, acetyl), tend to "disarm" the donor, making it less reactive.[3][8] Conversely, electron-donating groups like benzyl ethers "arm" the donor, increasing its reactivity.[3][8] This "armed-disarmed" principle is a cornerstone of strategic oligosaccharide synthesis.

  • Compatibility with Reaction Conditions: Ensure that your chosen protecting groups are stable to the conditions required for subsequent fucosylation and deprotection steps. For instance, acid-labile groups like trityl or silyl ethers may not be suitable if your glycosylation protocol requires strongly acidic conditions.

Q2: How do I choose between benzyl and benzoyl protecting groups?

A2: The choice between benzyl (ether) and benzoyl (ester) groups is a classic strategic decision in carbohydrate chemistry, as they confer different properties to the molecule.

FeatureBenzyl (Bn) GroupBenzoyl (Bz) Group
Bond Type EtherEster
Electronic Effect Electron-donating ("arming")Electron-withdrawing ("disarming")
Neighboring Group Participation NoYes (at C-2 position)
Stereochemical Influence (at C-2) Favors 1,2-cis glycosidic bondsFavors 1,2-trans glycosidic bonds
Stability Stable to mild acid and baseStable to mild acid, labile to base
Deprotection Catalytic hydrogenation (e.g., H₂, Pd/C)Saponification (e.g., NaOMe in MeOH)

In essence:

  • Use benzyl groups when you need robust, permanent protection and want to promote the formation of a 1,2-cis-fucosidic linkage (α-anomer for fucose).

  • Use a benzoyl group at the C-2 position of your fucosyl donor to direct the formation of a 1,2-trans-fucosidic linkage (β-anomer for fucose) through neighboring group participation.[9][10]

Q3: What is an orthogonal protecting group strategy and why is it essential?

A3: An orthogonal protecting group strategy is the cornerstone of complex oligosaccharide synthesis, including regioselective fucosylation.[6] It involves the use of multiple protecting groups on a single molecule, where each type of group can be removed by a specific set of reagents that do not affect the other groups.[6][7] This allows for the selective deprotection of a single hydroxyl group, exposing it for fucosylation while the rest of the molecule remains protected.

The following diagram illustrates a simple orthogonal strategy:

OrthogonalProtection Start Acceptor with -OH groups at C-2, C-3, C-4, C-6 Step1 Protect all -OH with Benzyl (Bn) groups Start->Step1 Permanent Protection (e.g., NaH, BnBr) Step2 Selectively deprotect C-3 -OH Step1->Step2 Temporary Protection Removal (e.g., Oxidative cleavage of PMB) Step3 Fucosylation at C-3 Step2->Step3 Glycosylation (Fucosyl Donor + Promoter) Step4 Global Deprotection Step3->Step4 Removal of all Bn groups (e.g., H₂, Pd/C) Final Regioselectively Fucosylated Product Step4->Final

Caption: A simplified workflow illustrating an orthogonal protecting group strategy.

Troubleshooting Guide

Problem 1: Low or No Yield of Fucosylated Product

Possible Cause A: Poor Reactivity of the Fucosyl Donor (The "Disarmed" Donor Problem)

  • Explanation: If your fucosyl donor is heavily protected with electron-withdrawing groups (e.g., multiple benzoyl or acetyl groups), its reactivity may be significantly diminished, a phenomenon known as "disarming."[3][8] This can lead to sluggish or incomplete reactions.

  • Solution:

    • Switch to an "Armed" Donor: If stereochemistry allows, replace some or all of the acyl protecting groups on the fucosyl donor with electron-donating benzyl-type ethers.[3][8]

    • Increase Promoter Strength: Use a more potent promoter for the glycosylation reaction. For example, if you are using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), you might increase the amount of TfOH or switch to a stronger promoter system like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[11]

    • Change the Leaving Group: Some anomeric leaving groups are more readily activated than others. For instance, a trichloroacetimidate donor is generally more reactive than a thioglycoside.

Possible Cause B: Steric Hindrance at the Acceptor Site

  • Explanation: The hydroxyl group you are targeting for fucosylation may be sterically hindered by neighboring protecting groups or by the overall conformation of the acceptor molecule.

  • Solution:

    • Re-evaluate Protecting Groups: Consider if smaller protecting groups can be used on the positions adjacent to the reaction site.

    • Optimize Reaction Temperature: In some cases, increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious as this can also lead to side reactions and loss of stereocontrol.

    • Use a Spacer: In complex syntheses, it may be possible to introduce a linker or spacer molecule to distance the fucosylation site from the sterically bulky regions of the molecule.

Problem 2: Fucosylation at the Wrong Position (Poor Regioselectivity)

Possible Cause A: Incomplete Protection of Other Hydroxyl Groups

  • Explanation: The most common cause of poor regioselectivity is the presence of unprotected or partially deprotected hydroxyl groups at positions other than your target site.

  • Solution:

    • Verify Complete Protection: Before the selective deprotection step, ensure that all other hydroxyl groups are fully protected. This can be verified by NMR spectroscopy (e.g., disappearance of -OH protons in D₂O exchange, characteristic shifts in ¹³C NMR) and mass spectrometry.

    • Purify Intermediates Thoroughly: Meticulously purify your protected acceptor molecule to remove any incompletely protected starting material.

Possible Cause B: Unintended Protecting Group Migration or Cleavage

  • Explanation: Under certain conditions (particularly acidic or basic), some protecting groups can migrate to adjacent hydroxyls or be partially cleaved. Acyl groups are particularly prone to migration. Silyl ethers can also be labile under acidic conditions.[12][13]

  • Solution:

    • Choose More Robust Protecting Groups: If you suspect migration or cleavage is an issue, consider using more stable protecting groups. For example, a benzyl ether is generally more robust than a silyl ether.

    • Optimize pH Conditions: Carefully control the pH during your reactions. If you are performing an acid-catalyzed deprotection, use the mildest acid and the shortest reaction time necessary. The use of buffered systems can also be beneficial.

    • Review Orthogonality: Double-check that your deprotection conditions are truly orthogonal. For example, some conditions for removing a levulinoyl (Lev) ester (hydrazine) could potentially affect other sensitive groups.

Problem 3: Formation of an Undesired Anomer (Poor Stereoselectivity)

Possible Cause A: Incorrect Choice of C-2 Protecting Group on the Fucosyl Donor

  • Explanation: The protecting group at the C-2 position of the fucosyl donor has the most significant influence on the stereochemical outcome of the glycosylation.[9][10]

  • Solution:

    • For 1,2-trans (β-fucoside): Use a participating group at C-2, such as a benzoyl (Bz), acetyl (Ac), or pivaloyl (Piv) group.[3][10] These groups form a transient cyclic intermediate that blocks the α-face of the molecule, directing the acceptor to attack from the β-face.

    • For 1,2-cis (α-fucoside): Use a non-participating group at C-2, such as a benzyl (Bn), p-methoxybenzyl (PMB), or silyl ether.[10][14] In the absence of neighboring group participation, the stereochemical outcome is often influenced by the anomeric effect, which favors the formation of the α-anomer.

Possible Cause B: Solvent Effects

  • Explanation: The solvent can influence the equilibrium between the α- and β-anomers of the activated glycosyl donor.

  • Solution:

    • Use Ether-based Solvents for α-Selectivity: Solvents like diethyl ether or dichloromethane (DCM) are often used to promote α-selectivity.

    • Use Nitrile-based Solvents for β-Selectivity: Solvents like acetonitrile can sometimes favor the formation of β-glycosides, even with non-participating C-2 protecting groups, through the formation of an α-nitrilium ion intermediate.

Key Experimental Protocols

Protocol 1: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether

This protocol describes the selective removal of a PMB group in the presence of benzyl (Bn) ethers and benzoyl (Bz) esters, a common step to unmask a hydroxyl group for fucosylation.

  • Dissolve the Substrate: Dissolve the fully protected acceptor molecule (containing PMB, Bn, and Bz groups) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add DDQ: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in portions (typically 1.1 to 1.5 equivalents per PMB group). The reaction mixture will typically turn dark green or brown.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer, and wash it sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography on silica gel.

Protocol 2: Fucosylation using a Trichloroacetimidate Donor

This protocol outlines a general procedure for fucosylation using a highly reactive fucosyl trichloroacetimidate donor.

  • Prepare the Reaction Vessel: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the fucosyl donor (1.2 equivalents), the acceptor alcohol (1.0 equivalent), and freshly activated molecular sieves (4 Å).

  • Add Solvent: Add anhydrous dichloromethane (DCM) via syringe.

  • Cool the Reaction: Cool the mixture to the desired temperature, typically between -40 °C and 0 °C.

  • Add Promoter: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) (0.1 to 0.3 equivalents) in anhydrous DCM dropwise via syringe.

  • Monitor the Reaction: Monitor the reaction by TLC until the acceptor is consumed.

  • Quench the Reaction: Quench the reaction by adding a few drops of triethylamine (Et₃N) or pyridine.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the fucosylated product by flash column chromatography.

Visualizing Protecting Group Strategies

The following diagram illustrates the concept of the "armed-disarmed" strategy, a key principle in controlling the sequence of glycosylation reactions.

ArmedDisarmed cluster_armed Armed Donor cluster_disarmed Disarmed Acceptor Armed Fucosyl Donor with Benzyl (Bn) ethers (Electron-Donating) Reaction Selective Glycosylation (Mild Promoter, e.g., NIS/TfOH) Armed->Reaction More Reactive Disarmed Glycosyl Acceptor with Benzoyl (Bz) esters (Electron-Withdrawing) Disarmed->Reaction Less Reactive Product Disaccharide Product Reaction->Product

Caption: The "armed-disarmed" principle in glycosylation.

References

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules.

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Proceedings of the National Academy of Sciences.

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry.

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health.

  • Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemical Biology.

  • Carbohydrate Chemistry Part 3. Protecting Groups. YouTube.

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.

  • Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Medicinal Chemistry Letters.

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry.

  • Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate.

  • Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University.

  • Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. Journal of the American Chemical Society.

  • Subunit Analysis Approach for the Determination of Fucosylation Levels in Monoclonal Antibodies Using LC-HRAM-MS. Thermo Fisher Scientific.

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.

  • Exploring the diverse biological significance and roles of fucosylated oligosaccharides. Glycoconjugate Journal.

  • Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate.

  • Recent advances in enzymatic synthesis and microbial production of fucosylated human milk oligosaccharides. Chemistry Letters.

  • Fucosylation percentages following fucose titration in cell culture media. ResearchGate.

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bath.

  • Deprotection of Silyl Ethers. Gelest Technical Library.

  • Unmasking Fucosylation: From Cell Adhesion to Immune System Regulation and Diseases. ResearchGate.

  • Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-phosphates. Chemistry – A European Journal.

  • Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. International Journal of Molecular Sciences.

  • Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology.

  • Flow Cytometry Troubleshooting Guide. Sigma-Aldrich.

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • Selective Deprotection of Silyl Ethers. ResearchGate.

  • Acid-cleavable ester protecting groups for the synthesis of oligosaccharides. Royal Society of Chemistry.

  • Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential. ResearchGate.

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate.

  • Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. The Journal of Organic Chemistry.

  • Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry.

  • Reactions of Unprotected Carbohydrates at the Anomeric Carbon: Methodologies for Protecting Group-Free Synthesis of Glycosides. ResearchGate.

  • Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations. ACS Omega.

  • Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Chemical Reviews.

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Technical Support Center: Stability and Storage of Methyl beta-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl beta-L-Fucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experimental outcomes by preventing the degradation of this critical reagent during storage and handling. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common degradation issues, and detailed analytical protocols to assess the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Methyl beta-L-Fucopyranoside degradation during storage?

A1: The most significant degradation pathway for Methyl beta-L-Fucopyranoside, like other methyl glycosides, is the hydrolysis of the β-glycosidic bond.[1][2] This reaction is primarily catalyzed by the presence of acid and water, leading to the cleavage of the bond between the fucose sugar and the methyl group, resulting in the formation of L-fucose and methanol. Enzymatic degradation by glycosidases can also be a factor if the compound is exposed to biological contaminants.[3]

Q2: What are the optimal storage conditions for solid Methyl beta-L-Fucopyranoside?

A2: For solid (powder) Methyl beta-L-Fucopyranoside, long-term stability is best maintained under the following conditions:

  • Temperature: 0–8 °C is recommended for routine storage. For long-term archival, storage at -20°C is optimal to minimize any potential degradation.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Q3: How should I prepare and store stock solutions of Methyl beta-L-Fucopyranoside?

A3: When preparing stock solutions, use high-purity, anhydrous solvents whenever possible. For aqueous solutions, use sterile, HPLC-grade water. To ensure long-term stability of solutions:

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, be aware that water is a reactant in the hydrolysis pathway. For maximal stability, consider preparing concentrated stock solutions in anhydrous solvents like methanol or DMSO, and diluting into your aqueous experimental buffer immediately before use.

  • pH: Maintain a neutral pH (around 6-8) for aqueous solutions. Acidic conditions will significantly accelerate hydrolysis.

  • Storage Temperature: For aqueous stock solutions, it is recommended to store them in aliquots at -20°C or colder for up to one year.[4] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.

  • Filtration: Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination that could lead to enzymatic degradation.

Q4: Can I store solutions of Methyl beta-L-Fucopyranoside at room temperature?

A4: Storing aqueous solutions of Methyl beta-L-Fucopyranoside at room temperature is not recommended for extended periods, as the rate of hydrolysis increases with temperature. If short-term storage at room temperature is necessary for experimental setup, it should be for the briefest time possible, and the pH should be strictly controlled to remain neutral.

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you might encounter that suggest degradation of your Methyl beta-L-Fucopyranoside.

Issue 1: Unexpected or variable experimental results.

  • Potential Cause: Degradation of the Methyl beta-L-Fucopyranoside stock solution, leading to a lower effective concentration of the intact glycoside.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and repeat the experiment.

    • Analytical Confirmation: If the issue persists, analyze the questionable stock solution using a stability-indicating method, such as the HPLC-RID protocol detailed below, to quantify the amount of intact Methyl beta-L-Fucopyranoside.

    • Review Storage Practices: Ensure that stock solutions are stored in appropriate, tightly sealed containers at the correct temperature and pH.

Issue 2: Appearance of an additional peak in my analytical chromatogram (e.g., HPLC).

  • Potential Cause: This is a strong indicator of degradation. The additional peak is likely L-fucose, a product of hydrolysis.

  • Troubleshooting Steps:

    • Co-injection Analysis: To confirm the identity of the new peak, perform a co-injection with an analytical standard of L-fucose. If the peak height of the unknown peak increases and remains a single peak, it is highly likely to be L-fucose.

    • Forced Degradation Study: Intentionally degrade a sample of your Methyl beta-L-Fucopyranoside by treating it with a dilute acid (e.g., 0.1 M HCl) and warming it gently (e.g., 40-50°C) for a short period. Analyze this degraded sample. The peak corresponding to the degradation product should match the unexpected peak in your experimental sample.

    • Mass Spectrometry Analysis: For definitive identification, collect the fraction corresponding to the unknown peak and analyze it by mass spectrometry to confirm its molecular weight matches that of L-fucose.

Issue 3: A gradual decrease in the response of my analyte over time in a series of experiments.

  • Potential Cause: Slow degradation of the stock solution at room temperature on the benchtop during a prolonged experimental run.

  • Troubleshooting Steps:

    • Keep Solutions on Ice: During lengthy experiments, keep your stock solution and any dilutions on ice to minimize degradation.

    • Prepare Fresh Dilutions: For the most sensitive assays, prepare fresh dilutions from a frozen stock solution for each experimental set.

    • Time-Course Stability Check: If you suspect benchtop instability, you can perform a simple experiment by analyzing your working solution at the beginning and end of a typical experimental timeframe to quantify any degradation.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary mechanism of degradation for Methyl beta-L-Fucopyranoside is acid-catalyzed hydrolysis. This reaction proceeds in a series of steps, as illustrated in the diagram below. Understanding this mechanism highlights the critical importance of avoiding acidic conditions to maintain the integrity of the compound.

Caption: Acid-catalyzed hydrolysis of Methyl beta-L-Fucopyranoside.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-RID Method for Purity Assessment

This method is designed to separate Methyl beta-L-Fucopyranoside from its primary degradant, L-fucose. A Refractive Index Detector (RID) is suitable for this analysis as carbohydrates lack a strong UV chromophore.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C column (300 x 7.8 mm), is recommended.[4] Alternatively, an amino-based column can be used.

Reagents and Standards:

  • HPLC-grade water

  • Methyl beta-L-Fucopyranoside reference standard

  • L-fucose reference standard

Chromatographic Conditions (Adapted from a general carbohydrate analysis method[4]):

ParameterCondition
Mobile Phase Degassed HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 85 °C (for Aminex HPX-87C)
Detector Refractive Index (RID)
Injection Volume 20 µL
Run Time Approximately 20 minutes (adjust as needed for baseline separation)

Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of Methyl beta-L-Fucopyranoside and L-fucose in HPLC-grade water at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 0.5 mg/mL each) to determine retention times and resolution.

  • Sample Preparation: Dilute the Methyl beta-L-Fucopyranoside sample to be tested to a concentration of approximately 1 mg/mL with HPLC-grade water. Filter the sample through a 0.45 µm syringe filter before injection.

Analysis and Interpretation:

  • Inject the mixed standard to determine the retention times for L-fucose and Methyl beta-L-Fucopyranoside.

  • Inject the sample solution.

  • The presence of a peak at the retention time of L-fucose in the sample chromatogram indicates degradation.

  • The purity of the Methyl beta-L-Fucopyranoside can be calculated based on the peak area percentages (assuming equal response factors for the parent and degradant with an RID).

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is used to intentionally degrade Methyl beta-L-Fucopyranoside to generate the L-fucose degradant for analytical method validation and peak identification.

Materials:

  • Methyl beta-L-Fucopyranoside

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • Heating block or water bath

Procedure:

  • Prepare a 1 mg/mL solution of Methyl beta-L-Fucopyranoside in HPLC-grade water.

  • In a clean vial, mix 1 mL of the Methyl beta-L-Fucopyranoside solution with 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for 2 hours.

  • After heating, cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M NaOH.

  • Analyze the resulting solution using the HPLC-RID method described in Protocol 1.

Expected Outcome:

The chromatogram of the acid-stressed sample should show a significant decrease in the peak area of Methyl beta-L-Fucopyranoside and a corresponding increase in the peak area of L-fucose, confirming the degradation pathway.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Carbohydrate Analysis Standard Instruction Guide. Retrieved from [Link]

  • Khan Academy. (n.d.). Glycoside formation hydrolysis. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Wang, X., et al. (2000). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry, 39(25), 7474–7481. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). AAPS PharmSciTech, 12(1), 173-183. A practical approach to forced degradation studies. Retrieved from [Link]

  • Taylor, R. B., & Reid, R. G. (2012). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • PubChem. (n.d.). Methyl beta-L-fucopyranoside. Retrieved from [Link]

Sources

Optimizing blocking conditions for fucosylated glycan arrays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Blocking Conditions

Welcome to the technical support center for fucosylated glycan array applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glycan array experiments, with a specific focus on the unique challenges posed by fucosylated structures. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Fucosylated Glycans

Fucosylated glycans, characterized by the presence of fucose sugar residues, play critical roles in a vast array of biological processes, from immune recognition and host-pathogen interactions to cancer progression.[1][2][3] Glycan microarrays are powerful high-throughput tools for screening these interactions.[4][5][6] However, the unique structural properties of fucose can sometimes lead to non-specific binding, resulting in high background noise and confounding data. This guide provides a comprehensive approach to optimizing your blocking strategy to ensure high-quality, reliable results.

Core Principles of Blocking in Glycan Arrays

The primary goal of a blocking buffer is to bind to all unoccupied sites on the microarray surface without interfering with the specific interaction you intend to study.[7] An ideal blocking agent for fucosylated glycan arrays should:

  • Prevent Hydrophobic Interactions: The array surface and some glycan-binding proteins can have hydrophobic regions that lead to non-specific binding.

  • Minimize Electrostatic Interactions: Charged molecules can non-specifically adhere to the array surface.

  • Be Free of Contaminating Glycoproteins: This is a critical consideration, as glycoproteins in the blocking buffer can interact with your sample, leading to false positives or high background.[8][9][10][11][12]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with fucosylated glycan arrays, providing both quick solutions and in-depth explanations.

Issue 1: High Background Across the Entire Array

Question: I'm observing high, uniform background fluorescence across my entire fucosylated glycan array. What are the likely causes and how can I fix this?

Answer:

High background is one of the most common challenges in glycan array experiments.[4] It can mask true signals and make data interpretation difficult. Here’s a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Ineffective Blocking The blocking buffer is not adequately covering the non-spotted areas of the slide surface.Increase the incubation time of the blocking step (e.g., from 1 hour to 2 hours). Consider switching to a more specialized blocking buffer.
Contaminating Glycoproteins in Blocker Standard blockers like non-fat dry milk or some grades of Bovine Serum Albumin (BSA) contain glycoproteins that can be recognized by lectins or antibodies in your sample.Switch to a glycoprotein-free blocking solution, such as a commercially available "Carbo-Free" blocking buffer.[8][9][10][11][12] If using BSA, ensure it is high-purity and immunoglobulin-free.[13]
Suboptimal Blocking Buffer Composition The buffer composition may not be optimal for your specific assay conditions.Optimize the concentration of the blocking agent (e.g., increase BSA from 1% to 3%). Add a non-ionic detergent like Tween-20 (0.05% to 0.1%) to your blocking and wash buffers to reduce hydrophobic interactions.[8][14]
Inadequate Washing Insufficient washing steps can leave behind unbound detection reagents.Increase the number and duration of wash steps after sample and secondary antibody incubations.[4]
Drying of the Array Allowing the array to dry out at any stage can cause non-specific binding of reagents to the surface.Always keep the slide in a humidified chamber during incubations and ensure wells are sufficiently filled.[4][15]
Issue 2: Non-Specific Binding to Fucosylated Glycans

Question: My data shows binding to a broad range of fucosylated glycans, which is not consistent with the known specificity of my protein. How can I differentiate true binding from non-specific interactions?

Answer:

This is a nuanced problem that requires a multi-faceted approach. Fucose residues can sometimes mediate low-affinity, non-specific interactions. Here’s how to dissect this issue:

Understanding the "Why": The Role of Fucose in Non-Specific Interactions

Fucose is a deoxyhexose sugar that can participate in various molecular interactions. While it is crucial for the specific binding of many proteins, its hydrophobic methyl group and hydroxyl groups can also engage in lower-affinity, non-specific binding with certain proteins. This is particularly relevant for proteins with pockets that can accommodate such small, flexible residues.

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting non-specific binding to fucosylated glycans:

Fucosylated_Glycan_Troubleshooting start High Non-Specific Fucosylated Glycan Binding q1 Is your blocking buffer glycoprotein-free? start->q1 sol1 Switch to a Carbo-Free or high-purity BSA blocker. q1->sol1 No q2 Have you included a competitive inhibitor? q1->q2 Yes sol1->q2 sol2 Perform a dose-response experiment with free L-fucose or a known fucosylated inhibitor. q2->sol2 No q3 Is your protein concentration optimized? q2->q3 Yes sol2->q3 sol3 Perform a titration of your glycan-binding protein. q3->sol3 No end Optimized Assay with Specific Binding q3->end Yes sol3->end

Caption: Troubleshooting workflow for non-specific binding.

Detailed Protocols

1. Competitive Inhibition Assay:

This is the gold standard for confirming binding specificity.

  • Objective: To determine if the binding to fucosylated glycans can be specifically competed away by a known inhibitor.

  • Protocol:

    • Prepare a series of dilutions of your glycan-binding protein.

    • For each dilution, create two sets of samples. In one set, add a known competitive inhibitor (e.g., free L-fucose, or a simple fucosylated oligosaccharide like 2'-fucosyllactose) at a high concentration (e.g., 10-100 mM). The other set will be the no-inhibitor control.

    • Pre-incubate these mixtures for 30-60 minutes at room temperature.

    • Proceed with your standard glycan array protocol, applying the protein-inhibitor mixture to the array.

  • Expected Outcome: True, specific binding to fucosylated glycans will be significantly reduced or eliminated in the presence of the competitive inhibitor. Non-specific binding will remain largely unchanged.

2. Protein Titration Experiment:

  • Objective: To find the optimal concentration of your glycan-binding protein that maximizes the signal-to-noise ratio.

  • Protocol:

    • Prepare a serial dilution of your glycan-binding protein (e.g., from 100 µg/mL down to 0.1 µg/mL).

    • Apply each concentration to a separate subarray on your glycan array slide.

    • Follow your standard protocol for incubation, washing, and detection.

  • Expected Outcome: As the protein concentration decreases, non-specific, low-affinity interactions should diminish more rapidly than high-affinity, specific binding. This allows you to identify a "sweet spot" concentration for your experiments.

FAQ Section

Q1: What is the best general-purpose blocking buffer for fucosylated glycan arrays?

For most applications involving fucosylated glycans, a protein-based blocking agent that is free of glycoproteins is the ideal starting point.[12] Commercial "Carbo-Free" blocking solutions are excellent for this purpose.[8][9][10][11] Alternatively, a high-purity, immunoglobulin-free Bovine Serum Albumin (BSA) at 1-3% in a buffered saline solution (like PBS or TBS) with 0.05% Tween-20 is a robust and cost-effective option.[13][14]

Q2: Can I use non-fat dry milk as a blocking agent?

It is generally not recommended. Non-fat dry milk contains a significant amount of glycoproteins, including casein, which can interact with glycan-binding proteins and lead to high background and false-positive results.[8][9][10][11]

Q3: How long should I block the array for?

A typical blocking time is 1-2 hours at room temperature with gentle agitation.[13] If you are experiencing high background, extending the blocking time can be a simple and effective troubleshooting step.[4]

Q4: Should the blocking buffer be the same as the antibody/protein diluent?

Yes, it is good practice to use the same buffer base for blocking and for diluting your glycan-binding protein and detection antibodies. This maintains a consistent chemical environment throughout the assay and helps to keep background levels low.

Protocol: Systematic Optimization of Blocking Conditions

This protocol provides a framework for systematically testing different blocking buffers to find the optimal conditions for your specific fucosylated glycan array experiment.

Blocking_Optimization_Workflow start Start: Prepare Glycan Array Slides prep_buffers Prepare Blocking Buffers: 1. 3% BSA in PBST 2. Carbo-Free Buffer 3. Your Current Buffer (Control) start->prep_buffers block Block subarrays with different buffers (1 hour, RT, gentle agitation) prep_buffers->block wash1 Wash all subarrays with PBST block->wash1 apply_sample Apply glycan-binding protein (at optimized concentration) wash1->apply_sample wash2 Wash all subarrays with PBST apply_sample->wash2 apply_secondary Apply fluorescently labeled secondary antibody/streptavidin wash2->apply_secondary wash3 Final washes with PBST and water apply_secondary->wash3 scan Scan array and acquire data wash3->scan analyze Analyze Data: Compare Signal-to-Noise Ratio for each blocking condition scan->analyze

Caption: Experimental workflow for blocking buffer optimization.

Data Analysis and Interpretation:

After scanning the array, quantify the fluorescence intensity for each spot. For each blocking condition, calculate the average signal for your positive control spots and the average background signal from the non-spotted areas. The optimal blocking buffer will be the one that provides the highest signal-to-noise ratio (Signal / Background).

By systematically addressing these common issues and understanding the principles behind effective blocking, you can significantly improve the quality and reliability of your fucosylated glycan array data.

References

  • Preparation and Analysis of Glycan Microarrays - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbo-Free Blocking Solution (10x Concentrate) - 2BScientific. (n.d.). 2BScientific. [Link]

  • Carbo-Free Blocking Solution (10x Concentrate) (SP-5040-125). (n.d.). Szabo-Scandic. [Link]

  • Glycosphingolipid Glycan Array User Manual. (n.d.). Z Biotech. [Link]

  • Microarray Assay Buffers - ZBiotech. (n.d.). ZBiotech. [Link]

  • Construction and Use of Glycan Microarrays. (n.d.). SciSpace. [Link]

  • 100 Glycan Array User Manual | ZBiotech. (n.d.). ZBiotech. [Link]

  • Construction and Analysis of Glycan Microarrays. (2020, October 10). Grace Bio-Labs. [Link]

  • Glycan microarrays for decoding the glycome - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • MIRAGE Glycan Microarray Guidelines. (2016, September 7). Beilstein-Institut. [Link]

  • Acceptive Immunity: The Role of Fucosylated Glycans in Human Host–Microbiome Interactions - PMC - NIH. (2021, April 8). National Center for Biotechnology Information. [Link]

  • Structural Insights into the Interaction Between a Core-Fucosylated Foodborne Hexasaccharide (H2N2F2) and Human Norovirus P Proteins. (n.d.). MDPI. [Link]

  • Glycan Arrays: Recent Advances and Future Challenges - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Algal lectin binding to core ( 1-6) fucosylated N-glycans: Structural basis for specificity and production of recombinant protein. (2015, January 5). ResearchGate. [Link]

  • Structural insights into what glycan arrays tell us about how glycan-binding proteins interact with their ligands | Glycobiology | Oxford Academic. (2009, June 14). Oxford Academic. [Link]

  • Practical considerations for printing high-density glycan microarrays to study weak carbohydrate- protein interactions. (n.d.). MPG.PuRe. [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020, March 3). G-Biosciences. [Link]

  • Blocking Buffer Optimization Protocol - LICORbio™. (n.d.). LI-COR Biosciences. [Link]

  • Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • General Strategies for Glycan Microarray Data Processing and Analysis | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Cell-based glycan arrays for probing glycan–glycan binding protein interactions - PMC - NIH. (2018, February 28). National Center for Biotechnology Information. [Link]

  • Highly fucosylated N-glycan ligands for mannan-binding protein expressed specifically on CD26 (DPPVI) isolated from a human colo - Oxford Academic. (2009, January 7). Oxford Academic. [Link]

  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025, October 24). BenchSci. [Link]

  • Strategies and Tactics for the Development of Selective Glycan-Binding Proteins - NIH. (n.d.). National Institutes of Health. [Link]

  • motif-based analysis of glycan array data to determine the specificities of glycan-binding proteins | Glycobiology | Oxford Academic. (n.d.). Oxford Academic. [Link]

  • Microarray Strategies for Exploring Bacterial Surface Glycans and Their Interactions With Glycan-Binding Proteins. (n.d.). Frontiers. [Link]

Sources

Validation & Comparative

Comparing binding affinity of Methyl beta-L-Fucopyranoside vs Methyl alpha-L-Fucopyranoside to lectins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemistry of the anomeric carbon in carbohydrates is a critical determinant of their biological recognition. For L-fucose, a monosaccharide implicated in a vast array of physiological and pathological processes, the orientation of the C1 substituent dictates the binding affinity to its protein receptors, known as lectins. This guide provides a comprehensive comparison of the binding affinities of Methyl β-L-Fucopyranoside and Methyl α-L-Fucopyranoside to various fucose-specific lectins. We will delve into the structural basis for this selectivity, present quantitative binding data, and provide detailed experimental protocols for researchers to assess these interactions in their own laboratories. The evidence overwhelmingly indicates a strong preference for the α-anomer across most characterized fucose-binding lectins, a preference rooted in the specific architecture of their carbohydrate-binding sites.

Introduction: The Anomeric Effect in Fucose Recognition

L-fucose is a deoxyhexose sugar that plays a pivotal role in cellular recognition, inflammation, and microbial pathogenesis. It is a terminal modification on many N- and O-linked glycans, and its recognition by lectins mediates a host of biological events. The key to this recognition lies in the presentation of the fucose molecule, specifically the orientation of the substituent at the anomeric C1 carbon. This gives rise to two stereoisomers, or anomers: α and β.

  • Methyl α-L-Fucopyranoside: The methyl group at C1 is in an axial orientation.

  • Methyl β-L-Fucopyranoside: The methyl group at C1 is in an equatorial orientation.

This seemingly subtle difference has profound consequences for how these molecules fit into the precisely shaped binding pockets of lectins. This guide will explore the structural and quantitative ramifications of this anomeric difference.

The Molecular Basis of Anomeric Specificity

The preference for one anomer over the other is not arbitrary; it is dictated by the three-dimensional structure of the lectin's carbohydrate-recognition domain (CRD). By examining crystal structures of lectins complexed with α-fucosides, we can elucidate the network of interactions that confers high affinity and specificity.

A prime example is the fucose-binding lectin from Ralstonia solanacearum (RSL), a bacterial lectin with a β-propeller fold.[1][2] The crystal structure of RSL in complex with Methyl α-L-Fucopyranoside (PDB ID: 2BT9) reveals the intricate details of this recognition.[3][4]

Key Interactions in the RSL Binding Site:

  • Hydrogen Bonding: The hydroxyl groups at C2, C3, and C4 of the fucose ring form a network of crucial hydrogen bonds with conserved amino acid residues within the binding pocket. These interactions anchor the sugar in a specific orientation.

  • Hydrophobic Interactions: The methyl group of the fucose (C6) packs against a hydrophobic patch, contributing to the binding energy.

  • The Anomeric C1 Position: The axially oriented methyl group of the α-anomer makes favorable van der Waals contacts within the pocket. Crucially, the geometry of the binding site is pre-organized to accommodate this axial substituent. An equatorial substituent, as found in the β-anomer, would create steric clashes with the protein backbone or side chains, preventing optimal binding.

This principle holds true for many other fucose-binding lectins, including the well-studied lectin I from Ulex europaeus (UEA-I), which also shows a clear preference for α-L-fucosides.[5][6]

cluster_lectin Lectin Binding Pocket cluster_alpha Methyl α-L-Fucopyranoside (Preferred) cluster_beta Methyl β-L-Fucopyranoside (Disfavored) Pocket Hydrophobic Patch H-Bond Donors/Acceptors H-Bonding Residues alpha_fuc Fucose Ring alpha_fuc->H-Bond Donors/Acceptors H-Bonds (C2, C3, C4-OH) alpha_me Axial Methyl Group (C1) alpha_me->Pocket Favorable van der Waals Contacts beta_fuc Fucose Ring beta_fuc->H-Bond Donors/Acceptors H-Bonds (C2, C3, C4-OH) beta_me Equatorial Methyl Group (C1) clash Steric Clash beta_me->clash Unfavorable Interaction clash->H-Bond Donors/Acceptors

Figure 1: Simplified model of anomeric discrimination in a lectin binding site.

Quantitative Comparison of Binding Affinities

While structural data provides a compelling rationale, quantitative binding assays provide definitive evidence of anomeric preference. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating higher binding affinity. Data from techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) consistently demonstrate a significantly lower Kd for the α-anomer.

One study comparing the binding specificities of lectins from Ulex europaeus and Lotus tetragonolobus using hemagglutination inhibition analysis found that, in general, α-L-fucopyranosyl derivatives were better inhibitors than their β-L-fucopyranosyl counterparts.[6] This indicates a higher affinity for the α-anomer.

LectinLigandTechniqueDissociation Constant (Kd)Reference
Ralstonia solanacearum Lectin (RSL)Methyl α-L-FucopyranosideITC50 µM[1]
Ulex europaeus Lectin I (UEA-I)Methyl α-L-FucopyranosideHemagglutination InhibitionHigher affinity (qualitative)[6]
Ulex europaeus Lectin I (UEA-I)Methyl β-L-FucopyranosideHemagglutination InhibitionLower affinity (qualitative)[6]
Lotus tetragonolobus LectinMethyl α-L-FucopyranosideHemagglutination InhibitionHigher affinity (qualitative)[6]
Lotus tetragonolobus LectinMethyl β-L-FucopyranosideHemagglutination InhibitionLower affinity (qualitative)[6]
Aspergillus oryzae Lectin (AOL)α-1,6-fucosylated chainsSPRStrongest preference[7]

Note: Direct, side-by-side quantitative Kd values for both methyl fucoside anomers with the same lectin are sparsely reported in the literature, likely because the β-anomer is often a very weak binder and not the primary focus of research. The general consensus from inhibition assays is a strong preference for the α-anomer.

Experimental Methodologies for Quantifying Binding Affinity

To empower researchers to validate these findings and explore new lectin-fucoside interactions, we provide detailed protocols for gold-standard biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[8][9][10]

Experimental Protocol:

  • Preparation:

    • Dialyze the lectin and dissolve the methyl fucoside anomers in the exact same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4) to minimize heats of dilution. A buffer mismatch is a common source of error.

    • Degas both solutions to prevent air bubbles in the calorimeter cell.

    • Determine the precise concentrations of the lectin and fucoside solutions via UV absorbance (for protein) and dry weight or other quantitative methods (for sugar).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the lectin solution (e.g., 20-50 µM) into the sample cell.

    • Load the fucoside solution (e.g., 500 µM - 1 mM, typically 10-20 times the lectin concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, and discard this data point during analysis.

    • Inject the fucoside solution into the lectin solution in a series of small aliquots (e.g., 2-3 µL) with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.

    • Continue injections until the binding sites are saturated, indicated by the heat signal diminishing to the level of the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to extract Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Figure 2: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[11][12] It provides kinetic data (association rate, ka, and dissociation rate, kd) in addition to the equilibrium dissociation constant (Kd = kd/ka).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This prepares the surface for covalent protein coupling.

    • Immobilize the lectin to the activated surface via amine coupling to a target density (e.g., 2000-4000 Response Units, RU). The goal is to have enough signal without causing mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared similarly but without the lectin to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

    • Prepare a dilution series of the methyl fucoside anomers in the running buffer. Include a zero-concentration sample (buffer only) for double referencing.

    • Inject the fucoside solutions over the lectin and reference flow cells at a constant flow rate. This is the association phase .

    • Switch back to flowing only running buffer over the cells. This is the dissociation phase .

    • After each cycle, regenerate the sensor surface with a mild wash (e.g., a low pH glycine solution or a pulse of a high concentration of a known ligand) to remove all bound fucoside, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and the zero-concentration injection from the active flow cell data to obtain the corrected sensorgrams.

    • Globally fit the association and dissociation curves from the entire concentration series to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the dissociation constant Kd from the ratio of the rate constants (kd/ka).

cluster_prep Chip Preparation cluster_analysis Binding Cycle (repeated for each concentration) cluster_data Data Processing A Activate Sensor Chip (EDC/NHS) B Immobilize Lectin (Amine Coupling) A->B C Deactivate Surface (Ethanolamine) B->C D Inject Fucoside Solution (Association Phase) C->D E Flow Running Buffer (Dissociation Phase) D->E F Regenerate Surface E->F G Reference & Blank Subtraction F->G H Fit Sensorgrams to Kinetic Model G->H I Determine ka, kd, and KD H->I

Figure 3: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion and Future Perspectives

For researchers in glycobiology and drug development, this has critical implications. When designing glycomimetic inhibitors or probes targeting fucose-specific lectins, synthesizing the correct anomer is paramount for achieving high affinity and efficacy. The experimental protocols detailed in this guide provide a robust framework for quantifying these interactions and screening for potent, anomer-specific ligands. Future work should aim to populate the literature with more direct, side-by-side quantitative comparisons to further refine our understanding of the subtle energetic differences that govern this fundamental aspect of carbohydrate recognition.

References

  • Kostlanova, N., Mitchell, E. P., Lortat-Jacob, H., Oscarson, S., Lahmann, M., Gilboa-Garber, N., Chambat, G., Wimmerova, M., & Imberty, A. (2005). The fucose-binding lectin from Ralstonia solanacearum. A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan. Journal of Biological Chemistry, 280(30), 27839–27849. [Link]

  • Makyio, H., Shimabukuro, J., Suzuki, T., Imamura, A., Ishida, H., Kiso, M., Ando, H., & Kato, R. (2016). Six independent fucose-binding sites in the crystal structure of Aspergillus oryzae lectin. Biochemical and Biophysical Research Communications, 477(3), 477–482. [Link]

  • UniProt Consortium. (n.d.). Fucose-specific lectin - Aspergillus oryzae (strain ATCC 42149 / RIB 40) (Yellow koji mold). UniProtKB - Q9Y8D5 (FLEA_ASPOO). Retrieved from [Link]

  • Watanabe, M., Ogawa, Y., Tateno, H., & Naganuma, T. (2021). Six independent fucose-binding sites in the crystal structure of Aspergillus oryzae lectin. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, F72(Pt 8), 586-592. [Link]

  • Tateno, H., & Hirabayashi, J. (2021). Glycan profiling by lectin microarray. In Glycoscience Protocols (pp. 131-140). Humana, New York, NY. [Link]

  • Matsumura, K., Higashida, K., Ishida, H., Hata, Y., Yamamoto, K., Shigeta, M., Mizuno-Horikawa, Y., Wang, X., Miyoshi, E., Gu, J., & Taniguchi, N. (2007). Carbohydrate binding specificity of a fucose-specific lectin from Aspergillus oryzae: a novel probe for core fucose. Journal of Biological Chemistry, 282(21), 15700–15708. [Link]

  • Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. In Glycoscience Protocols (pp. 141-148). Humana, New York, NY. [Link]

  • Matsuo, I. (2018). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction. In Methods in Molecular Biology (Vol. 1797, pp. 135-141). Humana Press, New York, NY. [Link]

  • Kletter, D., Singh, S., Bern, M., & Haab, B. B. (2014). Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software. Current Protocols in Protein Science, 76, 12.10.1-12.10.16. [Link]

  • Bangor University. (2005). The fucose-binding lectin from Ralstonia solanacearum - A new type of beta-propeller architecture formed by oligomerization and interacting with fucoside, fucosyllactose, and plant xyloglucan. Bangor University Research Portal. [Link]

  • ResearchGate. (n.d.). Structures of selected lectins from pathogenic microorganisms used for the inhibition studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Ralstonia solanacearum lectin trimer complexed with l-fucose. Retrieved from [Link]

  • UniProt Consortium. (n.d.). Fucose-binding lectin protein - Ralstonia solanacearum. UniProtKB - A0A0S4TLR1 (A0A0S4TLR1_RALSL). Retrieved from [Link]

  • Loris, R., De Greve, H., Dao-Thi, M. H., Messens, J., Imberty, A., & Wyns, L. (2001). Crystal Structure of the Lectin I from Ulex europaeus in complex with the methyl glycoside of alpha-L-fucose. RCSB PDB. [Link]

  • Chen, C. P., Lin, C. C., & Chen, Y. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Analytical Chemistry, 84(15), 6546–6552. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, A. (2002). Carbohydrate microarrays for the recognition of cross-reactive molecular markers of microbes and host cells. Nature Biotechnology, 20(3), 275-281. [Link]

  • Allen, H. J., Johnson, E. A., & Matta, K. L. (1977). A comparison of the binding specificities of lectins from Ulex europaeus and Lotus tetragonolobus. Immunology Communications, 6(6), 585–602. [Link]

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A Comprehensive Guide to the Validation of Methyl β-L-Fucopyranoside as a Putative α-L-Fucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and validation of specific enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth technical framework for the comprehensive validation of a candidate molecule, Methyl β-L-fucopyranoside, as a potential inhibitor of α-L-fucosidase. While established fucosidase inhibitors exist, the exploration of novel chemical entities is crucial for discovering compounds with improved specificity, potency, and pharmacokinetic profiles.

This document deviates from a rigid template, instead offering a logical and scientifically rigorous workflow. It is designed to not only provide step-by-step protocols but also to instill an understanding of the rationale behind each experimental choice, ensuring a self-validating and trustworthy research cascade.

The Central Role of α-L-Fucosidase in Health and Disease

α-L-fucosidases are ubiquitous lysosomal enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from a wide array of glycoconjugates.[1] The fucose moiety is critically involved in numerous physiological and pathological processes, including cell adhesion, signaling, inflammation, and cancer metastasis.[2] Consequently, the aberrant activity of α-L-fucosidase is implicated in several diseases. Its deficiency leads to the rare but severe lysosomal storage disorder, fucosidosis, characterized by progressive neurological deterioration.[3] Conversely, elevated fucosidase activity is associated with various cancers and inflammatory conditions, making it a compelling therapeutic target.[4]

The development of potent and specific α-L-fucosidase inhibitors is therefore of significant interest for both studying the biological roles of fucosylation and for developing novel therapeutics.

The Candidate Inhibitor: Methyl β-L-Fucopyranoside

The Validation Workflow: A Multi-Stage Approach

The validation of a putative enzyme inhibitor is a systematic process that moves from broad, initial screening to specific, in-depth characterization, and finally to cellular and in vivo models.

ValidationWorkflow cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Model Validation P1_Start Putative Inhibitor (Methyl β-L-fucopyranoside) P1_Assay Enzymatic Activity Assay (pNPF/4-MUF Substrate) P1_Start->P1_Assay Initial Screening P1_Kinetics Inhibition Kinetics (Determine IC50 & Ki) P1_Assay->P1_Kinetics Confirmed Activity P1_Specificity Specificity Profiling (vs. other Glycosidases) P1_Kinetics->P1_Specificity Potency Determined P1_End Biochemically Characterized Inhibitor P1_Specificity->P1_End Specificity Confirmed P2_Start Biochemically Characterized Inhibitor P2_Cellular Cellular Fucosidase Inhibition Assay P2_Start->P2_Cellular P2_Toxicity Cytotoxicity Assay (e.g., MTT) P2_Cellular->P2_Toxicity Cellular Efficacy P2_End Cell-Active, Non-Toxic Inhibitor P2_Toxicity->P2_End Safety Profile P3_Start Cell-Active, Non-Toxic Inhibitor P3_Model Animal Model of Disease (e.g., Fucosidosis, Cancer) P3_Start->P3_Model P3_Efficacy Therapeutic Efficacy Assessment P3_Model->P3_Efficacy Dosing & Treatment P3_End Validated In Vivo Inhibitor P3_Efficacy->P3_End Positive Outcome

Caption: The three-phase workflow for validating a putative fucosidase inhibitor.

Phase 1: In Vitro Biochemical Validation

This initial phase aims to answer the fundamental question: Does Methyl β-L-fucopyranoside inhibit α-L-fucosidase activity, and if so, with what potency and specificity?

Experiment 1.1: Enzymatic Activity Assay

The most common method for assessing α-L-fucosidase activity involves the use of a chromogenic or fluorogenic substrate.[7] A widely used chromogenic substrate is p-nitrophenyl-α-L-fucopyranoside (pNPF).[8] Upon cleavage by fucosidase, it releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm after alkalinization.[9][10]

Protocol: α-L-Fucosidase Activity Assay using pNPF

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium citrate buffer, pH 5.5.

    • Substrate Stock Solution: 10 mM pNPF in assay buffer.

    • Enzyme Solution: Purified human lysosomal α-L-fucosidase (FUCA1) diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Inhibitor Stock Solution: Methyl β-L-fucopyranoside and a known inhibitor (e.g., Deoxyfuconojirimycin) dissolved in assay buffer to a high concentration (e.g., 100 mM).

    • Stop Solution: 1 M sodium carbonate.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 10 µL of inhibitor dilution (or buffer for control).

      • 30 µL of assay buffer.

      • 10 µL of enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of pre-warmed 2 mM pNPF solution (diluted from stock).

    • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experiment 1.2: Determination of Inhibition Kinetics

Understanding the mechanism of inhibition is crucial. The primary modes are competitive, non-competitive, and uncompetitive, which can be distinguished by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.[11]

Protocol: Kinetic Analysis of Inhibition

  • Experimental Setup:

    • Perform the enzymatic activity assay as described above, but with varying concentrations of both the substrate (pNPF) and the inhibitor (Methyl β-L-fucopyranoside).

    • A typical matrix would involve at least five substrate concentrations bracketing the Kₘ value and at least three inhibitor concentrations (including zero).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will indicate the mode of inhibition.

    • Calculate the inhibition constant (Kᵢ) using appropriate formulas for the determined mode of inhibition. For competitive inhibition, Kᵢ can be determined from the change in the apparent Kₘ.

InhibitionKinetics Lineweaver-Burk Plots for Inhibition Modes cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition 1/V0_C 1/V 1/S_C 1/[S] 1/V0_C->1/S_C 1/Vmax_C 1/Vmax NoI_C 1/Vmax_C->NoI_C I1_C 1/Vmax_C->I1_C I2_C 1/Vmax_C->I2_C -1/Km_C -1/Km NoI_C->-1/Km_C -1/Km_C1 -1/Km_C1 I1_C->-1/Km_C1 -1/Km_C2 -1/Km_C2 I2_C->-1/Km_C2 1/V0_NC 1/V 1/S_NC 1/[S] 1/V0_NC->1/S_NC 1/Vmax_NC1 1/Vmax (I) I1_NC 1/Vmax_NC1->I1_NC 1/Vmax_NC 1/Vmax NoI_NC 1/Vmax_NC->NoI_NC -1/Km_NC -1/Km NoI_NC->-1/Km_NC I1_NC->-1/Km_NC 1/V0_UC 1/V 1/S_UC 1/[S] 1/V0_UC->1/S_UC 1/Vmax_UC1 1/Vmax (I) I1_UC 1/Vmax_UC1->I1_UC 1/Vmax_UC 1/Vmax NoI_UC 1/Vmax_UC->NoI_UC -1/Km_UC1 -1/Km (I) -1/Km_UC -1/Km NoI_UC->-1/Km_UC I1_UC->-1/Km_UC1

Sources

A Senior Application Scientist's Guide to Fucosylation: A Comparative Analysis of Chemical and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of glycosylation, the precise addition of fucose residues—a process known as fucosylation—is of paramount importance. Fucosylated glycans are integral to a multitude of biological processes, including cell adhesion, signaling, and immune responses.[1] Consequently, the ability to synthetically fucosylate proteins and other biomolecules is a critical tool in basic research and the development of therapeutics, particularly monoclonal antibodies where the fucosylation status of the Fc region dramatically impacts antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3][4]

This guide provides an in-depth comparative analysis of the two primary methodologies for fucosylation: chemical synthesis and enzymatic catalysis. As a senior application scientist, my aim is to equip you with the necessary technical understanding and field-proven insights to make informed decisions about which approach best suits your research and development needs. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their respective strengths and limitations.

The Chemical Approach: Precision Through Multi-Step Synthesis

Chemical fucosylation offers the allure of complete control over the molecular architecture of the target glycan. This bottom-up approach allows for the creation of non-natural fucosylated structures and the precise installation of fucose at any desired position. However, this precision comes at the cost of complexity.

The chemical synthesis of fucosylated glycans is a challenging endeavor due to the need for meticulous protecting group strategies to differentiate between multiple hydroxyl groups of similar reactivity on the acceptor molecule.[5] The formation of the glycosidic bond itself, particularly the desired α-anomer, requires careful selection of a glycosyl donor, a promoter, and reaction conditions to ensure high stereoselectivity.[6][7]

Key Considerations in Chemical Fucosylation:
  • Protecting Group Strategy: The success of a chemical glycosylation hinges on a well-designed protecting group strategy. Orthogonal protecting groups, which can be removed under different conditions, are essential for the sequential addition of monosaccharides.[5]

  • Glycosyl Donor Activation: A variety of fucosyl donors have been developed, including fucosyl halides, thioglycosides, and trichloroacetimidates. The choice of donor and the corresponding activation method are critical for achieving high yields and stereoselectivity.[6]

  • Stereochemical Control: Achieving the desired α-linkage is often the most significant challenge in chemical fucosylation. The outcome of the glycosylation reaction is influenced by factors such as the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.[7]

Representative Experimental Protocol: Chemical Fucosylation using a Fucosyl Trichloroacetimidate Donor

This protocol provides a generalized workflow for the chemical fucosylation of a protected galactose acceptor.

Materials:

  • Protected galactose acceptor

  • Fucosyl trichloroacetimidate donor

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: Dry the protected galactose acceptor and fucosyl trichloroacetimidate donor under high vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the acceptor and fucosyl donor in anhydrous DCM. Add activated molecular sieves.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add a catalytic amount of TMSOTf dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding triethylamine.

  • Workup: Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Deprotection: The resulting fucosylated disaccharide will likely require further deprotection steps to remove the protecting groups, yielding the final product.

The Enzymatic Approach: Nature's Precision and Specificity

Enzymatic fucosylation harnesses the power of nature's catalysts, fucosyltransferases (FUTs), to achieve highly specific and efficient fucosylation.[8][9] These enzymes catalyze the transfer of fucose from a donor substrate, typically guanosine diphosphate-L-fucose (GDP-fucose), to a specific acceptor molecule with remarkable regio- and stereoselectivity.[10][11][12] This inherent specificity obviates the need for complex protecting group manipulations, making enzymatic methods significantly more straightforward and environmentally friendly than their chemical counterparts.[13]

Key Advantages of Enzymatic Fucosylation:
  • High Specificity: Fucosyltransferases exhibit strict specificity for both the donor and acceptor substrates, as well as the linkage they create (e.g., α1,2, α1,3/4, or α1,6).[14][15][16] This ensures the formation of a single, well-defined product.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near physiological pH and temperature, which helps to preserve the integrity of sensitive biomolecules.[13]

  • High Efficiency: Fucosyltransferases are highly efficient catalysts, often achieving high yields in a short amount of time.[17]

  • Environmentally Friendly: Enzymatic methods avoid the use of harsh organic solvents and toxic reagents commonly employed in chemical synthesis.[13]

Representative Experimental Protocol: Enzymatic Fucosylation using a Recombinant Fucosyltransferase

This protocol outlines a typical procedure for the enzymatic fucosylation of a glycoprotein.

Materials:

  • Purified glycoprotein (acceptor)

  • Recombinant fucosyltransferase (e.g., FUT8 for core fucosylation)[18]

  • GDP-fucose (donor)

  • Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MnCl₂)

  • Incubator or water bath

  • Method for product analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified glycoprotein, GDP-fucose, and reaction buffer.

  • Enzyme Addition: Add the recombinant fucosyltransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37 °C) for a predetermined amount of time (e.g., 1-24 hours).

  • Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by adding a chelating agent like EDTA if divalent cations are required for enzyme activity.

  • Analysis: Analyze the reaction mixture to confirm the addition of fucose. This can be done by observing a shift in molecular weight on an SDS-PAGE gel or by more sensitive techniques like mass spectrometry.

  • Purification (Optional): If necessary, the fucosylated glycoprotein can be purified from the reaction mixture using standard chromatography techniques.

Chemoenzymatic Strategies: The Best of Both Worlds

A powerful and increasingly popular approach is the chemoenzymatic synthesis of fucosylated molecules.[17][19][20] This strategy combines the flexibility of chemical synthesis to create a core glycan structure or a modified substrate with the high specificity and efficiency of enzymatic fucosylation for the final fucosylation step.[2][21] This hybrid approach allows for the creation of complex and novel fucosylated structures that would be difficult to produce using either method alone.[22]

Head-to-Head Comparison: Chemical vs. Enzymatic Fucosylation

FeatureChemical FucosylationEnzymatic Fucosylation
Specificity Operator-dependent; risk of regio- and stereoisomersHigh regio- and stereospecificity determined by the enzyme
Yield Variable, often requires extensive optimizationGenerally high
Scalability Can be challenging due to multi-step nature and purificationMore readily scalable, especially with recombinant enzymes
Substrate Scope Broad, allows for non-natural structuresLimited to the specific acceptor recognized by the enzyme
Reaction Conditions Often harsh (anhydrous solvents, extreme temperatures, toxic reagents)Mild (aqueous buffers, physiological pH and temperature)
Complexity High, requires expertise in protecting group chemistryRelatively low, straightforward protocols
Cost Can be high due to multi-step synthesis and expensive reagentsCan be cost-effective, especially with in-house enzyme production
Environmental Impact Generates significant chemical waste"Green" chemistry with minimal waste

Visualizing the Workflows

To further clarify the distinct workflows of each method, the following diagrams illustrate the key steps involved.

Chemical Fucosylation Workflow

cluster_chemical Chemical Fucosylation Protecting Group\nManipulation Protecting Group Manipulation Glycosylation\nReaction Glycosylation Reaction Protecting Group\nManipulation->Glycosylation\nReaction Protected Acceptor & Fucosyl Donor Purification 1 Purification 1 Glycosylation\nReaction->Purification 1 Crude Product Deprotection Deprotection Purification 1->Deprotection Protected Fucosylated Product Purification 2 Purification 2 Deprotection->Purification 2 Crude Final Product Final Fucosylated\nProduct Final Fucosylated Product Purification 2->Final Fucosylated\nProduct

Caption: A generalized workflow for chemical fucosylation.

Enzymatic Fucosylation Workflow

cluster_enzymatic Enzymatic Fucosylation Reaction Setup Combine Acceptor, GDP-Fucose, Buffer Enzymatic\nReaction Enzymatic Reaction Reaction Setup->Enzymatic\nReaction Add Fucosyltransferase Incubation Incubation Enzymatic\nReaction->Incubation Reaction\nTermination Reaction Termination Incubation->Reaction\nTermination Analysis Analysis Reaction\nTermination->Analysis Fucosylated Product

Caption: A streamlined workflow for enzymatic fucosylation.

Making the Right Choice for Your Application

The decision between chemical and enzymatic fucosylation is not always straightforward and depends heavily on the specific goals of your project.

  • Choose Chemical Fucosylation when:

    • You need to synthesize a novel or non-natural fucosylated structure.

    • The desired fucosylation site is not accessible to known fucosyltransferases.

    • You require absolute control over every atom in the final molecule.

  • Choose Enzymatic Fucosylation when:

    • You need to fucosylate a complex biomolecule like a protein or antibody.

    • High specificity and a homogeneous product are critical.

    • You are working with sensitive substrates that cannot tolerate harsh reaction conditions.

    • Scalability and a more environmentally friendly process are important considerations.

  • Consider a Chemoenzymatic Approach when:

    • You need to combine the flexibility of chemical synthesis with the precision of enzymatic catalysis.

    • You are creating complex glycans with multiple, specific modifications.

Conclusion

Both chemical and enzymatic fucosylation are powerful tools in the glycochemist's arsenal. While chemical synthesis offers unparalleled flexibility in designing novel structures, its complexity and the challenges of achieving stereocontrol can be significant hurdles. In contrast, enzymatic fucosylation provides a highly specific, efficient, and "greener" alternative, particularly for the modification of complex biologics. The rise of chemoenzymatic strategies further expands the possibilities by integrating the strengths of both methodologies. By understanding the fundamental principles, advantages, and limitations of each approach, researchers can strategically select the most appropriate method to advance their scientific inquiries and therapeutic development programs.

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Navigating the Specificity of Fucosidase Inhibition: A Comparative Guide to Cross-Reactivity with Other Glycosidases

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of glycobiology research and therapeutic development, the precise modulation of glycosidase activity is paramount. α-L-Fucosidases, enzymes responsible for cleaving terminal fucose residues from glycoconjugates, are implicated in a myriad of physiological and pathological processes, including inflammation, cancer, and lysosomal storage disorders. Consequently, inhibitors of α-L-fucosidase are invaluable tools for dissecting these processes and hold significant promise as therapeutic agents. However, the utility of any enzyme inhibitor is intrinsically linked to its specificity. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent fucosidase inhibitors, offering researchers the data and insights necessary to select the most appropriate tool for their experimental needs.

The Imperative of Selectivity in Glycosidase Inhibition

Glycosidases are a vast and diverse class of enzymes, categorized into numerous families based on their structure and substrate specificity. Off-target inhibition of other glycosidases, such as glucosidases, galactosidases, or mannosidases, can lead to confounding experimental results and potential cellular toxicity. Therefore, a thorough understanding of an inhibitor's selectivity is not merely advantageous but essential for rigorous scientific inquiry and the development of safe and effective therapeutics. The choice of a fucosidase inhibitor should be guided by a comprehensive evaluation of its inhibitory potency against α-L-fucosidase versus its activity against a panel of other common glycosidases. This guide will focus on two widely studied classes of fucosidase inhibitors: iminosugars, exemplified by deoxyfuconojirimycin (DFJ), and fluorinated fucose analogs, such as 2-deoxy-2-fluoro-L-fucose.

Comparative Analysis of Fucosidase Inhibitor Specificity

The ideal fucosidase inhibitor exhibits high affinity for its target enzyme while displaying minimal to no activity against other glycosidases. The following sections provide a detailed comparison of the cross-reactivity profiles of key fucosidase inhibitors, supported by experimental data.

Deoxyfuconojirimycin (DFJ) and its Analogs: A Study in Iminosugar Specificity

Deoxyfuconojirimycin (DFJ), an iminosugar analog of L-fucose, is a potent and specific competitive inhibitor of α-L-fucosidase.[1][2] Its structure, with a nitrogen atom replacing the endocyclic oxygen of the fucose ring, mimics the transition state of the enzymatic reaction, leading to tight binding in the active site.

A seminal study by Winchester and colleagues (1990) provides a detailed analysis of the specificity of DFJ and its derivatives against a panel of human liver glycosidases. This research is critical for understanding the cross-reactivity of this class of inhibitors.[1][2]

Table 1: Comparative Inhibition of Human Liver Glycosidases by Deoxyfuconojirimycin (DFJ) and its Analogs [1][2]

Inhibitorα-L-Fucosidase (Ki, µM)α-D-Mannosidaseα-D-Glucosidaseβ-D-Glucosidaseβ-D-GalactosidaseN-acetyl-β-D-glucosaminidase
Deoxyfuconojirimycin (DFJ) 0.01 >1000>1000>1000>1000>1000
Deoxymannojirimycin 25 1.4>1000>1000>1000>1000

Data presented as Ki (µM) or indicating no significant inhibition at concentrations up to 1000 µM. Lower values indicate higher potency.

As the data clearly demonstrates, Deoxyfuconojirimycin (DFJ) is an exceptionally specific inhibitor of α-L-fucosidase, with a Ki value in the nanomolar range.[1][2][3] Importantly, it shows no significant inhibition of other key glycosidases at concentrations up to 1 mM, highlighting its suitability for targeted studies of fucosidase function.[1][2]

Interestingly, Deoxymannojirimycin , an inhibitor of α-D-mannosidase, also exhibits inhibitory activity against α-L-fucosidase, albeit at a much higher concentration than DFJ.[1][2] This cross-reactivity can be rationalized by the structural similarities between the mannose and fucose sugar mimics. This underscores the importance of empirical testing for selectivity, as structural resemblance does not always predict inhibitory specificity.

2-Deoxy-2-fluoro-L-fucose: A Focus on Fucosyltransferases

2-Deoxy-2-fluoro-L-fucose is a fluorinated analog of L-fucose that acts as a metabolic inhibitor of fucosylation.[4][5][6] Inside the cell, it is converted into GDP-2-deoxy-2-fluoro-L-fucose, which then acts as a competitive inhibitor of fucosyltransferases, the enzymes responsible for transferring fucose from a donor substrate to an acceptor molecule.[4]

While extensively studied for its effects on fucosyltransferases, there is a notable lack of comprehensive data on the cross-reactivity of 2-deoxy-2-fluoro-L-fucose with a broad panel of glycosidases. The primary mechanism of action of this compound is at the level of glycan synthesis rather than degradation. It is plausible that the fluorination at the C2 position, which is critical for its mechanism-based inhibition of fucosyltransferases, may not favor binding to the active sites of most glycosidases.[7] However, without direct experimental evidence, caution is warranted when interpreting results from studies using this inhibitor, particularly if off-target effects on glycosidases could be a confounding factor. Further research is needed to fully characterize its glycosidase inhibition profile.

Experimental Protocols for Assessing Glycosidase Inhibitor Specificity

The determination of an inhibitor's cross-reactivity profile relies on robust and standardized enzymatic assays. The most common method utilizes chromogenic or fluorogenic substrates, such as p-nitrophenyl (pNP) or 4-methylumbelliferyl (4MU) glycosides.[8][9][10][11]

General Protocol for Glycosidase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of a compound against a panel of glycosidases. Specific conditions such as pH and substrate concentration may need to be optimized for each enzyme.

Materials:

  • Glycosidase enzymes (e.g., α-L-fucosidase, α-D-glucosidase, β-D-galactosidase, etc.)

  • p-Nitrophenyl (pNP) glycoside substrates corresponding to each enzyme

  • Assay buffer (e.g., sodium acetate or phosphate buffer, pH optimized for each enzyme)

  • Test inhibitor compound

  • Positive control inhibitor (known inhibitor for each enzyme)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the glycosidase enzyme in the appropriate assay buffer to the desired working concentration.

    • Dissolve the pNP-glycoside substrate in the assay buffer. The final concentration should be at or near the Km value for the respective enzyme.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the test inhibitor solution at various concentrations to the appropriate wells.

    • Include wells for a positive control inhibitor and a no-inhibitor control (vehicle only).

    • Add the enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNP-substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a defined period, ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution (e.g., sodium carbonate), which also develops the color of the p-nitrophenol product.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the substrate blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare pNP-Substrate add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_plate Read Absorbance add_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for determining glycosidase inhibition.

Discussion and Recommendations

The selection of a fucosidase inhibitor should be a carefully considered decision based on the specific requirements of the experiment.

  • For highly specific inhibition of α-L-fucosidase in cellular or in vitro systems, Deoxyfuconojirimycin (DFJ) is the superior choice. Its nanomolar potency and exceptional selectivity against other glycosidases, as demonstrated by extensive experimental data, make it a reliable tool for dissecting the roles of fucosidases without introducing confounding off-target effects.[1][2]

  • When the goal is to inhibit the fucosylation of glycans during their biosynthesis, 2-deoxy-2-fluoro-L-fucose is the appropriate inhibitor. Researchers should be aware that its primary targets are fucosyltransferases, and its effects on glycosidases are not well-characterized. Therefore, attributing observed phenotypes solely to fucosidase inhibition when using this compound would be premature without further validation.

  • It is crucial to empirically validate the specificity of any inhibitor in the experimental system being used. This can be achieved by performing activity assays against a panel of relevant glycosidases under the specific experimental conditions.

G inhibitor {Fucosidase Inhibitor|Select based on experimental goal} dfj {Deoxyfuconojirimycin (DFJ)|- Potent & specific α-L-fucosidase inhibitor - Minimal cross-reactivity - Ideal for studying fucosidase function} inhibitor->dfj Targeting Glycan Degradation dff {2-Deoxy-2-fluoro-L-fucose|- Inhibits fucosyltransferases - Blocks glycan fucosylation - Glycosidase cross-reactivity not well-defined} inhibitor->dff Targeting Glycan Synthesis validation {Experimental Validation|- Confirm inhibitor specificity in your system - Assay against a panel of glycosidases} dfj->validation dff->validation

Caption: Decision-making framework for selecting a fucosidase inhibitor.

Conclusion

References

  • Winchester, B., Barker, C., Baines, S., et al. (1990). Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. Biochemical Journal, 265(1), 277–282. [Link]

  • Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies. [Link]

  • Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). α-Fucosidase as a novel convenient biomarker for cellular senescence. Aging Cell, 8(5), 564–574. [Link]

  • Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin. (1990). Biochemical Journal. [Link]

  • Li, W., Liu, Y., & He, P. (2022). Dual role of fucosidase in cancers and its clinical potential. Theranostics, 12(13), 5786–5800. [Link]

  • Zhou, Y., et al. (2013). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. Journal of Medicinal Chemistry, 56(24), 9969–9977. [Link]

  • F-type lectin domain directs the activity of Streptosporangium roseum alpha-l-fucosidase. (2016). Glycobiology. [Link]

  • Glycosidase inhibitory activity values of IC50 a (µM). (2024). ResearchGate. [Link]

  • Generation of specific deoxynojirimycin-type inhibitors of the non- lysosomal glucosylceramidase. (2000). Journal of Biological Chemistry. [Link]

  • DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS. (2012). INTERNATIONAL ŒNOLOGICAL CODEX. [Link]

  • 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors. (1988). Journal of Biological Chemistry. [Link]

  • 2,2-Di-Fluoro-Derivatives of Fucose Can Inhibit Cell Surface Fucosylation Without Causing Slow Transfer to Acceptors. (2024). ResearchGate. [Link]

  • Liu, Y., et al. (2024). 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. JACS Au. [Link]

Sources

Efficacy of Methyl β-L-Fucopyranoside vs. L-Fucose as an Inhibitor: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic inhibition of carbohydrate-binding proteins, such as lectins and glycosidases, is a pivotal aspect of drug discovery and glycobiology research. L-fucose, a deoxyhexose sugar, plays a crucial role in numerous biological recognition processes, making it and its derivatives prime candidates for inhibitor development. This guide provides a comparative analysis of the inhibitory efficacy of L-fucose and its glycoside derivative, with a focus on Methyl L-Fucopyranoside. Due to a scarcity of published quantitative data for the β-anomer, this guide will primarily leverage experimental data comparing Methyl α-L-Fucopyranoside with L-fucose, followed by a discussion on the potential implications of the anomeric configuration on inhibitory activity.

Comparative Inhibitory Efficacy: L-Fucose vs. Methyl α-L-Fucopyranoside

A direct comparison of the inhibitory potential of L-fucose and Methyl α-L-Fucopyranoside has been demonstrated in the context of lectin-mediated hemagglutination. Lectins are proteins that bind specifically to carbohydrates and can agglutinate cells, such as erythrocytes (red blood cells), by cross-linking cell surface glycans. The inhibition of this process is a common and effective method to assess the relative potency of carbohydrate-based inhibitors.

In a study involving the L-fucose-specific lectin PLL3 from the bacterium Photorhabdus laumondii, the inhibitory effects of both L-fucose and Methyl α-L-Fucopyranoside (αMeFuc) on the agglutination of human erythrocytes (blood group O) were quantified.[1] The results are summarized in the table below.

InhibitorMinimum Inhibitory Concentration (MIC)Relative Potency
L-Fucose1.56 mM1x
Methyl α-L-Fucopyranoside0.78 mM2x

Analysis of Experimental Data:

The experimental data clearly indicates that Methyl α-L-Fucopyranoside is twice as potent as L-fucose in inhibiting the PLL3 lectin-mediated hemagglutination.[1] The lower minimum inhibitory concentration (MIC) for the methyl glycoside signifies that a lower concentration is required to prevent the agglutination of erythrocytes, indicating a higher binding affinity for the lectin's carbohydrate recognition domain (CRD).

Expertise & Experience Insights: The enhanced efficacy of the methyl fucoside can be attributed to several factors. The methyl group at the anomeric carbon can engage in additional hydrophobic interactions within the lectin's binding pocket, thereby increasing the overall binding affinity. Furthermore, the glycosidic bond in Methyl α-L-Fucopyranoside locks the sugar in its pyranose ring form, preventing mutarotation to the open-chain or furanose forms. This pre-organization of the ligand for binding to the protein's active site can reduce the entropic penalty of binding, leading to a more favorable interaction.

The Anomeric Question: α- vs. β-Fucopyranoside

While the available data provides a clear comparison for the α-anomer, it is crucial to consider how the β-anomeric configuration of Methyl L-Fucopyranoside might influence its inhibitory activity. The spatial orientation of the anomeric substituent (the methoxy group in this case) is a critical determinant of binding affinity and specificity for many carbohydrate-binding proteins.[2]

  • Axial vs. Equatorial Orientation: In L-fucose, the α-anomer places the anomeric substituent in an axial position, while the β-anomer places it in an equatorial position. This seemingly subtle difference can have a profound impact on how the molecule fits into a protein's binding site.

  • Protein Specificity: Some lectins and fucosidases exhibit a strict preference for one anomer over the other. This specificity is dictated by the precise arrangement of amino acid residues in the binding pocket that form hydrogen bonds and van der Waals contacts with the sugar.[2]

  • Hypothesis for Methyl β-L-Fucopyranoside: Without direct experimental data, we can hypothesize that the inhibitory efficacy of Methyl β-L-Fucopyranoside relative to L-fucose would be highly dependent on the specific protein target. If a lectin or enzyme has a binding pocket that can better accommodate the equatorial methoxy group of the β-anomer, it is plausible that Methyl β-L-Fucopyranoside could be an even more potent inhibitor than its α-counterpart. Conversely, for a protein that preferentially recognizes the axial orientation, the β-anomer would likely be a weaker inhibitor.

Trustworthiness through Self-Validation: To definitively determine the efficacy of Methyl β-L-Fucopyranoside, it must be empirically tested against the target of interest using the same assay conditions as L-fucose and Methyl α-L-Fucopyranoside.

Experimental Protocols

Hemagglutination Inhibition Assay

This assay is a robust and widely used method for determining the inhibitory potential of carbohydrates against lectins.[3][4][5]

Principle: A lectin at a concentration known to cause visible agglutination of erythrocytes is pre-incubated with serial dilutions of an inhibitor. The mixture is then added to a suspension of erythrocytes. If the inhibitor binds to the lectin's carbohydrate-binding sites, it will prevent the lectin from cross-linking the erythrocytes, thus inhibiting agglutination. The lowest concentration of the inhibitor that completely prevents agglutination is recorded as the Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology:

  • Preparation of Erythrocytes:

    • Collect fresh human blood (e.g., blood group O) in a tube containing an anticoagulant (e.g., heparin).

    • Wash the erythrocytes by centrifuging the blood, removing the supernatant and buffy coat, and resuspending the red blood cell pellet in phosphate-buffered saline (PBS). Repeat this washing step three times.

    • Prepare a 10% (v/v) suspension of the washed erythrocytes in PBS.[1]

  • Preparation of Lectin and Inhibitor Solutions:

    • Prepare a stock solution of the lectin (e.g., PLL3) in PBS at a concentration twice the minimal agglutinating concentration.

    • Prepare a stock solution of the inhibitors (L-fucose and Methyl L-Fucopyranoside anomers) in PBS.

    • Perform serial two-fold dilutions of the inhibitor stock solutions in PBS in a 96-well round-bottom microtiter plate.

  • Inhibition Assay:

    • Add an equal volume of the lectin solution to each well containing the serially diluted inhibitors.

    • Include a positive control well with lectin and PBS (no inhibitor) and a negative control well with PBS only (no lectin or inhibitor).

    • Incubate the plate at room temperature for 1 hour to allow the inhibitors to bind to the lectin.

    • Add an equal volume of the 10% erythrocyte suspension to all wells.

    • Gently mix the plate and incubate at room temperature for 1-2 hours.

  • Data Interpretation:

    • Observe the wells for agglutination. A positive agglutination result is indicated by a uniform mat of erythrocytes across the bottom of the well.

    • A negative result (inhibition) is indicated by the formation of a tight button of sedimented erythrocytes at the bottom of the well.

    • The MIC is the lowest concentration of the inhibitor at which no agglutination is observed.[4]

α-L-Fucosidase Inhibition Assay

For assessing the inhibitory potential against fucosidases, a colorimetric or fluorometric enzyme assay is typically employed.[6][7][8]

Principle: The enzyme α-L-fucosidase hydrolyzes a synthetic substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), to release p-nitrophenol, which is a colored compound that can be quantified spectrophotometrically. An inhibitor will compete with the substrate for the enzyme's active site, leading to a decrease in the rate of p-nitrophenol production.

Detailed Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Prepare a stock solution of α-L-fucosidase in the assay buffer.

    • Prepare a stock solution of the substrate (pNP-Fuc) in the assay buffer.

    • Prepare stock solutions of the inhibitors (L-fucose and Methyl L-Fucopyranoside anomers) in the assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.

    • Include a control well with the enzyme and buffer but no inhibitor.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.5 M Na2CO3). This will also enhance the color of the p-nitrophenol.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Inhibition

Both L-fucose and its methyl glycoside derivatives typically act as competitive inhibitors of fucose-binding proteins.[9]

Causality of Competitive Inhibition:

Competitive inhibitors are structurally similar to the natural substrate or ligand of the protein. They bind reversibly to the same active site or carbohydrate recognition domain as the natural ligand.[10] By occupying the binding site, the competitive inhibitor prevents the natural ligand from binding, thereby inhibiting the biological process. The level of inhibition is dependent on the concentration of the inhibitor and its affinity for the protein relative to the natural ligand.

Visualizations

Hemagglutination_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result P1 Prepare Serial Dilutions of Inhibitor A1 Incubate Inhibitor with Lectin P1->A1 P2 Prepare Lectin Solution P2->A1 P3 Prepare Erythrocyte Suspension A2 Add Erythrocytes P3->A2 A1->A2 A3 Incubate and Observe A2->A3 R1 Agglutination (No Inhibition) A3->R1 High Inhibitor Conc. R2 Button Formation (Inhibition) A3->R2 Low Inhibitor Conc.

Caption: Workflow for the Hemagglutination Inhibition Assay.

Competitive_Inhibition_Mechanism cluster_protein Lectin cluster_ligands Ligands cluster_binding Binding Scenarios P Carbohydrate Recognition Domain B1 Lectin-Ligand Complex (Biological Effect) P->B1 B2 Lectin-Inhibitor Complex (Inhibition) P->B2 L L-Fucose (Natural Ligand) L->P Binds I Methyl L-Fucopyranoside (Inhibitor) I->P Competes & Binds

Caption: Mechanism of Competitive Inhibition.

References

  • Hemagglutination (inhibition) assay. (2014). Methods in Molecular Biology, 1200, 47-52. [Link]

  • In Solution Assays: Hemagglutination Inhibition. (n.d.). Glycopedia. Retrieved from [Link]

  • Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity. (2021). Glycoscience Protocols. [Link]

  • High Glucose Disrupts Oligosaccharide Recognition Function Via Competitive Inhibition: A Potential Mechanism for Immune Dysregulation in Diabetes Mellitus. (2012). The Journal of Immunology. [Link]

  • Hemagglutination (Inhibition) Assay. (2014). ResearchGate. [Link]

  • Hemagglutination Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Structure / Activity Relationship of Carba- and C-Fucopyranosides as Inhibitors of an alpha 1,6-Fucosyltransferase by Molecular Modeling and Kinetic Studies. (2001). ResearchGate. [Link]

  • Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. (2024). Frontiers in Microbiology. [Link]

  • Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin. (2019). ResearchGate. [Link]

  • Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin. (2019). Molecules. [Link]

  • The inhibitory effect of l-fucose and methyl α-l-fucopyranoside... (2019). ResearchGate. [Link]

  • Inhibition binding studies of glycodendrimer-lectin interactions using surface plasmon resonance. (2004). Journal of the American Chemical Society. [Link]

  • Structure–function relationship of a novel fucoside-binding fruiting body lectin from Coprinopsis cinerea exhibiting nematotoxic activity. (2022). Glycobiology. [Link]

  • Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin. (2019). PubMed. [Link]

  • Glycomimetics for the inhibition and modulation of lectins. (2023). Chemical Society Reviews. [Link]

  • Pictorial representation of structure–activity relationship studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Competitive inhibition. (n.d.). Khan Academy. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. Retrieved from [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2020). New Journal of Chemistry. [Link]

  • Human Lectins, Their Carbohydrate Affinities and Where to Find Them. (2021). International Journal of Molecular Sciences. [Link]

  • Fucose Binding Motifs on Mucin Core Glycopeptides Impact Bacterial Lectin Recognition. (2021). Angewandte Chemie International Edition. [Link]

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A Researcher's Guide to Fucosyltransferase Substrates: A Head-to-Head Comparison for Optimal Glycoengineering

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in glycoscience, cellular biology, and therapeutic development, the precise enzymatic addition of fucose to glycans is a critical tool. Fucosyltransferases (FUTs), the enzymes responsible for this modification, exhibit a fascinating diversity in their substrate preferences, dictating the types of fucosylated structures that can be synthesized. The selection of an appropriate acceptor substrate is paramount for achieving desired glycoengineering outcomes, influencing reaction efficiency, and ultimately, the biological activity of the resulting glycoconjugate.

This guide provides an in-depth, head-to-head comparison of different fucosyltransferase substrates, supported by experimental data and field-proven insights. We will delve into the nuances of substrate specificity across various FUT families, present quantitative kinetic data to inform your experimental design, and provide detailed protocols for assessing fucosyltransferase activity.

The Central Role of Substrates in Fucosylation

Fucosylation is a vital post-translational modification that plays a role in a myriad of biological processes, from blood type determination to cancer metastasis. The reaction, catalyzed by fucosyltransferases, involves the transfer of an L-fucose residue from a donor substrate to an acceptor substrate.

The Universal Donor: GDP-Fucose

All known fucosyltransferases utilize a single donor substrate: guanosine diphosphate-L-fucose (GDP-fucose). This nucleotide sugar is the activated form of fucose, providing the necessary energy for the glycosidic bond formation. The synthesis of GDP-fucose within the cell occurs through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the extracellular environment or lysosomal degradation.

The Diverse World of Acceptor Substrates

The acceptor substrate is where the true diversity in fucosylation lies. Fucosyltransferases exhibit remarkable specificity for the glycan structures they modify. These acceptors can be broadly categorized as oligosaccharides present on glycoproteins or glycolipids. The nature of the terminal sugars, the linkage between them, and the overall architecture of the glycan chain all influence which FUT enzyme will recognize it as a substrate.

Visualizing the Fucosylation Reaction

To understand the comparison of different substrates, it is essential to first visualize the fundamental reaction catalyzed by fucosyltransferases.

Fucosylation_Reaction cluster_reactants Reactants cluster_products Products GDP_Fucose GDP-Fucose (Donor) FUT Fucosyltransferase (Enzyme) GDP_Fucose->FUT 1. Binds Acceptor Acceptor Substrate (e.g., Lactosamine) Acceptor->FUT 2. Binds Fucosylated_Product Fucosylated Acceptor GDP GDP FUT->Fucosylated_Product 3. Catalyzes Transfer FUT->GDP 4. Releases HPLC_Assay_Workflow A 1. Prepare Reaction Mixture - Enzyme (FUT) - Acceptor Substrate (PA-labeled) - GDP-Fucose - Buffer (e.g., Sodium Cacodylate) B 2. Incubate (e.g., 37°C for 2 hours) A->B C 3. Terminate Reaction (e.g., Heat inactivation or addition of EDTA) B->C D 4. Centrifuge (to pellet precipitated protein) C->D E 5. HPLC Analysis - Inject supernatant - Separate product from substrate (e.g., C18 column) D->E F 6. Detection & Quantification - Fluorescence detector (for PA-label) - Integrate peak areas E->F

A Senior Application Scientist's Guide to Assessing the Anomeric Purity of Synthetic Fucopyranosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anomeric Imperative in Fucopyranoside Synthesis

In the landscape of glycobiology and therapeutic development, L-fucose is a molecule of profound significance. This deoxyhexose is a terminal monosaccharide on N- and O-glycans, playing critical roles in cell adhesion, immune responses, and cancer metastasis. The synthesis of fucopyranosides, whether for use as enzymatic inhibitors, components of glycan arrays, or as precursors to complex glycoconjugates, is a cornerstone of modern glycoscience. However, the creation of a glycosidic bond invariably generates a new stereocenter at the anomeric carbon (C-1), resulting in either an α- or β-anomer.

This distinction is not trivial. The anomeric configuration dictates the three-dimensional structure of the entire molecule, profoundly influencing its biological activity. A receptor or enzyme that recognizes an α-fucoside will often exhibit dramatically lower affinity for its β-counterpart, and vice-versa. Therefore, for researchers, scientists, and drug development professionals, the rigorous assessment of anomeric purity is not merely a quality control step; it is a fundamental prerequisite for interpreting biological data and ensuring the efficacy and safety of a potential therapeutic.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the anomeric purity of synthetic fucopyranosides. We will move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights to ensure your analyses are both accurate and self-validating.

Core Analytical Strategies: A Comparative Overview

The choice of analytical method depends on several factors, including the sample's complexity, the required level of precision, available instrumentation, and whether the goal is purely quantitative or also structural. The three most powerful and widely adopted techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. A fourth, more traditional method, Polarimetry, also warrants discussion for its specific applications.

Workflow for Anomeric Purity Assessment

A logical workflow ensures comprehensive and unambiguous characterization of a synthetic fucopyranoside.

Anomeric Purity Workflow Start Synthetic Fucopyranoside Sample NMR Primary Analysis: NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR Initial structural elucidation Decision Anomeric Ratio Clear? NMR->Decision Enzyme Functional Confirmation: Anomer-Specific Enzymatic Assay NMR->Enzyme Orthogonal validation HPLC Separation & Quantification: HPLC (HILIC or RP) Decision->HPLC No / Overlapping Signals Report Final Report: Anomeric Purity Confirmed Decision->Report Yes HPLC->Enzyme Confirm activity of separated peaks HPLC->Report Quantified Ratio Enzyme->Report Specific activity confirmed

Caption: General workflow for assessing the anomeric purity of a synthetic fucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most definitive method for determining anomeric configuration. It provides unambiguous structural information by probing the local chemical environment of each atom in the molecule.

Principle of Differentiation

The key to distinguishing α- and β-anomers lies in the orientation of the substituents on the anomeric carbon (C-1) and the adjacent carbon (C-2). For fucopyranosides, the anomeric proton (H-1) is the primary reporter.

  • α-anomer: The H-1 proton is in an axial position. It has a gauche relationship (approx. 60° dihedral angle) with the H-2 proton.

  • β-anomer: The H-1 proton is in an equatorial position. It has an anti relationship (approx. 180° dihedral angle) with the H-2 proton.

This stereochemical difference has two major consequences in the ¹H NMR spectrum:

  • Chemical Shift (δ): Protons in an axial orientation are typically more shielded than their equatorial counterparts. Consequently, the anomeric proton of α-fucopyranosides resonates downfield (at a higher ppm value) compared to the β-anomer.[1]

  • Scalar Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and H-2 is governed by the Karplus equation, which relates it to the dihedral angle.

    • An axial-equatorial coupling (α-anomer) results in a small coupling constant, typically 3-4 Hz .

    • An axial-axial coupling (β-anomer, assuming a standard chair conformation) would theoretically yield a large coupling constant. However, in L-fucose, the C2-hydroxyl is axial, making the H-2 proton equatorial. This results in an equatorial-equatorial coupling for the β-anomer, which also gives a small coupling constant, often < 2 Hz . In contrast, for sugars like glucose, the β-anomer exhibits a large axial-axial coupling (~8 Hz). For fucose, the difference is more subtle but still diagnostic. The critical insight is that the ³JH1,H2 for the α-anomer is consistently larger than for the β-anomer.

¹³C NMR provides complementary data, with the C-1 signal of the α-anomer typically appearing at a lower chemical shift (more upfield) than the β-anomer.[2]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthetic fucopyranoside in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Higher fields provide better signal dispersion.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the anomeric signals).

    • If signals overlap, acquire a 2D COSY (Correlation Spectroscopy) spectrum to definitively identify the H-1 proton and its coupling partner, H-2.

  • Data Analysis:

    • Integrate the distinct anomeric proton signals for the α- and β-anomers.

    • The anomeric purity is calculated as the ratio of the integration values. For example: % α-anomer = [Integration(α-H1) / (Integration(α-H1) + Integration(β-H1))] * 100.

    • Measure the coupling constant (³JH1,H2) for each anomer to confirm the assignment.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a highly sensitive method for separating and quantifying anomers. Its primary advantage is its ability to resolve anomers even when NMR signals are heavily overlapped, which can occur in complex mixtures or with certain aglycones.

Principle of Separation

Separating molecules as similar as anomers requires a stationary phase that can interact differently with their subtle stereochemical variations.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a common mode for carbohydrate analysis. Amino-bonded or amide-bonded silica columns are frequently used. Separation is based on partitioning between a polar stationary phase and a less polar mobile phase (typically high in acetonitrile). The different orientation of hydroxyl groups in the anomers leads to differential interaction with the stationary phase and thus different retention times.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on polarizability and stereochemistry, making them exceptionally effective for resolving carbohydrate isomers, including anomers, without derivatization.[3]

A critical consideration during HPLC analysis of reducing sugars is mutarotation —the interconversion of anomers in solution.[4] For synthetic fucopyranosides where the anomeric linkage is fixed (i.e., they are glycosides, not free sugars), this is not a concern. However, if analyzing a free fucose standard, conditions must be managed. Anomer separation is often suppressed at higher temperatures (e.g., 70-80°C), which can be useful for quantifying the total sugar without interference from anomeric splitting.[5]

Experimental Protocol: HILIC-CAD/ELSD Analysis
  • Sample Preparation: Dissolve the fucopyranoside sample in the mobile phase starting condition (e.g., 80:20 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 80% acetonitrile / 20% water. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are preferred for non-UV active carbohydrates. Refractive Index (RI) detectors can also be used but are less sensitive and incompatible with gradient elution.[6]

  • Data Analysis:

    • Identify the peaks corresponding to the α- and β-anomers based on a reference standard or by collecting fractions and analyzing them via NMR.

    • Calculate the anomeric purity based on the peak areas from the chromatogram.

HPLC Separation Injector Inject Sample (α/β Mixture) Column HILIC Column (e.g., Amino-propyl) Injector->Column Mobile Phase Flow Detector Detector (CAD / ELSD) Column->Detector Separated Anomers Chromatogram Output Chromatogram Detector->Chromatogram Signal Generation

Sources

A Senior Application Scientist's Guide to Validating Lectin-Fucosid Interactions: An Isothermal Titration Calorimetry (ITC) Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular communication, the specific recognition of carbohydrate structures by proteins known as lectins is a fundamental process. These interactions govern a vast array of biological phenomena, from immune responses and inflammation to pathogen recognition and cancer metastasis. Among the diverse carbohydrate epitopes, fucosylated glycans—sugars bearing the monosaccharide fucose—are of particular interest to researchers in drug development and diagnostics due to their critical roles in these processes.

Validating the binding of lectins to their fucoside ligands is a crucial step in harnessing their potential. While several techniques can probe these interactions, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic signature of the binding event in a single experiment.[1][2][3] This guide provides an in-depth comparison of ITC with other common methodologies and offers a detailed protocol for its application in the study of lectin-fucoside interactions, grounded in years of field-proven experience.

The Gold Standard: Why Choose Isothermal Titration Calorimetry?

The principle of ITC involves the incremental titration of a ligand (in this case, a fucoside) into a sample cell containing the macromolecule (the lectin) at a constant temperature.[4][8] The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell.[8] Each injection of the ligand results in a heat change until the lectin becomes saturated. The resulting data is a plot of heat change versus the molar ratio of ligand to protein, which is then fitted to a binding model to extract the thermodynamic parameters.[7]

Causality in Experimental Design: The "Why" Behind the Protocol

A successful ITC experiment hinges on meticulous planning and execution. Here, we dissect the critical steps, explaining the rationale behind each experimental choice.

dot

Caption: A streamlined workflow for a typical ITC experiment.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to ensure the generation of high-quality, reproducible data.

1. Sample Preparation: The Foundation of a Reliable Experiment

  • Protein (Lectin): The lectin should be highly pure (>95%) and in a well-characterized, stable buffer. It is crucial to accurately determine its concentration, as this directly impacts the stoichiometry calculation. By convention, the macromolecule is placed in the ITC cell.[9]

  • Ligand (Fucoside): The fucoside solution must be prepared in the exact same buffer as the lectin to avoid heats of dilution or buffer mismatch, which can introduce artifacts into the data.[9] For small molecule ligands that cannot be dialyzed, ensure they are desalted before final preparation.[7] The concentration of the ligand in the syringe should typically be 10-20 times that of the lectin in the cell to ensure saturation is reached.[7]

  • Buffer Selection: Use a buffer that ensures the stability and solubility of both the lectin and the fucoside.[9] Common biological buffers like PBS or HEPES are often suitable. Avoid buffers with high ionization enthalpies if possible, as these can mask the true binding enthalpy.

2. The ITC Experiment: Precision in Action

  • Instrument Setup: Thoroughly clean the sample cell and syringe to prevent contamination from previous experiments.[10] Perform a preliminary experiment with buffer in both the cell and syringe to establish a stable baseline.

  • Sample Loading: Carefully load the lectin solution into the sample cell, avoiding the introduction of air bubbles. Load the fucoside solution into the injection syringe.

  • Titration Parameters: The injection volume and spacing should be optimized to allow the signal to return to baseline between injections. A typical experiment might involve 20-30 injections of 1-2 µL each.[11]

3. Data Analysis: Unveiling the Thermodynamics

  • Control Experiments: A crucial self-validating step is to perform a control titration of the fucoside solution into the buffer alone. The heat changes from this experiment represent the heat of dilution and must be subtracted from the primary binding data.

  • Data Fitting: The integrated heat data from each injection is plotted against the molar ratio of the fucoside to the lectin. This binding isotherm is then fitted to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).[7][12] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTlnK A = ΔH - TΔS (where K A = 1/K D ).[5]

A Comparative Landscape: ITC and Its Alternatives

While ITC provides a wealth of thermodynamic information, other techniques offer different advantages and are suited for different research questions. The choice of technique should be guided by the specific experimental goals.

dot

Caption: Decision tree for selecting a technology.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[13][14][15] This allows for the determination of association (k on ) and dissociation (k off ) rate constants, in addition to the binding affinity (K D ).[13][14]

  • Experimental Workflow: One binding partner (either the lectin or a fucosylated glycoprotein) is immobilized on the sensor chip, and the other is flowed over the surface.[15][16]

  • Data Output: SPR provides kinetic and affinity data. While thermodynamic parameters can be derived from van't Hoff analysis (measuring K D at different temperatures), this is an indirect measurement and less precise than ITC.[13][14]

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[13][14][17] It is a dip-and-read system, making it well-suited for higher throughput applications.[17][18]

  • Experimental Workflow: Similar to SPR, one molecule is immobilized on the biosensor tip, which is then dipped into solutions containing the binding partner.[19][20]

  • Data Output: BLI provides kinetic and affinity data.[13][14] However, due to limited temperature control, it is not suitable for thermodynamic characterization.[13][14]

Glycan Arrays

Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface.[21][22][23] They are a powerful tool for high-throughput screening of lectin specificity.

  • Experimental Workflow: A fluorescently labeled lectin is incubated with the array, and binding to specific fucosylated glycans is detected by fluorescence.[21][23]

  • Data Output: Glycan arrays provide qualitative or semi-quantitative information about the binding specificity of a lectin for a wide range of fucosylated structures. They do not, however, provide detailed affinity or thermodynamic data.

Comparative Data Summary

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Glycan Arrays
Primary Measurement Heat changeChange in refractive indexChange in optical thicknessFluorescence intensity
Labeling Required? NoNoNoYes (for the lectin)
Binding Affinity (K D ) Yes (direct)Yes (from kinetics)Yes (from kinetics)No (qualitative)
Kinetics (k on , k off ) NoYesYesNo
Thermodynamics (ΔH, ΔS) Yes (direct)Indirect (van't Hoff)NoNo
Stoichiometry (n) YesCan be inferredCan be inferredNo
Throughput Low to mediumMediumHighHigh
Sample Consumption Relatively highLowLowVery low

Conclusion: The Right Tool for the Right Question

For researchers and drug development professionals seeking a deep, mechanistic understanding of lectin-fucoside interactions, Isothermal Titration Calorimetry is the unparalleled gold standard. Its ability to directly measure the complete thermodynamic profile of binding provides invaluable insights into the forces that govern molecular recognition. While techniques like SPR and BLI excel in providing kinetic data and higher throughput, and glycan arrays are ideal for initial specificity screening, ITC remains the definitive method for a comprehensive thermodynamic characterization. By following a meticulously planned and self-validating protocol, researchers can confidently and accurately elucidate the energetics of these critical biological interactions, paving the way for the development of novel therapeutics and diagnostics.

References

  • National Center for Biotechnology Information. (2021). Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2).
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI.
  • Pal, A., & Shrivastava, S. (n.d.). Lectin Microarrays for Glycomic Analysis. ResearchGate.
  • Brewer, C. F. (n.d.). Probing lectin-mucin interactions by isothermal titration microcalorimetry. PubMed.
  • Asparia Glycomics. (n.d.). Lectin Microarray.
  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry.
  • Springer Nature Experiments. (n.d.). Isothermal Calorimetric Analysis of Lectin–Sugar Interaction.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
  • PubMed. (2014). Isothermal calorimetric analysis of lectin-sugar interaction.
  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC).
  • PubMed Central. (n.d.). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding.
  • ResearchGate. (n.d.). Isothermal titration calorimetry data Titration of l-fucose (A) and.... Retrieved from [Link]

  • PubMed. (2011). Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins.
  • National Center for Biotechnology Information. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance.
  • GlycoSeLect. (2022). Bio-Layer Interferometry with Recombinant Prokaryotic Lectins.
  • PubMed. (2022). Characterization of the interaction of multivalent glycosylated ligands with bacterial lectins by biolayer interferometry.
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.

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A Senior Application Scientist's Guide to Fucosidase Inhibitors: A Comparative Analysis of Inhibitory Constants (Kᵢ)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of glycosidase modulation, α-L-fucosidases represent a critical family of enzymes. Their roles in diverse physiological and pathological processes—from inflammation and cancer to viral infections—have made them compelling targets for therapeutic intervention.[1] The development of potent and specific fucosidase inhibitors is therefore a key area of research. This guide provides an in-depth comparison of various fucosidase inhibitors, focusing on their inhibitory constants (Kᵢ), and details the experimental methodologies required for their accurate determination.

The Significance of Fucosidase Inhibition

α-L-fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a wide array of glycoconjugates.[2] The fucosylation of glycoproteins and glycolipids is a crucial post-translational modification that influences cellular signaling, adhesion, and communication.[3] Consequently, dysregulation of fucosidase activity has been implicated in several diseases, including cancer, fucosidosis (a lysosomal storage disorder), and certain inflammatory conditions.[2][4] Inhibiting fucosidase activity can modulate these processes, offering potential therapeutic benefits.[5] The inhibitory constant, Kᵢ, is a critical parameter for quantifying the potency of an inhibitor, representing the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value signifies a more potent inhibitor.[6]

Comparative Analysis of Fucosidase Inhibitor Kᵢ Values

The potency of fucosidase inhibitors varies dramatically, with Kᵢ values spanning from the micromolar (µM) to the picomolar (pM) range. This vast range reflects the diverse chemical scaffolds and their interactions with the enzyme's active site. The following table summarizes the Kᵢ values for a selection of prominent fucosidase inhibitors against α-L-fucosidases from various sources.

Inhibitor ClassInhibitorFucosidase SourceKᵢ ValueCitation(s)
Iminosugars (Piperidines) Deoxyfuconojirimycin (DFJ)Human Liver1 x 10⁻⁸ M (10 nM)[7][8]
DeoxymannojirimycinHuman LiverMore potent than against α-D-mannosidase[7][8]
Fuconojirimycin (FNJ) Derivative 1 Thermotoga maritima16 nM[4]
FNJ Derivative 2 Thermotoga maritima0.47 pM (Kᵢ*)[4]
FNJ Derivative 9 Thermotoga maritima6 µM[4]
Iminosugars (Pyrrolidines) Benzylamino pyrrolidine 5 Bovine KidneyGood inhibitory activity[9]
Carbasugars 5a-Carba-α-L-fucopyranoseBovine Kidney4.3 x 10⁻⁵ M (43 µM)[10]
Aminocyclitols α-DL-FucopyranosylamineBovine Kidney2.3 x 10⁻⁷ M (0.23 µM)[10]

Note: Kᵢ denotes a time-dependent, slow-binding inhibition constant, indicating a progressive tightening of the enzyme-inhibitor complex.[4]

The data clearly illustrates that iminosugars, particularly derivatives of fuconojirimycin, are among the most potent inhibitors of α-L-fucosidase. The astounding picomolar potency of some of these compounds highlights the potential for developing highly effective therapeutic agents.[4] The variation in Kᵢ values against fucosidases from different species (e.g., human vs. bacterial) underscores the importance of considering the enzyme source in drug discovery and development.[11]

Mechanism of Inhibition: The Iminosugar Paradigm

Iminosugars are highly effective glycosidase inhibitors due to their structural resemblance to the natural carbohydrate substrates.[9] The key to their inhibitory power lies in the replacement of the endocyclic oxygen with a nitrogen atom. At physiological pH, this nitrogen is typically protonated, creating a positive charge that mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage.[4][12] This charged species forms a strong ion-pair with a carboxylate group (typically from an aspartate or glutamate residue) in the enzyme's active site, leading to potent competitive inhibition.[7][8]

cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Enzyme α-L-Fucosidase ActiveSite Active Site (with catalytic residues) Binding Protonated Nitrogen mimics transition state ActiveSite->Binding Competitive Binding Inhibitor Iminosugar Inhibitor (e.g., Deoxyfuconojirimycin) Inhibition Inhibition of Fucosidase Activity Binding->Inhibition Forms stable ion-pair

Caption: Competitive inhibition of α-L-fucosidase by an iminosugar inhibitor.

Experimental Protocol for Determining Inhibitory Constant (Kᵢ)

The determination of Kᵢ is a cornerstone of inhibitor characterization. The following protocol outlines a robust, self-validating system for measuring the Kᵢ of a competitive fucosidase inhibitor using a continuous spectrophotometric assay.

Principle

The assay relies on a chromogenic substrate, such as p-nitrophenyl-α-L-fucopyranoside (pNPF). The fucosidase cleaves the fucosyl moiety, releasing p-nitrophenol (pNP), which is yellow and absorbs light at 405 nm under basic conditions. The rate of pNP formation is directly proportional to the enzyme activity. By measuring this rate at various substrate and inhibitor concentrations, the mode of inhibition and the Kᵢ value can be determined.[13]

Materials and Reagents
  • α-L-Fucosidase (from a specified source)

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF)

  • Inhibitor of interest

  • Assay Buffer (e.g., 0.1 M sodium citrate buffer, pH 5.5)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Step-by-Step Methodology
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-L-fucosidase in assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of the pNPF substrate in assay buffer. The concentrations should typically span from 0.1 to 5 times the Michaelis constant (Kₘ) of the enzyme for the substrate.

    • Causality: Using a range of substrate concentrations around the Kₘ is crucial for accurately determining the kinetic parameters.

  • Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Create a series of dilutions of the inhibitor in assay buffer. The concentrations should be chosen to produce a range of inhibition from approximately 20% to 80%.

    • Causality: This range of inhibition allows for a robust determination of the IC₅₀ and subsequently the Kᵢ.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate and inhibitor. Include control wells with no inhibitor.

    • The final reaction volume should be consistent across all wells.

    • Self-Validation: Running controls without the inhibitor is essential to establish the baseline enzyme activity (Vₘₐₓ) and Kₘ.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow all components to reach thermal equilibrium.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Causality: Pre-incubation ensures that the reaction starts at the correct temperature, and maintaining a linear reaction rate is critical for accurate kinetic measurements.

  • Reaction Termination and Absorbance Measurement:

    • Stop the reaction by adding the stop solution to each well. The basic pH of the stop solution also enhances the color of the pNP product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis and Kᵢ Determination:

    • Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.[14]

    • Alternatively, and more accurately, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: v = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

    • The Kᵢ value can be determined from the fit of the data.[15]

cluster_workflow Kᵢ Determination Workflow Prep Prepare Reagents: Enzyme, Substrate (pNPF), Inhibitor, Buffers Setup Set up 96-well plate: Varying [Substrate] and [Inhibitor] Prep->Setup Incubate Pre-incubate at optimal temp. Initiate with enzyme Incubate for fixed time Setup->Incubate Stop Stop reaction with Stop Solution Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Analyze Data Analysis: Lineweaver-Burk or Non-linear Regression Measure->Analyze Result Determine Kᵢ value Analyze->Result

Caption: Experimental workflow for the determination of the inhibitory constant (Kᵢ).

Conclusion

The study of fucosidase inhibitors is a dynamic field with significant therapeutic potential. The remarkable potency of iminosugar-based inhibitors, with Kᵢ values reaching the picomolar range, offers exciting possibilities for the development of novel drugs. A thorough understanding of the principles of enzyme kinetics and the application of robust experimental protocols are paramount for the accurate characterization of these inhibitors. This guide provides a framework for comparing the efficacy of different fucosidase inhibitors and a detailed methodology for determining their inhibitory constants, empowering researchers to advance the development of new therapies targeting fucosidase-mediated pathologies.

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  • Ogata, M., et al. (2018). Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates. Carbohydrate Research, 467, 38-46. [Link]

  • Liu, T. W., et al. (2017). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. The Journal of Biological Chemistry, 292(22), 9124-9135. [Link]

  • Güllü, G., & Çelik, A. (2024). Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris. International Journal of Molecular Sciences, 25(4), 2269. [Link]

  • Waley, S. G. (1980). A quick method for the determination of inhibition constants. Biochemical Journal, 185(3), 631–633. [Link]

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Safety Operating Guide

Proper Disposal of Methyl beta-L-Fucopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl beta-L-Fucopyranoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a compound frequently used in glycobiology, drug development, and other life science research, understanding its proper handling from acquisition to disposal is paramount.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly.

Hazard Assessment of Methyl beta-L-Fucopyranoside

Before any disposal protocol is initiated, a thorough hazard assessment is crucial. Based on available data for closely related compounds and stereoisomers, Methyl beta-L-Fucopyranoside is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Safety Data Sheets (SDS) for similar methyl glycosides, such as Methyl α-L-Fucopyranoside and Methyl α-D-glucopyranoside, indicate that these substances do not meet the criteria for any GHS hazard class.

However, it is a standard laboratory practice to treat all chemical substances with a degree of caution. The toxicological properties of many research chemicals have not been exhaustively investigated. Therefore, adherence to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Key Data for Methyl beta-L-Fucopyranoside

PropertyValueSource
Chemical Formula C₇H₁₄O₅[3][4]
Molecular Weight 178.18 g/mol [3][4]
Appearance White to off-white powder[1]
GHS Hazard Classification Not Classified[2]

Personal Protective Equipment (PPE)

When handling Methyl beta-L-Fucopyranoside for disposal, the following PPE should be worn to minimize any potential for exposure:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: A standard laboratory coat.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl beta-L-Fucopyranoside. This workflow emphasizes a conservative approach that prioritizes safety and regulatory compliance.

DisposalWorkflow start Start: Have Methyl beta-L-Fucopyranoside for Disposal is_solid Is the waste in solid form? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No small_quantity_solid Small quantity (<1 kg)? is_solid->small_quantity_solid Yes is_aqueous->small_quantity_solid No is_dilute_aqueous Is the concentration low and the volume small? is_aqueous->is_dilute_aqueous Yes consult_ehs1 Consult Institutional EHS for Approval small_quantity_solid->consult_ehs1 Yes large_quantity_solid Large quantity (>1 kg)? small_quantity_solid->large_quantity_solid No trash_disposal Dispose of in regular laboratory trash in a sealed, labeled container. consult_ehs1->trash_disposal end End of Disposal Process trash_disposal->end hazardous_waste_solid Collect in a labeled hazardous waste container for EHS pickup. large_quantity_solid->hazardous_waste_solid Yes hazardous_waste_solid->end consult_ehs2 Consult Institutional EHS for Approval is_dilute_aqueous->consult_ehs2 Yes concentrated_aqueous Is the solution concentrated or in large volume? is_dilute_aqueous->concentrated_aqueous No drain_disposal Flush down the sanitary sewer with copious amounts of water. consult_ehs2->drain_disposal drain_disposal->end hazardous_waste_aqueous Collect in a labeled hazardous waste container for EHS pickup. concentrated_aqueous->hazardous_waste_aqueous Yes hazardous_waste_aqueous->end

Caption: Decision workflow for the disposal of Methyl beta-L-Fucopyranoside.

Step-by-Step Disposal Procedures

The appropriate disposal method for Methyl beta-L-Fucopyranoside depends on its physical state (solid or aqueous solution) and the quantity to be disposed of. The overriding principle is to consult with your institution's Environmental Health and Safety (EHS) department, as they have the final authority on disposal procedures.[5][6]

Disposal of Solid Methyl beta-L-Fucopyranoside

For small quantities of solid Methyl beta-L-Fucopyranoside, disposal in the regular laboratory trash may be permissible, pending EHS approval.

Experimental Protocol: Solid Waste Disposal

  • Consult EHS: Before proceeding, contact your institution's EHS department to confirm that disposal of small quantities of non-hazardous, solid chemical waste in the regular trash is permitted.

  • Containerize: Place the solid Methyl beta-L-Fucopyranoside in a sealed, sturdy, and clearly labeled container. The label should indicate the contents ("Methyl beta-L-Fucopyranoside, non-hazardous").

  • Secure for Disposal: Place the sealed container in the designated laboratory trash receptacle for collection by custodial staff. It is crucial that laboratory waste is not placed in a way that could endanger custodial personnel.[7]

  • Large Quantities: For larger quantities of solid waste, or if your EHS department does not permit trash disposal, the material should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.

Disposal of Aqueous Solutions of Methyl beta-L-Fucopyranoside

For small volumes of dilute, aqueous solutions of Methyl beta-L-Fucopyranoside, drain disposal may be an option, but this requires strict adherence to institutional and local regulations and prior approval from your EHS department.

Experimental Protocol: Aqueous Waste Disposal

  • Consult EHS: Contact your institution's EHS department to determine if drain disposal of dilute, non-hazardous, water-soluble chemicals is allowed.[8] Provide them with information on the concentration and volume of the solution.

  • Verify pH: Ensure the pH of the aqueous solution is between 5.5 and 9.5.[8] If necessary, neutralize the solution before disposal.

  • Dilution: Turn on the cold water tap to a steady, strong flow.

  • Slow Pouring: Slowly pour the aqueous solution of Methyl beta-L-Fucopyranoside down the drain, preferably in a fume hood sink.

  • Flush Thoroughly: Continue to run copious amounts of cold water for at least 5-10 minutes to ensure the chemical is thoroughly flushed through the plumbing system.

  • Concentrated or Large Volume Solutions: For concentrated solutions or large volumes, do not dispose of them down the drain. These should be collected in a designated hazardous waste container for pickup by your institution's EHS department.

When to Involve Environmental Health and Safety (EHS)

It is always prudent to err on the side of caution when disposing of chemical waste. You should always contact your EHS department in the following situations:

  • Uncertainty: If you are unsure about the hazardous nature of a chemical or the proper disposal method.

  • Large Quantities: When disposing of larger quantities of any chemical waste.

  • Mixtures: If the Methyl beta-L-Fucopyranoside is part of a mixture with other chemicals.

  • Local Regulations: To ensure compliance with all local, state, and federal regulations.

  • First-Time Disposal: If it is the first time you are disposing of this particular chemical.

By following these guidelines and maintaining open communication with your institution's EHS department, you can ensure the safe and environmentally responsible disposal of Methyl beta-L-Fucopyranoside.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Waste. Retrieved from [Link]

  • Stanford University. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl bL-fucopyranoside, 5 g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7167925, Methyl beta-L-fucopyranoside. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445238, Methyl beta-D-glucopyranoside. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL .BETA.-L-FUCOPYRANOSIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22967427, Methyl beta-D-fucopyranoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446578, Methyl alpha-L-fucopyranoside. Retrieved from [Link]

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Essential Safety and Operational Guide for Handling Methyl beta-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Methyl beta-L-Fucopyranoside. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven laboratory practices to ensure a safe and efficient workflow. While Methyl beta-L-Fucopyranoside is not classified as a hazardous substance, adherence to these guidelines is crucial for maintaining a high standard of laboratory safety and preventing potential contamination.[1][2][3]

Hazard Assessment and Risk Mitigation

Methyl beta-L-Fucopyranoside is a stable, white to off-white powder.[2] Based on available data for this compound and structurally similar glycosides, it is not categorized as hazardous.[1][2][3] However, as with any fine chemical powder, there is a potential for respiratory and eye irritation from airborne dust particles. The primary routes of exposure are inhalation and direct contact with eyes and skin. Therefore, the cornerstone of safe handling is the implementation of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE) to minimize these risks.

Key Principles of Safe Handling:

  • Engineering Controls: The primary method for controlling exposure to airborne particulates is the use of a certified chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the powder.[4][5]

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The specific PPE requirements are detailed in the following section.

  • Good Laboratory Practices: Maintaining a clean and organized workspace, proper handwashing, and avoiding eating or drinking in the laboratory are fundamental to preventing accidental exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a thorough risk assessment of the handling procedures for Methyl beta-L-Fucopyranoside. The following table outlines the minimum PPE requirements.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields, ANSI Z87.1 certified.Protects against accidental splashes and airborne powder.
Hand Protection Nitrile gloves.Provides a barrier against skin contact and potential contamination.
Body Protection Standard laboratory coat.Protects skin and personal clothing from spills and dust.
Respiratory Protection N95 respirator or equivalent.Recommended when handling larger quantities or when adequate ventilation is not available to prevent inhalation of fine powder.
Foot Protection Closed-toe shoes.Prevents injuries from dropped objects or spills.

Step-by-Step Handling and Operational Plan

Adherence to a standardized operational procedure is critical for ensuring safety and reproducibility. The following workflow outlines the key steps for handling Methyl beta-L-Fucopyranoside.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Prepare the Work Area: Conduct all weighing and initial handling within a chemical fume hood or a ventilated enclosure to minimize dust dispersion.[4][5]

  • Weighing the Compound:

    • Use a clean, tared weigh boat or appropriate container.

    • Carefully transfer the desired amount of Methyl beta-L-Fucopyranoside using a clean spatula.

    • Avoid creating dust clouds by handling the powder gently.

  • Container Closure: Immediately and securely close the main container of Methyl beta-L-Fucopyranoside after use to prevent contamination and absorption of moisture.

Dissolution and Use
  • Solvent Addition: When preparing solutions, add the solvent to the container with the weighed powder slowly to avoid splashing.

  • Mixing: Use appropriate mixing techniques (e.g., vortexing, stirring) to ensure complete dissolution.

  • Transfer: When transferring solutions, use appropriate volumetric glassware to ensure accuracy and prevent spills.

The following diagram illustrates the standard workflow for handling Methyl beta-L-Fucopyranoside.

cluster_prep Preparation cluster_use Use Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Close Container Close Container Weigh Compound->Close Container Add Solvent Add Solvent Close Container->Add Solvent Proceed to Use Mix Solution Mix Solution Add Solvent->Mix Solution Transfer Solution Transfer Solution Mix Solution->Transfer Solution

Standard Handling Workflow

Disposal Plan

As Methyl beta-L-Fucopyranoside is not classified as a hazardous substance, disposal is straightforward but must be conducted in accordance with institutional and local regulations.[6][7][8][9][10]

Solid Waste
  • Empty Containers: Original containers that are empty of any free-standing powder can be disposed of in the regular trash after the label has been defaced.[6]

  • Contaminated Labware: Disposable labware (e.g., weigh boats, gloves, paper towels) that has come into contact with the compound should be collected in a sealed bag and disposed of in the normal laboratory trash.

  • Excess Solid Compound: Unused, solid Methyl beta-L-Fucopyranoside should be collected in a clearly labeled, sealed container and disposed of as non-hazardous solid waste.[6][10]

Liquid Waste
  • Aqueous Solutions: For small quantities of aqueous solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable, provided the solution does not contain any other hazardous materials and is within the pH range of 5.5 to 9.5.[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on drain disposal.

The decision-making process for the disposal of Methyl beta-L-Fucopyranoside is outlined in the diagram below.

Start Start Waste Type? Waste Type? Start->Waste Type? Solid Waste Solid Waste Waste Type?->Solid Waste Solid Liquid Waste Liquid Waste Waste Type?->Liquid Waste Liquid Empty Container? Empty Container? Solid Waste->Empty Container? Aqueous Solution? Aqueous Solution? Liquid Waste->Aqueous Solution? Deface Label & Trash Deface Label & Trash Empty Container?->Deface Label & Trash Yes Contaminated Labware? Contaminated Labware? Empty Container?->Contaminated Labware? No End End Deface Label & Trash->End Seal & Trash Seal & Trash Contaminated Labware?->Seal & Trash Yes Excess Solid? Excess Solid? Contaminated Labware?->Excess Solid? No Seal & Trash->End Collect & Dispose as Non-Hazardous Solid Collect & Dispose as Non-Hazardous Solid Excess Solid?->Collect & Dispose as Non-Hazardous Solid Yes Excess Solid?->End No Collect & Dispose as Non-Hazardous Solid->End Small Quantity & pH Neutral? Small Quantity & pH Neutral? Aqueous Solution?->Small Quantity & pH Neutral? Yes Collect for Non-Hazardous Liquid Waste Collect for Non-Hazardous Liquid Waste Aqueous Solution?->Collect for Non-Hazardous Liquid Waste No Consult EHS for Drain Disposal Consult EHS for Drain Disposal Small Quantity & pH Neutral?->Consult EHS for Drain Disposal Yes Small Quantity & pH Neutral?->Collect for Non-Hazardous Liquid Waste No Consult EHS for Drain Disposal->End Collect for Non-Hazardous Liquid Waste->End

Disposal Decision Tree

Emergency Procedures

In the event of accidental exposure, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11]

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • TCI Powder Coatings. (n.d.). PPE Requirements. Retrieved from [Link]

  • NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl bL-fucopyranoside, 5 g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7167925, Methyl beta-L-fucopyranoside. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445238, Methyl beta-D-glucopyranoside. Retrieved from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.